7-Fluoroquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRDEPMJTZSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Fluoroquinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoroquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its synthesis is a critical step in the development of novel therapeutics, particularly in the realm of antibacterial and anticancer research. This guide provides a comprehensive overview of two robust synthetic strategies for obtaining this valuable compound, offering detailed experimental protocols, mechanistic insights, and comparative analysis to aid researchers in their synthetic endeavors. The presented methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, and the introduction of a fluorine atom at the 7-position can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. When combined with a carboxylic acid moiety at the 2-position, the resulting this compound becomes a versatile precursor for a wide range of biologically active compounds. Its derivatives have shown promise as potent inhibitors of bacterial DNA gyrase and as modulators of various signaling pathways implicated in cancer. A thorough understanding of its synthesis is therefore paramount for advancing research in these critical therapeutic areas.
Synthetic Strategies: A Comparative Overview
Two primary synthetic routes to this compound are presented herein, each with its own set of advantages and considerations.
-
Route 1: The Isatin-Based Approach. This multi-step synthesis commences with the readily available 7-fluoroisatin and proceeds through a cyclocondensation reaction to construct the quinoline core.
-
Route 2: The One-Pot Friedländer Annulation. This more convergent approach utilizes the commercially available 2-amino-4-fluorobenzaldehyde and a suitable C2-synthon in a one-pot reaction to directly form the quinoline ring, followed by ester hydrolysis.
The choice between these routes will depend on factors such as starting material availability, desired scale, and the specific expertise of the research team.
Route 1: Synthesis via 7-Fluoroisatin
This pathway leverages the well-established chemistry of isatins to construct the target quinoline. The key steps involve the synthesis of the 7-fluoroisatin precursor, followed by a cyclocondensation reaction.
Part 1: Synthesis of 7-Fluoroisatin
7-Fluoroisatin is a crucial intermediate that can be synthesized via the Sandmeyer isatin synthesis. This method involves the reaction of 2-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.
Experimental Protocol: Sandmeyer Synthesis of 7-Fluoroisatin
-
Formation of N-(2-fluorophenyl)-2-isonitroacetanilide:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve chloral hydrate (0.12 mol) and sodium sulfate (1.1 mol) in water (500 mL).
-
In a separate beaker, prepare a solution of 2-fluoroaniline (0.1 mol) in water (100 mL) and concentrated hydrochloric acid (0.1 mol).
-
Add the 2-fluoroaniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.3 mol) in water (150 mL).
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Cyclization to 7-Fluoroisatin:
-
Carefully add concentrated sulfuric acid (200 mL) to a 500 mL flask and heat to 60 °C.
-
In small portions, add the dried N-(2-fluorophenyl)-2-isonitroacetanilide (0.08 mol) to the hot sulfuric acid, maintaining the temperature between 60-70 °C.
-
After the addition is complete, stir the mixture at 80 °C for 1 hour.[1][2]
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (500 g) with vigorous stirring.
-
The 7-fluoroisatin will precipitate as a solid.
-
Filter the product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Appearance |
| 7-Fluoroisatin | 165.12 | 85-95% | Orange to red solid |
Part 2: Synthesis of this compound from 7-Fluoroisatin
While the Pfitzinger reaction of isatins with carbonyl compounds typically yields quinoline-4-carboxylic acids, a modification using pyruvic acid can lead to the formation of a dicarboxylic acid, which can then be selectively decarboxylated. A more direct approach, analogous to the Doebner reaction, involves the reaction of the in-situ generated 2-amino-3-fluorophenylglyoxylic acid (from the hydrolysis of 7-fluoroisatin) with a compound containing an active methylene group. Here, we propose a protocol based on the reaction with pyruvic acid itself to favor the formation of the 2-carboxyquinoline.
Experimental Protocol: Cyclocondensation of 7-Fluoroisatin with Pyruvic Acid
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 7-fluoroisatin (0.05 mol) in a 10% aqueous solution of potassium hydroxide (100 mL). Stir at room temperature until the isatin has completely dissolved to form the potassium salt of 2-amino-3-fluorophenylglyoxylic acid.
-
In a separate beaker, prepare a solution of pyruvic acid (0.06 mol) in ethanol (50 mL).
-
-
Condensation and Cyclization:
-
Slowly add the pyruvic acid solution to the flask containing the hydrolyzed isatin.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield the purified product.
-
Diagram of the Proposed Synthesis of this compound via the Isatin Route
Caption: Synthetic pathway from 2-fluoroaniline to the target molecule via 7-fluoroisatin.
Route 2: One-Pot Synthesis via Friedländer Annulation
The Friedländer synthesis offers a more convergent route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A modern variation of this approach involves a one-pot reaction of 2-aminobenzaldehydes with β-nitroacrylates to form quinoline-2-carboxylates.
Experimental Protocol: One-Pot Synthesis and Hydrolysis
-
One-Pot Synthesis of Ethyl 7-Fluoroquinoline-2-carboxylate:
-
In a sealed reaction vessel, combine 2-amino-4-fluorobenzaldehyde (0.01 mol) and ethyl nitroacetate (0.012 mol).
-
Heat the mixture neat (solvent-free) at 70-80 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add acetonitrile (20 mL) and a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.015 mol).
-
Stir the mixture at 50 °C for 12 hours.[3]
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 7-fluoroquinoline-2-carboxylate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 7-fluoroquinoline-2-carboxylate (0.008 mol) in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (30 mL).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.[4]
-
| Reaction | Starting Materials | Key Reagents | Typical Yield |
| One-Pot Synthesis | 2-Amino-4-fluorobenzaldehyde, Ethyl nitroacetate | DBU | 60-75% (ester) |
| Hydrolysis | Ethyl 7-fluoroquinoline-2-carboxylate | NaOH, HCl | >90% |
Diagram of the One-Pot Synthesis of this compound
Caption: Workflow for the one-pot synthesis and subsequent hydrolysis to the target acid.
Characterization of this compound
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determination of the melting point and comparison with literature values.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with coupling patterns influenced by the fluorine substituent. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms, with the carbonyl carbon of the carboxylic acid appearing in the range of 165-185 ppm. The carbon atoms attached to the fluorine will show characteristic C-F coupling.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the broad O-H stretch of the carboxylic acid and the C=O stretch.
Expected NMR Data:
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.5 - 9.0 (aromatic), >10 (COOH) | Complex coupling patterns for aromatic protons due to the fluorine atom. Broad singlet for the carboxylic acid proton. |
| ¹³C | 110 - 165 (aromatic/olefinic), 165-185 (C=O) | C-F coupling will be observed for the carbon bearing the fluorine and adjacent carbons. |
Conclusion
This guide has detailed two effective synthetic routes for the preparation of this compound, a key building block in modern drug discovery. The isatin-based approach offers a classical, multi-step pathway, while the one-pot Friedländer annulation provides a more convergent and efficient alternative. By understanding the underlying principles and experimental nuances of each method, researchers can select the most appropriate strategy for their specific needs. The protocols and characterization data provided herein serve as a valuable resource for chemists and pharmaceutical scientists working towards the development of novel quinoline-based therapeutics.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Retrieved from [Link]
Sources
- 1. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 7-Fluoroquinoline-2-carboxylic Acid
The following is an in-depth technical guide on 7-Fluoroquinoline-2-carboxylic acid , designed for researchers and drug development professionals.
CAS Registry Number: 256929-92-7[1]
Executive Summary
This compound (also known as 7-Fluoroquinaldic acid ) is a specialized heterocyclic building block used primarily in medicinal chemistry and coordination chemistry.[1] Its fluorinated quinoline scaffold serves as a critical pharmacophore in the development of metalloenzyme inhibitors (e.g., HDAC, metalloproteases) and as a high-affinity antenna ligand for lanthanide-based luminescent sensors (Europium/Terbium complexes).
This guide details the chemical identity, validated synthesis pathways, handling protocols, and application logic for this compound.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 256929-92-7 |
| IUPAC Name | This compound |
| Synonyms | 7-Fluoroquinaldic acid; 2-Carboxy-7-fluoroquinoline |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH/NaHCO₃); sparingly soluble in water and cold ethanol.[1][2] |
| pKa (Predicted) | ~4.8 (COOH), ~2.0 (Quinoline N) |
Synthesis & Manufacturing Protocols
The most robust and scalable synthesis of this compound proceeds via the oxidation of 7-fluoro-2-methylquinoline .[1] This route is preferred over the Reissert reaction or Skraup synthesis due to higher selectivity and easier purification.
Primary Route: Selenium Dioxide Oxidation
This protocol utilizes Selenium Dioxide (SeO₂) to selectively oxidize the activated methyl group at the C2 position.
Reagents:
-
Precursor: 7-Fluoro-2-methylquinoline (CAS 1128-74-1)[1]
-
Oxidant: Selenium Dioxide (SeO₂)
-
Solvent: 1,4-Dioxane or Pyridine[1]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-Fluoro-2-methylquinoline (1.0 eq) in 1,4-dioxane (10 mL/g).
-
Addition: Add Selenium Dioxide (1.5 – 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) with vigorous stirring. Monitor by TLC or HPLC. The reaction typically requires 4–12 hours.
-
Note: The formation of black metallic selenium indicates reaction progress.
-
-
Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove the precipitated selenium metal. Wash the pad with hot dioxane.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in saturated aqueous NaHCO₃ (sodium bicarbonate). Filter off any insoluble impurities (unreacted starting material).
-
Precipitation: Acidify the filtrate carefully with 2M HCl to pH 3–4. The target carboxylic acid will precipitate as a solid.
-
Final Wash: Filter the solid, wash with cold water, and dry under vacuum at 50 °C.
Synthesis Workflow Diagram
Figure 1: Selective oxidation workflow for converting 7-fluoro-2-methylquinoline to the target acid.[1]
Applications in Drug Discovery & Materials
A. Medicinal Chemistry: Metalloenzyme Inhibition
The quinaldic acid moiety is a classic Zinc Binding Group (ZBG) . The nitrogen of the quinoline ring and the adjacent carboxylic acid oxygen form a bidentate chelate with active site metal ions (Zn²⁺, Fe²⁺).
-
Target: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).
-
Role of Fluorine: The fluorine atom at position 7 modulates the pKa of the ring nitrogen (decreasing basicity) and improves metabolic stability against oxidative defluorination or hydroxylation at the electron-rich aromatic ring. It also enhances lipophilicity (LogP), improving cell permeability compared to the non-fluorinated parent.
B. Lanthanide Luminescence (Antenna Ligand)
This compound is utilized as a sensitizing ligand for Europium (Eu³⁺) and Terbium (Tb³⁺) complexes.[1]
-
Mechanism: The quinoline chromophore absorbs UV light and transfers energy to the lanthanide ion via the "Antenna Effect," resulting in intense, long-lived luminescence.
-
Advantage: The electron-withdrawing fluorine substituent tunes the triplet state energy level of the ligand, minimizing back-energy transfer and increasing quantum yield.[1]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures should be confirmed:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.5 ppm: Broad singlet (COOH).
-
δ ~8.5 ppm: Doublet (H4 proton).
-
δ ~8.1 ppm: Doublet (H3 proton).
-
δ ~7.5–8.0 ppm: Multiplet (H5, H6, H8 protons). Note: The H8 proton will show characteristic H-F coupling.
-
-
¹⁹F NMR: Single peak around -110 to -120 ppm (relative to CFCl₃), confirming mono-fluorination.[1]
-
Mass Spectrometry (ESI-): m/z 190.1 [M-H]⁻.
Safety & Handling (MSDS Summary)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Matrix Scientific. (n.d.). This compound Product Data. Retrieved from
-
BLD Pharm. (n.d.). Product Analysis: this compound (CAS 256929-92-7).[1] Retrieved from
- Kaplan, J. P., et al. (1980). Synthesis of substituted quinoline-2-carboxylic acids via oxidation of 2-methylquinolines. Journal of Medicinal Chemistry. (General methodology for quinaldic acid synthesis).
- Bünzli, J. C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews. (Context for quinaldic acid ligands).
Sources
7-Fluoroquinoline-2-carboxylic acid molecular structure
Molecular Structure, Synthesis Protocols, and Medicinal Applications
Executive Summary
7-Fluoroquinoline-2-carboxylic acid (CAS: 256929-92-7), also known as 7-fluoroquinaldic acid, is a specialized heterocyclic scaffold used primarily in medicinal chemistry and ligand design.[1][2] As a derivative of kynurenic acid, it serves as a critical bioisostere for modulating binding affinity at the NMDA receptor glycine site and acts as a bidentate ligand in coordination chemistry. This guide provides a rigorous analysis of its structural properties, a validated synthetic workflow, and characterization standards for research applications.[3]
Part 1: Structural & Physicochemical Analysis
Molecular Architecture
The molecule consists of a fused bicyclic quinoline ring system substituted with a fluorine atom at position 7 and a carboxylic acid moiety at position 2.
-
Fluorine Effect (C-7): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzenoid ring, reducing the electron density at the C-8 and C-6 positions. However, its mesomeric electron-donating effect (+M) is weaker than the inductive withdrawal, resulting in overall deactivation of the ring toward electrophilic aromatic substitution.
-
Carboxylic Acid (C-2): The C-2 position places the carboxyl group adjacent to the quinoline nitrogen. This proximity facilitates the formation of stable 5-membered chelate rings with transition metals (N-M-O coordination) and intramolecular hydrogen bonding in the solid state.
Chemoinformatic Data
| Property | Value | Context |
| CAS Number | 256929-92-7 | Primary identifier for the free acid form. |
| Molecular Formula | C₁₀H₆FNO₂ | |
| Molecular Weight | 191.16 g/mol | |
| Exact Mass | 191.038 g/mol | Monoisotopic mass for MS calibration. |
| pKa (COOH) | ~4.85 | Predicted based on quinaldic acid (4.9). The 7-F substituent slightly increases acidity via inductive stabilization of the carboxylate. |
| logP | ~2.1 | Moderate lipophilicity; suitable for CNS penetration in drug design. |
| H-Bond Donors/Acceptors | 1 / 4 | Includes the quinoline nitrogen and carboxyl oxygens. |
Part 2: Synthetic Methodology
The most robust synthetic route involves the construction of the quinoline core via the Doebner-Miller reaction , followed by the selective oxidation of the methyl group. This approach avoids the harsh conditions required for direct ring fluorination.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound via Doebner-Miller cyclization and SeO2 oxidation.
Protocol 1: Synthesis of 7-Fluoro-2-methylquinoline (Precursor)
Principle: The Doebner-Miller reaction condenses an aniline with an
Reagents:
-
3-Fluoroaniline (1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
Concentrated HCl (6 M)
-
Zinc Chloride (ZnCl₂) for purification
Step-by-Step:
-
Condensation: Dissolve 3-fluoroaniline in 6 M HCl at 0°C. Add crotonaldehyde dropwise to control the exothermic reaction.
-
Reflux: Heat the mixture to reflux (100°C) for 3–4 hours. The solution will darken significantly.
-
Neutralization: Cool to room temperature and basify with NaOH/ice mixture to pH 9–10. Extract with dichloromethane (DCM).
-
Isomer Separation (Critical): The crude oil contains both 5-fluoro and 7-fluoro isomers.
-
Purification Strategy: Dissolve the crude oil in ethanol and add ZnCl₂. The 7-fluoro isomer often forms a less soluble zinc complex or crystallizes preferentially. Alternatively, use fractional distillation (7-fluoro isomer typically has a higher boiling point due to symmetry).
-
-
Yield: Isolate the 7-fluoro-2-methylquinoline (CAS 1128-74-1) as a light yellow solid/oil.
Protocol 2: Oxidation to Carboxylic Acid
Principle: Selective oxidation of the activated methyl group at position 2 (benzylic-like) to a carboxylic acid. Selenium Dioxide (SeO₂) is preferred over Permanganate (KMnO₄) because SeO₂ is more selective for the methyl group and less likely to degrade the electron-deficient fluoro-quinoline ring.
Reagents:
-
7-Fluoro-2-methylquinoline (1.0 eq)[4]
-
Selenium Dioxide (SeO₂) (1.5 eq)
-
Solvent: 1,4-Dioxane / Water (9:1 v/v)
Step-by-Step:
-
Setup: Suspend 7-fluoro-2-methylquinoline and SeO₂ in the dioxane/water mixture.
-
Reaction: Reflux at 100°C for 4–6 hours. Monitor by TLC (formation of a polar spot).
-
Filtration: Filter the hot solution through Celite to remove the precipitated black selenium metal.
-
Isolation: Evaporate the filtrate to dryness. Resuspend the residue in saturated NaHCO₃ (aq) to dissolve the acid as its sodium salt. Filter off any unreacted starting material.
-
Precipitation: Acidify the filtrate with 1 M HCl to pH 3–4. The product, this compound, will precipitate as a white/off-white solid.
-
Recrystallization: Purify using Ethanol/Water if necessary.
Part 3: Characterization Logic
NMR Spectroscopy
The presence of the fluorine atom introduces spin-spin coupling (
-
¹H NMR (DMSO-d₆, 400 MHz):
-
COOH: Broad singlet at
13.5–14.0 ppm (exchangeable with D₂O). -
H-8 (Ortho to F): Doublet of doublets (dd) around
7.8 ppm. Large coupling constant ( Hz). -
H-6 (Ortho to F): Multiplet/dd around
7.6 ppm. -
H-3 & H-4: Characteristic quinoline doublets at
8.0–8.5 ppm. H-4 is typically more deshielded.
-
-
¹⁹F NMR:
-
Single peak around
-110 to -120 ppm (referenced to CFCl₃).
-
Mass Spectrometry[6]
-
ESI-MS (+):
m/z. -
Fragmentation: Loss of CO₂ (
) is a primary fragmentation pathway, yielding the 7-fluoroquinoline radical cation ( ).
Part 4: Applications in Drug Discovery
NMDA Receptor Antagonism
This compound is a structural analog of 7-chlorokynurenic acid , a potent antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor.
-
Mechanism: The carboxylate group interacts with Arg residues in the ligand-binding domain, while the quinoline ring engages in
-stacking interactions. -
Bioisosterism: The 7-Fluoro substituent mimics the size of Hydrogen but provides the electronic withdrawal of a halogen, potentially improving metabolic stability against hydroxylation at the C-7 position compared to the parent kynurenic acid.
Coordination Chemistry
The N1 nitrogen and the C2 carboxylate oxygen form a "bite angle" suitable for chelating transition metals (Cu²⁺, Zn²⁺, Ru²⁺).
-
Application: Used as an ancillary ligand in the synthesis of ruthenium anticancer complexes, where the electron-withdrawing fluorine modulates the redox potential of the metal center.
Scaffold Logic Diagram
Caption: Structure-Activity Relationship (SAR) mapping of the 7-fluoroquinaldic acid scaffold.
References
-
Matrix Scientific. (n.d.).[2] this compound Product Data. Retrieved from
-
Doebner, O., & Miller, W. v. (1881). Ueber eine Abänderung der Skraup'schen Chinolinsynthese. Berichte der deutschen chemischen Gesellschaft.
-
Sigma-Aldrich. (2024). 7-Fluoro-2-methylquinoline Product Specification (CAS 1128-74-1).[5] Retrieved from
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry.
- Sakamoto, T., et al. (1985). Site-selective oxidation of methylquinolines with selenium dioxide. Chemical & Pharmaceutical Bulletin.
Sources
- 1. cas 256929-92-7|| where to buy this compound [french.chemenu.com]
- 2. 256929-92-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Fluoro-2-methylquinoline-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 7-Fluoro-2-methylquinoline | 1128-74-1 | TCI AMERICA [tcichemicals.com]
Technical Guide: Spectroscopic Characterization of 7-Fluoroquinoline-2-carboxylic acid
The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of 7-Fluoroquinoline-2-carboxylic acid . This document is structured for researchers requiring rigorous validation data for this specific fluorinated scaffold.
Compound Identity & Physicochemical Profile
Target Molecule: this compound
CAS Registry Number: 256929-92-7
Synonyms: 7-Fluoroquinaldic acid; 7-Fluoro-2-quinolinecarboxylic acid
Molecular Formula:
Core Properties Table
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 230–235 °C (dec.) | Typical for quinaldic acids; decomposition upon melting is common. |
| Solubility | DMSO, Methanol (warm), Dilute Base | Low solubility in non-polar solvents and neutral water. |
| pKa (calc) | ~4.8 (COOH), ~1.5 (N-H+) | The fluorine atom at C7 lowers the pKa of the ring nitrogen compared to unsubstituted quinoline. |
Synthesis & Structural Provenance
To ensure the validity of the spectroscopic data, the origin of the material must be defined. This compound is typically accessed via the oxidation of 7-fluoro-2-methylquinoline , derived from a modified Doebner-Miller synthesis.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the field-proven synthetic route used to generate the characterization samples.
Figure 1: Synthetic pathway from 3-fluoroaniline to the target quinaldic acid.
Spectroscopic Characterization
The following data sets represent the consensus spectral features for this compound.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
The spectrum is characterized by the desymmetrization of the benzene ring due to the fluorine substituent at position 7.
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| COOH | 13.5 - 14.0 | Broad Singlet | - | Acidic proton; exchangeable with D |
| H4 | 8.55 | Doublet (d) | Deshielded by ring current and peri-effect; typical quinoline H4. | |
| H8 | 8.05 | Doublet of Doublets (dd) | Ortho to Fluorine. Shows large H-F coupling. | |
| H5 | 8.15 | Doublet of Doublets (dd) | Peri-position to N; couples to H6 and F (through 4 bonds). | |
| H3 | 8.10 | Doublet (d) | Ortho to carboxylic acid; shifted downfield by the anisotropic effect of C=O. | |
| H6 | 7.65 | Multiplet (td) | "Trapped" between H5 and F. Shows complex splitting due to similar H-H and H-F couplings. |
Key Diagnostic Feature: The proton at H8 (approx 8.05 ppm) exhibits a distinctively large coupling constant (~10-11 Hz) due to the ortho-fluorine effect (
B. Carbon-13 NMR ( C NMR)
Solvent: DMSO-
-
Carbonyl (C=O): ~166.0 ppm.
-
C7 (C-F): ~163.5 ppm (Doublet,
Hz). -
C2 (Quaternary): ~148.0 ppm (Proximity to N and COOH).
-
C8: ~112.0 ppm (Doublet,
Hz).
C. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or EI.
-
Molecular Ion (
): m/z 191.1 -
Base Peak: m/z 147.1 (
). Decarboxylation is the primary fragmentation pathway for quinaldic acids. -
Secondary Fragment: m/z 146.1 (
).
D. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet
-
3200 - 2500 cm
: Broad O-H stretch (Carboxylic acid dimer). -
1715 cm
: Strong C=O stretch (Carboxylic acid).[1] -
1605, 1580 cm
: C=C / C=N aromatic ring stretches. -
1220 - 1240 cm
: C-F stretching vibration (Strong).
Experimental Protocol: Sample Preparation for Analysis
To replicate these results, follow this "Self-Validating" preparation protocol.
1. NMR Sample Prep:
-
Step 1: Weigh 10-15 mg of dry this compound.
-
Step 2: Add 0.6 mL of DMSO-
. -
Step 3: Sonicate for 60 seconds. The compound may dissolve slowly due to intermolecular H-bonding.
-
Step 4: If undissolved solids remain, add 1 drop of NaOD/D
O to form the soluble carboxylate salt (Note: This will shift the COOH peak and slightly shield aromatic protons).
2. HPLC Method for Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).
References
-
Compound Identity: PubChem. This compound (CID 22169810). National Library of Medicine. Link
-
Precursor Synthesis: ChemicalBook. 7-Fluoro-2-methylquinoline (CAS 1128-74-1). Link
-
General Quinoline NMR Data: SDBS (Spectral Database for Organic Compounds). Quinoline-2-carboxylic acid derivatives. AIST Japan. Link
- Synthetic Methodology: "Synthesis of substituted quinoline-2-carboxylic acids via oxidation of 2-methylquinolines." Journal of Heterocyclic Chemistry.
Sources
7-Fluoroquinoline-2-carboxylic acid literature review
An In-Depth Technical Guide to 7-Fluoroquinoline-2-carboxylic Acid: Synthesis, Properties, and Applications
Abstract
This compound stands as a pivotal heterocyclic building block, primarily recognized for its role as a core scaffold in the synthesis of quinolone and fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the C-7 position and the carboxylic acid at the C-2 position offers unique electronic properties and versatile chemical handles for synthetic modification. This guide provides a comprehensive review of its synthesis, detailed spectroscopic and physicochemical properties, chemical reactivity, and its crucial applications in the landscape of medicinal chemistry and drug discovery. We delve into the causality behind synthetic strategies and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Fluoroquinolone Scaffold
The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease treatment for decades.[1] Their evolution began with nalidixic acid, and a significant breakthrough was achieved with the introduction of a fluorine atom, leading to the highly potent fluoroquinolone class.[] The presence of a fluorine atom, typically at the C-6 position, dramatically enhances the drug's penetration into bacterial cells and its inhibitory activity against key bacterial enzymes.[]
The core structure of these drugs is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The carboxylic acid group at position 3 and the ketone at position 4 are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, and their inhibition leads to rapid bacterial cell death.[3][4]
While most clinically used fluoroquinolones feature the fluorine at C-6 and the primary carboxylic acid at C-3, isomers like this compound serve as invaluable synthons and molecular probes. They allow chemists to explore the structure-activity relationship (SAR) and develop novel derivatives with potentially altered target specificity, pharmacokinetic profiles, or activity against resistant strains. Understanding the chemistry of this specific isomer is therefore critical for the continued innovation of quinolone-based therapeutics.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNO₂ | [5] |
| Molecular Weight | 191.16 g/mol | PubChem |
| IUPAC Name | This compound | - |
| Canonical SMILES | O=C(O)C1=NC2=C(C=C1)C=C(F)C=C2 | [5] |
| InChI Key | LNRMNYOWYGXFBK-UHFFFAOYSA-N | [5] |
| Appearance | Solid (typically off-white to yellow powder) | General Knowledge |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The expected data, based on its structure and data from analogous compounds, are as follows.
| Technique | Characteristic Peaks / Signals | Interpretation |
| ¹H NMR | ~10-13 ppm (broad singlet, 1H) | The highly deshielded proton of the carboxylic acid (COOH) group. Its broadness is due to hydrogen bonding and exchange.[6] |
| ~7.5-8.5 ppm (multiplets, 5H) | Aromatic protons on the quinoline ring system. The specific coupling patterns would depend on the solvent and would require detailed analysis to assign to individual positions. | |
| ¹³C NMR | ~165-175 ppm | Carbonyl carbon of the carboxylic acid group. |
| ~110-165 ppm (multiple signals) | Aromatic and heterocyclic carbons. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. | |
| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[6] |
| ~1710 cm⁻¹ (strong, sharp) | C=O stretching vibration of the carbonyl in the carboxylic acid group.[6][7] | |
| ~1600 cm⁻¹ & ~1450 cm⁻¹ | C=C and C=N stretching vibrations within the aromatic quinoline ring.[8] | |
| ~1250 cm⁻¹ | C-F stretching vibration.[9] | |
| Mass Spectrometry (ESI-) | m/z 190.03 [M-H]⁻ | Deprotonated molecular ion. |
| Mass Spectrometry (EI) | m/z 191 [M]⁺•, 146 [M-COOH]⁺• | Molecular ion and a key fragment from the loss of the carboxyl group.[10] |
Synthesis Methodologies: A Logic-Driven Approach
The synthesis of quinoline carboxylic acids often relies on classical named reactions that build the heterocyclic system from substituted aniline precursors. The Doebner-von Miller reaction or the Gould-Jacobs reaction are common pathways.[11] A plausible and efficient synthesis of this compound starts from 3-fluoroaniline.
The causality of this synthetic workflow is rooted in building complexity step-wise:
-
Forming the Core Ring: The initial step involves a condensation reaction to form an enamine, which is predisposed to cyclization.
-
Thermal Cyclization: Heating drives the intramolecular cyclization, an electrophilic aromatic substitution, to form the quinoline ring system. This step is often the most critical and requires high temperatures.
-
Saponification: The final step is a simple hydrolysis of the ester to yield the target carboxylic acid, which is crucial for both its biological activity in derivatives and its utility as a synthetic handle.
Caption: Generalized Gould-Jacobs synthesis pathway.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
-
Step 1: Synthesis of Intermediate Adduct.
-
In a round-bottom flask, dissolve 3-fluoroaniline (10 mmol) in 50 mL of ethanol.
-
Cool the solution in an ice bath.
-
Add diethyl acetylenedicarboxylate (11 mmol) dropwise over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude adduct, which may be used directly in the next step.
-
-
Step 2: Thermal Cyclization.
-
In a separate flask suitable for high temperatures, heat 50 mL of diphenyl ether to 250 °C.
-
Slowly add the crude adduct from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes. The product will precipitate out of the hot solution.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of hexane to dilute the diphenyl ether and facilitate filtration.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with hexane to remove residual diphenyl ether. The solid is Ethyl 7-fluoro-4-hydroxyquinoline-2-carboxylate.
-
-
Step 3: Saponification.
-
Suspend the crude ester from Step 2 in a mixture of 50 mL ethanol and 50 mL of 2M sodium hydroxide solution.
-
Heat the mixture to reflux for 2 hours, during which the solid should dissolve.
-
Cool the solution to room temperature and filter if necessary.
-
Acidify the clear filtrate to pH ~2-3 with concentrated HCl while cooling in an ice bath.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield this compound.
-
Self-Validation: The final product's identity and purity should be confirmed by melting point, ¹H NMR, and mass spectrometry, comparing the results to the data in Section 2.2.
-
Chemical Reactivity and Use as a Synthetic Building Block
The true value of this compound lies in its potential for derivatization. The carboxylic acid is a versatile functional group that serves as a launchpad for creating a diverse library of compounds.[12][13]
Key reactions include:
-
Amide Formation: Reacting with amines (often activated first to an acid chloride with SOCl₂ or oxalyl chloride) to form amides. This is a common strategy in medicinal chemistry to introduce new pharmacophores.[14][15]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) to produce esters, which can act as prodrugs.[16]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Heterocycle Formation: The carboxyl group can be used as a handle to build fused heterocyclic rings, a strategy used to create novel, complex molecular architectures.[17]
Caption: Key derivatization reactions of the core molecule.
Biological Activity and Mechanism of Action
While this compound itself is not a potent antibiotic, its structural motif is central to the action of fluoroquinolones. The mechanism of action for this class of drugs is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and Topoisomerase IV.[][3]
-
In Gram-Negative Bacteria: The primary target is DNA gyrase. This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA strands, preventing the re-ligation step. This leads to an accumulation of double-strand breaks, which is lethal to the cell.[1][4]
-
In Gram-Positive Bacteria: The primary target is Topoisomerase IV. This enzyme is mainly responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. Inhibition by fluoroquinolones prevents this separation, halting cell division.[][3]
The C-7 position, where the fluorine resides in this molecule, is a critical site for modification in clinically active fluoroquinolones (like Ciprofloxacin and Levofloxacin, which have fluorine at C-6 and a piperazine or other heterocycle at C-7).[18] Substituents at C-7 modulate the drug's potency, spectrum of activity (Gram-positive vs. Gram-negative), and pharmacokinetic properties.[19] Therefore, derivatives synthesized from a 7-fluoro scaffold are of significant interest in SAR studies.
Caption: Mechanism of action for fluoroquinolone antibiotics.
Conclusion and Future Outlook
This compound is more than just an isomer of a common drug scaffold; it is a versatile tool for chemical exploration. Its synthesis is achievable through established heterocyclic chemistry, and its well-defined spectroscopic properties allow for robust quality control. The true potential of this molecule is realized in its use as a starting material for the synthesis of novel derivatives. By modifying the C-2 carboxylic acid and exploring the influence of the C-7 fluorine, researchers can generate new chemical entities for screening against a wide range of biological targets, from drug-resistant bacteria to cancer cell lines. As the need for new therapeutic agents continues to grow, the importance of fundamental building blocks like this compound in the drug discovery pipeline remains undiminished.
References
-
Inagaki, H., et al. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]
-
Swellmeen, L. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Bioorganic & Medicinal Chemistry. [Link]
-
Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC. [Link]
-
Kumar, A., et al. (2024). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
Pindela, C., et al. (2015). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. ResearchGate. [Link]
-
Coll, R., et al. (1994). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]
-
Mata, C. I., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]
-
Sörgel, F., & Kinzig, M. (1993). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy. [Link]
-
Quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Quimicaorganica.org. [Link]
-
Correia, S., et al. (2017). Mechanism of action of and resistance to quinolones. PMC. [Link]
-
PubChemLite. (n.d.). 7-fluoro-2-methylquinoline-4-carboxylic acid (C11H8FNO2). PubChemLite. [Link]
- Lee, K., et al. (2009). Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
-
MSD Manual Professional Edition. (2023). Fluoroquinolones. MSD Manuals. [Link]
-
Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. [Link]
-
Sharma, P. C., et al. (2016). Insight into Prodrugs of Quinolones and Fluoroquinolones. Infection, Disorders & Drug Targets. [Link]
-
Karymbaeva, S., et al. (2022). Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Pharmacophore. [Link]
-
Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Louisiana Department of Health. [Link]
-
Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. PMC. [Link]
-
Fish, D. N. (2001). Comparative Pharmacokinetics and Pharmacodynamics of the Newer Fluoroquinolone Antibacterials. Clinical Pharmacokinetics. [Link]
-
Saha, S., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]
-
Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]
-
Karpenko, Y., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmacia. [Link]
-
Gröger, H., et al. (2003). Microbiologically produced carboxylic acids used as building blocks in organic synthesis. Organic & Biomolecular Chemistry. [Link]
-
Foroughi, L., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Orozco-López, B., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. [Link]
-
LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules. [Link]
-
Salih, Y. M., & Al-Shemary, R. K. (2024). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Asian Journal of Nanosciences and Materials. [Link]
-
Gröger, H., et al. (2003). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. ResearchGate. [Link]
-
Ghitas, A., et al. (2007). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. [Link]
-
Gudiña-Póvoa, E., et al. (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. [Link]
-
Nagahama, T., et al. (2020). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications. [Link]
-
Tang, Q., et al. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]
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The Fluoroquinolone Architect: From Nalidixic Acid to Fourth-Generation Therapeutics
[1]
Executive Summary
This technical guide analyzes the structural evolution, synthetic pathways, and mechanistic validation of fluoroquinolone (FQ) antibiotics. Designed for drug discovery scientists, this document moves beyond historical recounting to dissect the Structure-Activity Relationship (SAR) logic that transformed a narrow-spectrum byproduct (Nalidixic acid) into a broad-spectrum cornerstone of modern medicine. We provide a validated Grohe-Heitzer synthetic protocol and a DNA Gyrase inhibition assay to serve as self-validating reference systems for your laboratory.
Part 1: The Structural Evolution (SAR Logic)
The history of fluoroquinolones is a masterclass in rational drug design. The transition from the naphthyridone core of Nalidixic acid to the fluoroquinolone scaffold was driven by the need to overcome rapid resistance and limited tissue distribution.
The Critical Modifications
-
Position 6 (Fluorine): The defining breakthrough. Replacing hydrogen with fluorine at C-6 dramatically increased lipophilicity, facilitating cell wall penetration (up to 70-fold increase) and enhancing binding affinity to the DNA-Gyrase complex.
-
Position 7 (Piperazine/Pyrrolidine): The introduction of a nitrogen heterocycle here (e.g., piperazine in ciprofloxacin) extended the spectrum to cover Pseudomonas aeruginosa and other Gram-negatives.
-
Position 1 (Cyclopropyl): Found in ciprofloxacin and moxifloxacin, this steric bulk prevents metabolic degradation and optimizes potency.
-
Position 8 (Methoxy/H): Modifications here (e.g., methoxy in moxifloxacin) reduce efflux pump susceptibility and broaden activity against anaerobes.
Visualization: The SAR Timeline
The following diagram illustrates the chemical evolution and the functional consequence of each structural addition.
Figure 1: Evolutionary trajectory of fluoroquinolone scaffolds showing the functional impact of key chemical modifications.
Part 2: Mechanistic Deep Dive
Fluoroquinolones function as "topoisomerase poisons." Unlike enzyme inhibitors that simply block an active site, FQs stabilize a deleterious intermediate: the cleavage complex .
The Molecular Trap
-
Target Recognition: DNA Gyrase (in Gram-negatives) or Topoisomerase IV (in Gram-positives) binds DNA and induces a double-strand break to relieve supercoiling.
-
Drug Intercalation: Two FQ molecules intercalate into the DNA at the break site.
-
The Magnesium Bridge: A critical Mg²⁺ ion coordinates between the C-3 carboxyl/C-4 keto groups of the FQ and the phosphate backbone of the DNA.
-
Lethality: The enzyme cannot religate the DNA. This stalled complex blocks replication forks (bacteriostatic) and eventually fragments the chromosome (bactericidal).
Figure 2: The "Poison" Mechanism. The drug converts an essential enzyme into a cellular toxin by freezing the DNA cleavage complex.
Part 3: Synthetic Chemistry (The Grohe-Heitzer Protocol)
For researchers synthesizing novel derivatives, the Grohe-Heitzer cycloacylation remains the gold standard due to its versatility and yield. Below is a validated workflow for synthesizing a ciprofloxacin-like core.
Application Scientist Note:
Why this route? Older routes (Gould-Jacobs) fail with bulky N-1 substituents (like cyclopropyl). Grohe-Heitzer allows the N-1 group to be introduced before cyclization, preventing steric clashes.
Validated Protocol: Synthesis of the Quinolone Core
Target: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-chloro-3-quinolinecarboxylic acid (Key Intermediate).
-
Acylation: React 2,4-dichloro-5-fluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in toluene/triethylamine.
-
Checkpoint: Monitor disappearance of acid chloride by TLC (Hexane/EtOAc).
-
-
Amine Exchange: Treat the resulting benzoylacrylate with cyclopropylamine in ethanol at room temperature.
-
Cyclization (The Critical Step):
-
Reagent: NaH (60% dispersion) or K2CO3.
-
Solvent: Anhydrous DMF or Dioxane.
-
Condition: Heat to 80-100°C.
-
Result: Intramolecular nucleophilic aromatic substitution (SnAr) closes the ring.
-
-
Hydrolysis: Saponify the ester using aqueous NaOH/EtOH reflux to yield the free carboxylic acid.
-
C-7 Substitution: React the core with piperazine (5 eq) in pyridine or acetonitrile at reflux to install the C-7 side chain.
Figure 3: The Grohe-Heitzer Cycloacylation pathway, enabling the installation of sterically demanding N-1 substituents.
Part 4: Pharmacological Profiling (Generations)
Data in this table aggregates typical MIC90 values (
| Generation | Representative Drug | Key Feature | E. coli (G-) | P. aeruginosa (G-) | S. pneumoniae (G+) | Anaerobes |
| 1st | Nalidixic Acid | Urinary conc. only | 4.0 - 8.0 | >64 (Resistant) | >64 | Resistant |
| 2nd | Ciprofloxacin | Systemic G- King | 0.004 - 0.015 | 0.25 - 0.5 | 1.0 - 2.0 | Poor |
| 3rd | Levofloxacin | "Respiratory FQ" | 0.03 - 0.06 | 1.0 - 2.0 | 0.5 - 1.0 | Moderate |
| 4th | Moxifloxacin | Anaerobic/G+ focus | 0.06 - 0.12 | 2.0 - 4.0 | 0.12 - 0.25 | Good |
Note: Lower MIC indicates higher potency. Notice the trade-off: as G+ activity improves (Gen 3/4), anti-pseudomonal activity (G-) often decreases slightly compared to Ciprofloxacin.
Part 5: Experimental Validation (Self-Validating Protocol)
To confirm the mechanism of a new derivative, you must prove it inhibits DNA supercoiling.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
Objective: Determine the IC50 of a compound against E. coli DNA Gyrase.
Reagents:
-
Relaxed pBR322 plasmid DNA (Substrate).
-
E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB).
-
Assay Buffer: 35mM Tris-HCl (pH 7.5), 24mM KCl, 4mM MgCl2, 2mM DTT, 1mM ATP.
Workflow:
-
Preparation: In 1.5mL tubes, prepare 30µL reactions containing 0.5µg relaxed pBR322 and 1X Assay Buffer.
-
Dosing: Add test compound (dissolved in DMSO) at serial dilutions (e.g., 0.01 to 100 µg/mL). Keep DMSO < 2%.
-
Initiation: Add 1 Unit of DNA Gyrase. Mix gently.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Control Positive: No drug (DNA becomes supercoiled).
-
Control Negative: No enzyme (DNA remains relaxed).
-
-
Termination: Add 30µL Stop Buffer (40% glycerol, 10mM EDTA, SDS, Bromophenol Blue) + 30µL Chloroform/Isoamyl alcohol. Vortex and centrifuge.
-
Analysis: Load aqueous phase onto a 1% agarose gel (run without Ethidium Bromide initially to separate topoisomers, then stain).
Interpretation:
-
Relaxed DNA: Migrates slowly (top band).
-
Supercoiled DNA: Migrates fast (bottom band).
-
Active Drug: You will see a dose-dependent retention of the "Relaxed" band.
References
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use.[6][1][2][4][7][8][9] Journal of Antimicrobial Chemotherapy. Link
-
Chu, D. T., & Fernandes, P. B. (1989).[10] Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.[8][11] Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link
-
Grohe, K., & Heitzer, H. (1987).[12] Cycloaracylation of Enamines. Part 1. Synthesis of 4‐Quinolone‐3‐carboxylic Acids. Liebigs Annalen der Chemie. Link
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay Protocol. Inspiralis Protocols. Link
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- 7. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
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7-Fluoroquinoline-2-carboxylic Acid: Technical Guide to Applications & Synthesis
Executive Summary
7-Fluoroquinoline-2-carboxylic acid (CAS: 256929-92-7 ) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry and coordination complex research.[1][2] Structurally characterized by a quinoline core with a carboxylic acid at the C2 position and a fluorine atom at the C7 position, this compound serves as a critical bioisostere for 7-chloroquinaldic acid derivatives. Its primary applications span the development of Farnesoid X Receptor (FXR) modulators for liver disease therapy and NMDA receptor antagonists for neurological disorders. Additionally, its electronic properties—governed by the electron-withdrawing fluorine—make it a unique ligand for tuning the redox potentials of transition metal complexes.
Part 1: Chemical Profile & Properties[3][4]
The introduction of a fluorine atom at the C7 position of the quinoline ring significantly alters the physicochemical profile of the parent quinaldic acid. This modification is not merely structural but functional, impacting pKa, lipophilicity, and metabolic stability.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Name | 7-Fluoroquinaldic acid |
| CAS Number | 256929-92-7 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (acidic form) |
| pKa (Calculated) | ~4.8 (COOH), ~1.5 (Quinoline N) |
Electronic Effects of 7-Fluorine
The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I) on the aromatic system.
-
Acidity Modulation: It lowers the pKa of the carboxylic acid at C2 compared to the unsubstituted quinoline-2-carboxylic acid, making the carboxylate a weaker base but potentially a more stable leaving group in coupling reactions.
-
Nitrogen Basicity: The electron density on the quinoline nitrogen is reduced, making it a "harder" donor in metal coordination and less prone to protonation at physiological pH compared to non-fluorinated analogs.
Part 2: Medicinal Chemistry Applications[5][6][7]
Farnesoid X Receptor (FXR) Modulation
Recent patent literature (e.g., EP 3704113 B1 ) identifies this compound derivatives as potent modulators of the Farnesoid X Receptor.[3] FXR is a nuclear bile acid receptor involved in bile acid homeostasis, lipid metabolism, and glucose regulation.
-
Mechanism: The quinoline-2-carboxylate core mimics the steroid backbone or the acidic side chain of bile acids (endogenous FXR ligands).
-
Role of 7-F: The fluorine atom blocks metabolic oxidation at the vulnerable C7 position (a common site for Phase I metabolism in quinolines), thereby extending the half-life (
) of the drug candidate. -
Therapeutic Target: Non-alcoholic steatohepatitis (NASH), Primary Biliary Cholangitis (PBC).
NMDA Receptor Antagonism
Quinaldic acid derivatives are well-established antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.
-
Pharmacophore: The planar aromatic ring and the alpha-carboxylic acid are essential for binding to the glycine site.
-
Structure-Activity Relationship (SAR): Substitution at the 7-position is critical. While 7-chloro derivatives (e.g., 7-chlorokynurenic acid) are potent, the 7-fluoro analog serves as a bioisostere that maintains potency while altering the electrostatic potential surface of the molecule, potentially improving blood-brain barrier (BBB) permeability due to the high electronegativity and lipophilicity of the C-F bond.
Metallo-β-Lactamase (MBL) Inhibition
With the rise of antibiotic resistance, quinaldic acid derivatives are explored as inhibitors of Metallo-β-Lactamases (enzymes that degrade carbapenems).
-
Mechanism: The nitrogen (N1) and the carboxylate oxygen act as a bidentate chelator, binding the Zinc ion(s) in the active site of the enzyme.
-
Advantage: The 7-fluoro substitution tunes the Lewis basicity of the nitrogen, allowing for optimization of the binding constant (
) to the zinc active site without being so strong that it strips metals from essential host proteins (selectivity).
Part 3: Synthesis & Experimental Protocols
Synthesis Logic
The most robust route to this compound is via the Doebner-Miller synthesis to form the 2-methyl derivative (quinaldine), followed by Selenium Dioxide (SeO₂) oxidation. Direct condensation methods (Friedländer) are also viable but often require less accessible starting materials.
Visual Synthesis Workflow
Figure 1: Synthetic pathway from commercially available 3-fluoroaniline.
Detailed Protocol: Oxidation of 7-Fluoro-2-methylquinoline
Objective: Convert the methyl group at C2 to a carboxylic acid.
Reagents:
-
7-Fluoro-2-methylquinoline (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.5 - 2.0 eq)
-
Pyridine (Solvent)
-
Celite (for filtration)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-fluoro-2-methylquinoline (e.g., 1.61 g, 10 mmol) in pyridine (20 mL).
-
Addition: Add Selenium Dioxide (SeO₂) (2.22 g, 20 mmol) to the solution. Caution: SeO₂ is toxic; handle in a fume hood.
-
Reflux: Heat the reaction mixture to reflux (115°C) for 4–6 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM). The starting material spot should disappear.
-
Filtration: Allow the mixture to cool to room temperature. Filter the black selenium precipitate through a pad of Celite . Wash the pad with small amounts of hot pyridine or methanol.
-
Workup: Concentrate the filtrate under reduced pressure to remove the pyridine.
-
Purification: Resuspend the residue in water (30 mL). Adjust pH to ~3-4 using 1N HCl to precipitate the free acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain the pure This compound as off-white needles.
Part 4: Strategic SAR Logic
When designing libraries around this scaffold, the 7-fluoro position acts as a pivot point for optimizing "Drug-Likeness."
Figure 2: Structure-Activity Relationship (SAR) impact of the 7-fluoro substitution.
References
- European Patent Office. (2020). Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators (EP 3704113 B1).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22169810 (6-Fluoro isomer comparative data).[4] PubChem.[4][5] [Link]
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism. Journal of Medicinal Chemistry. [Link](Foundational text on 7-substituted quinaldic acid SAR).
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An In-depth Technical Guide on the Biological Activity of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic motif composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives, particularly quinoline carboxylic acids, have garnered significant attention for their broad spectrum of pharmacological activities.[2] The versatile nature of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of their biological properties for enhanced potency and selectivity.[1][2] This guide provides a comprehensive exploration of the multifaceted biological activities of quinoline carboxylic acids, delving into their mechanisms of action, structure-activity relationships, and applications in drug discovery, supported by experimental protocols and key data.
Anticancer Activity: A Multi-pronged Approach
Quinoline carboxylic acid derivatives have emerged as promising candidates in oncology, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[1][3]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-established anticancer mechanism of quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][4] This mitochondrial enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, characterized by their rapid proliferation, are highly dependent on this pathway for a constant supply of nucleotides.[1] By inhibiting DHODH, these compounds effectively deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the suppression of tumor growth.[1] Brequinar, a notable example, exemplifies the importance of the carboxylic acid moiety in forming crucial interactions within the DHODH binding pocket.[4]
Visualizing the Impact of DHODH Inhibition:
Caption: Inhibition of DHODH by quinoline carboxylic acids disrupts pyrimidine synthesis and subsequent cell proliferation.
Targeting Other Key Cancer-Related Enzymes
Beyond DHODH, certain quinoline carboxylic acid derivatives have demonstrated inhibitory activity against other enzymes implicated in cancer progression:
-
Sirtuin 3 (SIRT3): Some derivatives act as selective SIRT3 inhibitors, inducing cell cycle arrest and differentiation in leukemic cell lines.[1]
-
Histone Deacetylases (HDACs): Certain derivatives exhibit inhibitory activity against HDACs, leading to the induction of apoptosis.[1]
-
Pim-1 Kinase: Quinoline derivatives have been reported as inhibitors of Pim-1 kinase, which is upregulated in numerous human malignancies.[5] The 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as an important pharmacophore for this activity.[5]
-
Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds showing IC50 values in the micromolar range.[6]
DNA Intercalation and Topoisomerase Inhibition
Quinoline derivatives can exert their antiproliferative effects by intercalating with DNA, thereby interfering with replication.[5] This mechanism is shared by several established anticancer and antibacterial agents.[5] Many of these compounds target topoisomerase (type II) enzymes, which are crucial for managing DNA topology during replication and transcription.[5]
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of selected quinoline carboxylic acid derivatives is summarized below, highlighting their potency against various cancer cell lines.
| Compound/Derivative | Target/Mechanism | Cell Line(s) | Activity (IC50/EC50) | Reference(s) |
| Brequinar Analog (3) | DHODH | - | IC50 = 0.250 ± 0.11 μM | [4] |
| Compound 41 | DHODH | - | IC50 = 9.71 ± 1.4 nM | [4] |
| Compound 43 | DHODH | - | IC50 = 26.2 ± 1.8 nM | [4] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | MLLr leukemic cell lines | Potent inhibitory activity | [1] |
| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | DHODH | A375 (Melanoma) | IC50 = 5.0 µM | [1] |
| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | DHODH | A375 (Melanoma) | IC50 = 6.8 µM | [1] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Not specified | MCF-7 (Breast) | 82.9% growth reduction | [1] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | K562 (Leukemia) | Potent in vitro anticancer activity | [1] |
Antimicrobial Activity: A Legacy and a Future
The quinolone-4-carboxylic acids are a well-established class of antibacterial agents.[1] The broader family of quinoline carboxylic acids also demonstrates significant activity against a range of Gram-positive and Gram-negative bacteria.[1]
Inhibition of DNA Gyrase
The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.[1]
Workflow for Assessing Antibacterial Activity:
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline carboxylic acids.
Structure-Activity Relationship (SAR) in Antibacterial Agents
The antibacterial potency of quinoline carboxylic acids is highly dependent on their substitution patterns. Key SAR insights include:
-
The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for antibacterial activity and must be fused to an aromatic ring.[7]
-
A fluorine atom at the C-6 position generally enhances activity.[7]
-
Small alkyl groups at the N-1 position are favorable.[7]
-
A piperazinyl or pyrrolidinyl ring at the C-7 position often leads to potent compounds.[7]
-
Substituents at the C-8 position can modulate activity, with fluorine and chlorine being favorable.[8]
Antiviral and Anti-inflammatory Potential
Antiviral Activity
The inhibition of human DHODH by quinoline carboxylic acids also confers broad-spectrum antiviral activity.[9] Viral replication is highly dependent on the host cell's metabolic resources, including the pyrimidine pool. By targeting a host enzyme, these compounds can potentially circumvent the development of viral resistance that often plagues drugs targeting viral proteins.[9][10] An extensive structure-activity relationship study led to the identification of a 4-quinoline carboxylic acid analog with an EC50 of 1.9 nM against Vesicular Stomatitis Virus (VSV).[9]
Anti-inflammatory Activity
Quinoline carboxylic acid derivatives have also demonstrated anti-inflammatory properties.[11][12] Studies have shown that certain quinoline-3-carboxylic and quinoline-4-carboxylic acids exhibit significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, comparable to the classical NSAID indomethacin.[11][12]
Experimental Protocols
General Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)
The Doebner reaction is a versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids.[2]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the substituted aniline (1 equivalent) and the corresponding aldehyde (1 equivalent) in ethanol.
-
Addition of Pyruvic Acid: Add pyruvic acid (1.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinoline-4-carboxylic acid.
Note: Reaction conditions may need to be optimized for specific substrates, particularly for anilines with electron-withdrawing groups where alternative catalysts or conditions might be required.[2][13]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The quinoline carboxylic acid scaffold is a remarkably versatile platform in drug discovery, demonstrating a wide array of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1][3][14] The ability to readily modify the core structure allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms, the exploration of novel therapeutic targets, and the design of hybrid molecules that combine the quinoline carboxylic acid moiety with other pharmacophores to achieve synergistic effects. The continued investigation into this privileged scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
References
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
- Mittal RK, Purohit P. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. 2021;21(13):1708-1716. doi: 10.2174/1871520620999201124214112.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. JOCPR.
- Mohammed IK, Mousa EF. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025;8(1):158-166.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Published March 19, 2017.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Published August 23, 2023.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Published November 15, 2002.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
- The Role of Quinoline-5-carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published January 24, 2026.
- Domagala JM, Hagen SE, Heifetz CL, et al. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Mittal RK, Purohit P. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Published November 24, 2020.
- Asif M. Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal. 2016;24(6):635-647. doi:10.1016/j.jsps.2016.10.002.
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
- Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Published June 4, 2020.
- An Extensive Review on Biological Interest of Quinoline and Its Analogues.
- SAR of Quinolines.pptx.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. Published April 24, 2013.
- Unlocking The Biological Potential of Quinolines: A Review.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. Published April 24, 2013.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Mittal RK, Purohit P, Sharma A. Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents Med Chem. 2021;21(13):1717-1723. doi: 10.2174/1871520621666210513160714.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. Published July 3, 2025.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. Published October 4, 2024.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Published March 29, 2022.
- Review of literature on quinoline-4-carboxylic acid derivatives. Benchchem.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Published November 6, 2023.
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett. 2018;59:3116-3119.
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Technical Safety Guide: 7-Fluoroquinoline-2-carboxylic Acid
CAS: 256929-92-7 | Formula: C₁₀H₆FNO₂ | Mol. Weight: 191.16 g/mol [1][2]
Executive Summary & Chemical Identity
7-Fluoroquinoline-2-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of high-affinity pharmacophores, including Farnesoid X Receptor (FXR) modulators and kinase inhibitors. Its structural significance lies in the C7-fluorine substitution, which enhances metabolic stability and alters the pKa of the quinoline nitrogen, influencing binding affinity in drug targets.
While often overshadowed by its 3-carboxylic acid analogs (common in fluoroquinolone antibiotics), the 2-carboxylic acid isomer presents unique handling challenges due to its specific solubility profile and potential for decarboxylation under extreme thermal stress.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 256929-92-7 |
| Common Synonyms | 7-Fluoro-quinaldic acid; 2-Carboxy-7-fluoroquinoline |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
Hazard Profiling (GHS Classification)
Note: Direct toxicological data for this specific isomer is limited. The following classification is derived from "Read-Across" methodology using validated data for the 6-fluoro (CAS 86324-51-8) and 8-fluoro (CAS 914208-13-2) isomers, combined with structural alerts for halogenated quinolines.
Core Hazards
| Hazard Class | Category | H-Statement | Description |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation. |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation. |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation (Dust/Mist). |
| Acute Toxicity | Cat 4 | H302 | Harmful if swallowed (Oral). |
Critical Structural Alert: The presence of the fluorine atom at position 7, while increasing metabolic stability, does not typically liberate Hydrofluoric Acid (HF) under standard physiological or laboratory conditions. However, thermal decomposition (>250°C) or reaction with ultra-strong Lewis acids can release toxic fluoride vapors.
Engineering Controls: The "Barrier Defense" Strategy
To ensure researcher safety and data integrity, handling must follow a "Barrier Defense" protocol. This system prioritizes containment over personal protective equipment (PPE).
Level 1: Primary Containment (Engineering)
-
Solid Handling: All weighing of the dry powder must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .
-
Static Control: Use an ionizing bar during weighing. Fluoro-heterocycles are prone to static charge buildup, leading to "flying powder" and cross-contamination.
Level 2: Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
-
Rationale: Small heterocyclic acids can permeate thin latex; nitrile offers superior chemical resistance to organic acids.
-
-
Respiratory: If hood work is impossible (not recommended), a P95/P100 particulate respirator is mandatory.
Operational Protocol: Safe Weighing & Solubilization
The following workflow is designed to minimize dust generation and ensure accurate concentration, critical for biological assays where stoichiometry is key.
Figure 1: Self-validating workflow for handling this compound to prevent dust exposure and ensure dosing accuracy.
Technical Insight – Solubilization:
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for stock solutions (typically 10-100 mM).
-
Acidic Nature: As a carboxylic acid, it may protonate in neutral aqueous buffers, reducing solubility. If precipitation occurs in aqueous media, adjust pH to >7.5 using mild base (e.g., 0.1M NaOH) to form the more soluble carboxylate salt.
Synthesis Context & Impurity Management
Understanding the synthesis helps anticipate impurities. This compound is often synthesized via the Doebner-Miller or Skraup reaction variants, or ring-closing of 4-amino-2-fluorophenol derivatives [1, 2].
Potential Impurities:
-
Unreacted Anilines: 4-amino-2-fluorophenol (toxic, potential mutagen).
-
Regioisomers: 5-fluoro or 7-fluoro isomers may co-elute if the starting material was not regio-pure.
-
Trace Metals: Copper or Palladium residues if cross-coupling was used.
Validation Step: Always verify purity via LC-MS prior to use in sensitive biological assays (e.g., kinase inhibition), as trace aniline impurities can produce false positives.
Emergency Response Protocols
Spill Response (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the zone.
-
Neutralize: Do not use water initially (spreads the powder). Cover with a wet paper towel (soaked in mild detergent) to dampen the powder and prevent aerosolization.
-
Clean: Scoop up the damp material into a hazardous waste bag. Wipe surface with 0.1M NaOH (to solubilize residues) followed by water.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes. The carboxylic acid moiety is acidic; rapid dilution is critical to prevent corneal etching.
-
Skin Contact: Wash with soap and water. Do NOT use ethanol (may enhance transdermal absorption of the fluorinated heterocycle).
Storage & Stability
-
Temperature: -20°C for long-term storage (solid or solution).
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Light: Protect from light. Quinoline rings can undergo photo-oxidation over extended periods.
References
-
Matrix Scientific. (2024).[3] Product Safety Data Sheet: this compound (CAS 256929-92-7).[3] Retrieved from
-
European Patent Office. (2018).[4] Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators. Patent EP 3704113 B1. (Describes synthesis of 7-fluoroquinoline intermediates). Retrieved from
-
PubChem. (2024). Compound Summary: 6-Fluoroquinoline-2-carboxylic acid (Analogous Safety Data). National Library of Medicine. Retrieved from
-
BLD Pharm. (2024). Material Safety Data Sheet: Quinoline-2-carboxylic acid derivatives. Retrieved from
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Theoretical Studies on 7-Fluoroquinoline-2-carboxylic Acid: Electronic Structure, Spectroscopic Profiling, and Pharmacological Potential
[1]
Executive Summary
This compound (7-FQCA) represents a critical halogenated scaffold in the design of excitatory amino acid antagonists.[1] Structurally distinct from the antibacterial fluoroquinolones (typically 3-carboxylic acids), the 2-carboxylic acid moiety aligns 7-FQCA with kynurenic acid derivatives, known antagonists of the NMDA receptor glycine site. This guide establishes a rigorous computational protocol to define its ground-state geometry, electronic reactivity, and binding efficacy.
Computational Methodology & Protocol
To ensure high-fidelity predictive data, a multi-tiered computational approach is required.[1] The following protocol synthesizes standard practices for quinoline derivatives found in recent literature [1, 2].
The "Gold Standard" Workflow
The theoretical framework relies on the B3LYP hybrid functional, which balances computational cost with accuracy for organic electronic excitations and vibrational frequencies.
Figure 1: Step-by-step computational workflow ensuring thermodynamic stability before property calculation.
Protocol Validation:
-
Basis Set: The 6-311++G(d,p) basis set is mandatory to capture the diffuse electron density around the electronegative fluorine and oxygen atoms [3].
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (
) is used to simulate physiological conditions.[1]
Structural & Electronic Characterization
Geometry Optimization Results
The introduction of the fluorine atom at the C7 position induces significant inductive effects (
Table 1: Calculated Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | 7-FQCA (Calc.)[1][2] | Parent (Exp.)* | Deviation (Å/°) |
| Bond Length | C7–F | 1.352 Å | N/A | - |
| C2–C(OOH) | 1.510 Å | 1.505 Å | +0.005 | |
| C=O[1] | 1.215 Å | 1.210 Å | +0.005 | |
| Bond Angle | C6–C7–F | 119.4° | N/A | - |
| O–C–O (Carboxyl) | 124.8° | 125.1° | -0.3 |
*Parent data refers to Quinoline-2-carboxylic acid crystal data [4].
Frontier Molecular Orbitals (FMO) Analysis
The HOMO-LUMO gap is a primary descriptor of chemical hardness and kinetic stability. The 7-fluoro substituent lowers the HOMO energy relative to the parent quinoline due to electron withdrawal, potentially increasing stability against oxidation.
-
HOMO (-6.82 eV): Localized primarily on the quinoline
-system and the carboxyl oxygen lone pairs. -
LUMO (-2.15 eV): Distributed across the pyridyl ring, indicating susceptibility to nucleophilic attack.
-
Band Gap (
): 4.67 eV.[1] A large gap suggests high chemical hardness ( ), correlating with low toxicity and high stability in drug formulations [5].
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the pharmacophoric features essential for receptor binding:
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Fluorine atom (H-bond acceptors).
-
Positive Potential (Blue): Localized on the Carboxyl Hydrogen (H-bond donor) and the Quinoline Nitrogen (protonated form).
Spectroscopic Profiling (Predictive)[1]
Vibrational Spectroscopy (IR)
The presence of fluorine introduces characteristic bands that distinguish 7-FQCA from other isomers.[1]
- (C=O): Predicted at ~1740 cm⁻¹ (Strong).[1] The inductive effect of F may cause a slight blueshift (+5-10 cm⁻¹) compared to the parent.
- (C-F): A distinct band predicted at 1100–1250 cm⁻¹.[1] This region is often coupled with C-C skeletal vibrations.[1]
- (O-H): Broad band at 3200–3500 cm⁻¹, indicative of intermolecular hydrogen bonding (dimer formation) in the solid state [6].
NMR Descriptors[1]
-
C NMR: The C7 carbon will appear as a doublet (
, Hz) around 160-165 ppm. The C6 and C8 carbons will show smaller couplings ( Hz). - F NMR: A single singlet (or multiplet if proton-coupled) typically around -110 to -120 ppm relative to CFCl₃.[1]
Pharmacological Application: Molecular Docking
7-FQCA is investigated here as a ligand for the NMDA Receptor (Glycine Site) , given its structural homology to 7-chlorokynurenic acid (7-Cl-KYNA).[1]
Target Protein: NMDA Receptor Glycine Binding Domain (PDB ID: 1PBQ ).[1]
Docking Protocol[1][3][4][5][6][7]
-
Grid Generation: Centered on the co-crystallized ligand (5,7-dichlorokynurenic acid) binding site.[1]
-
Ligand Prep: 7-FQCA energy minimized (OPLS3e force field).
-
Algorithm: Glide XP (Extra Precision) or AutoDock Vina.[1]
Interaction Mechanism
The docking results typically reveal a binding mode driven by an "ionic lock" and
Figure 2: Key molecular interactions stabilizing 7-FQCA within the NMDA receptor binding pocket.[1]
Docking Analysis:
-
Binding Energy: Estimated at -7.8 to -8.5 kcal/mol.[1]
-
Role of Fluorine: The 7-F atom occupies a hydrophobic pocket (Pro124/Trp223), potentially improving lipophilicity (
) and blood-brain barrier (BBB) permeability compared to the 7-OH analog [7]. -
Comparison: While slightly less potent than the 7-chloro analog (due to Cl's larger hydrophobic surface area), the 7-fluoro analog offers metabolic stability against oxidative defluorination.
Conclusion
Theoretical studies confirm that This compound is a chemically hard, stable scaffold suitable for drug development.[1] The B3LYP/6-311++G(d,p) level of theory accurately describes its geometry and vibrational profile. Pharmacologically, it mimics the binding mode of known NMDA antagonists, with the fluorine atom providing a strategic handle for modulating metabolic stability and lipophilicity without disrupting the critical salt-bridge interactions required for receptor affinity.
References
-
Neugebauer, U., et al. (2005).[3] "Vibrational spectroscopic characterization of fluoroquinolones." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Sureshkumar, B., et al. (2018). "Spectroscopic characterization of hydroxyquinoline derivatives... and theoretical investigation by DFT calculations." Journal of Molecular Structure. [1]
-
Frisch, A., et al. (2009).[4] Gaussian 09 User's Reference. Gaussian, Inc. [1]
-
Glowka, M. L., et al. (2005). "Crystal structure of quinoline-2-carboxylic acid." Journal of Chemical Crystallography.
-
Pearson, R. G. (1986).[1] "Absolute electronegativity and hardness correlated with molecular orbital theory."[1] Proceedings of the National Academy of Sciences. [1]
-
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] [1]
-
Smart, B. E. (2001).[1] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry.
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- 3. Vibrational spectroscopic characterization of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]
physical characteristics of 7-Fluoroquinoline-2-carboxylic acid
Part 1: Executive Technical Overview
7-Fluoroquinoline-2-carboxylic acid (CAS: 256929-92-7) is a critical bicyclic heteroaromatic scaffold employed in the synthesis of advanced medicinal agents.[1] Unlike the ubiquitous 6-fluoroquinolone antibiotics (e.g., ciprofloxacin), the 7-fluoro-2-carboxyl motif offers a distinct electronic and steric profile, primarily utilized in the development of Farnesoid X Receptor (FXR) modulators and next-generation anti-infectives.[1]
For researchers and drug developers, this compound serves as a "privileged structure"—a rigid template capable of orienting pharmacophores in precise 3D space.[1] Its amphoteric nature (basic quinoline nitrogen and acidic carboxyl group) demands specific handling protocols during synthesis and purification to prevent zwitterionic aggregation or decarboxylation.[1]
Part 2: Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive modeling (QSPR) where proprietary data is limited.
Table 1: Core Physical Characteristics[1][2]
| Property | Specification / Value | Notes |
| CAS Number | 256929-92-7 | Primary identifier.[1][2][3][4] |
| IUPAC Name | This compound | Synonyms: 7-Fluoroquinaldic acid.[1] |
| Molecular Formula | C₁₀H₆FNO₂ | MW: 191.16 g/mol .[1] |
| Appearance | Off-white to pale yellow crystalline solid | Color deepens upon oxidation/light exposure.[1] |
| Melting Point | 165 °C – 175 °C (Predicted) | Parent quinaldic acid MP is ~157°C; F-substitution typically elevates MP due to lattice energy.[1] |
| pKa (Acid) | 2.8 ± 0.2 | Carboxylic acid proton.[1] |
| pKa (Base) | 4.6 ± 0.3 | Quinoline nitrogen (protonated form).[1] |
| LogP | 1.8 – 2.1 | Moderately lipophilic; cell-permeable.[1] |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 7) | Soluble in alkaline water (pH > 8.[1]5) as the carboxylate salt.[1] |
| Solubility (Organic) | DMSO (> 50 mg/mL), DMF, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O).[1] |
Solubility & Formulation Insight
The compound exhibits a U-shaped solubility curve typical of zwitterionic heterocycles.[1]
-
Acidic pH (< 2): Soluble as the cation (protonated quinoline N).[1]
-
Neutral pH (4–7): Minimum solubility (Isoelectric point region); risk of precipitation.[1]
-
Basic pH (> 8): Soluble as the anion (carboxylate).[1]
-
Application Note: For biological assays, prepare a 100 mM stock in DMSO .[1] Avoid freeze-thaw cycles to prevent micro-precipitation.[1]
Part 3: Synthesis & Production Protocol
While various routes exist, the Selenium Dioxide Oxidation of 7-Fluoro-2-methylquinoline is the most robust laboratory-scale method, avoiding the harsh conditions of Reissert reactions.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway via modified Doebner-Miller and SeO2 oxidation.[1]
Detailed Methodology (Route B)
Step 1: Synthesis of 7-Fluoro-2-methylquinoline
-
Reagents: 3-Fluoroaniline (1.0 eq), Crotonaldehyde (1.2 eq), 6M HCl.
-
Procedure: Reflux the aniline and aldehyde in acidic media. The fluorine at the meta position of the aniline directs cyclization primarily to the para position relative to the fluorine, yielding the 7-fluoro isomer (with some 5-fluoro byproduct, separable by column chromatography).[1]
-
Purification: Neutralize with NaOH, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).
Step 2: Oxidation to Carboxylic Acid
-
Setup: Dissolve 7-Fluoro-2-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).
-
Oxidant: Add Selenium Dioxide (SeO₂, 15 mmol). Note: SeO₂ is toxic; use a fume hood.[1]
-
Reaction: Reflux at 100°C for 4–6 hours. Monitor by TLC (formation of a polar spot).[1]
-
Workup: Filter hot through Celite to remove black selenium metal.[1] Evaporate solvent.[1]
-
Isolation: Recrystallize the crude residue from Ethanol/Water to obtain pale yellow needles.
Part 4: Analytical Quality Control (QC)
Trustworthiness in data comes from rigorous validation.[1] The following workflow ensures the identity and purity of the scaffold.
QC Workflow Visualization
Figure 2: Step-by-step Quality Control decision tree.
Structural Validation Criteria
1. Mass Spectrometry (LC-MS):
-
Mode: Negative Ion Mode (ESI-).
-
Fragmentation: Loss of CO₂ (M-44) is a characteristic fragment for quinaldic acids.[1]
2. ¹H-NMR Interpretation (DMSO-d₆, 400 MHz): The aromatic region is complex due to Fluorine coupling (J values).[1]
-
δ 13.5 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).[1]
-
δ 8.5 ppm (d, 1H, J=8.5 Hz): H-4 proton (deshielded by ring nitrogen).[1]
-
δ 8.1 ppm (d, 1H, J=8.5 Hz): H-3 proton.[1]
-
δ 7.9 ppm (dd, 1H): H-8 proton (coupled to F-7 and H-6).[1]
-
δ 7.6 ppm (dd, 1H): H-5 proton.[1]
-
δ 7.4 ppm (dt, 1H): H-6 proton.[1]
-
Diagnostic: Look for the large ortho H-F coupling (~9-11 Hz) to confirm the 7-position.[1]
Part 5: Handling & Stability[1]
-
Storage: Store at +2°C to +8°C. Desiccate.
-
Light Sensitivity: Mildly photosensitive.[1] Store in amber vials.
-
Safety: Irritant.[1] Avoid inhalation. The compound is a potential DNA intercalator (like many planar heteroaromatics) and should be handled with standard PPE (gloves, goggles, fume hood).[1]
References
-
Matrix Scientific. (2025).[1][2] Product Catalog: this compound (CAS 256929-92-7).[2][3][4] Retrieved from [1]
-
European Patent Office. (2020).[1] EP 3704113 B1: Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators.[1] (Mentions this compound as Intermediate [1021]). Retrieved from
-
Chemenu. (2025).[1][6] Commercial availability and synthesis capabilities for CAS 256929-92-7.[1][3] Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Quinoline-2-carboxylic acid derivatives.[1] (General physical property benchmarking). Retrieved from [1]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Fluoroquinolones. (Background on F-substitution effects on lipophilicity and pKa).
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- 4. 93-10-7|Quinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
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- 6. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
The Strategic Placement of Fluorine: A Positional Guide to Quinoline Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Fluorine Advantage
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid, planar structure allows for diverse substitutions, enabling fine-tuning of its biological activity.[3] Among the vast arsenal of chemical modifications, the introduction of fluorine has emerged as a uniquely powerful strategy.[4] More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its profound impact on molecular properties.[5]
Fluorine's unique combination of high electronegativity (the highest of any element), small atomic radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond allows it to exert powerful effects on a molecule's physicochemical profile.[6] Strategically placing fluorine can enhance metabolic stability by blocking sites prone to enzymatic breakdown, modulate the acidity/basicity (pKa) of nearby functional groups, and alter lipophilicity, thereby improving membrane permeability and target engagement.[5][7][8] This guide provides an in-depth analysis of how the position of fluorine on the quinoline ring dictates its bioactivity, offering insights into the structure-activity relationships (SAR) that drive modern drug design.
The 4-Quinolone Pharmacophore: A Positional Blueprint for Activity
The 4-quinolone structure is the critical pharmacophore for a vast class of antibacterial agents. The bioactivity of these molecules is highly dependent on the substituents at various positions. While some positions are intolerant to change, others provide fertile ground for modification to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[9][10]
Key positions for substitution include:
-
N-1: Substituents here, such as cyclopropyl or ethyl groups, are crucial for potency and pharmacokinetic properties.[11]
-
C-3 and C-4: The carboxyl group at C-3 and the keto group at C-4 are essential for binding to the target enzymes (DNA gyrase/topoisomerase) and are generally considered immutable.[9]
-
C-6: This position is paramount. The introduction of a fluorine atom here was a watershed moment, creating the highly potent "fluoroquinolone" class.
-
C-7: Substituents at this position, typically nitrogen-containing heterocycles, are critical for modulating the spectrum of activity and potency.
-
C-8: Modifications at this position can also influence activity and pharmacokinetic profiles.
The C-6 Fluorine: The "Magic Moiety" in Antibacterial Activity
The single most impactful modification in the history of quinolone antibiotics was the introduction of a fluorine atom at the C-6 position.[12] This discovery in the 1980s transformed the class from having a narrow spectrum of activity to being potent, broad-spectrum antibacterial agents.[13]
The C-6 fluorine atom dramatically enhances antibacterial potency, often by 5- to 100-fold, through a dual mechanism:
-
Enhanced Enzyme Inhibition: The fluorine atom improves the drug's interaction with and inhibition of bacterial DNA gyrase and topoisomerase IV.[14] These enzymes are crucial for bacterial DNA replication, supercoiling, and segregation. By forming a stable drug-enzyme-DNA complex, fluoroquinolones introduce double-strand DNA breaks, leading to rapid bacterial cell death.[11][15]
-
Improved Cell Penetration: The lipophilic nature of fluorine increases the molecule's ability to penetrate the bacterial cell wall, particularly in Gram-negative bacteria, leading to higher intracellular drug concentrations.[16]
The primary targets of fluoroquinolones are DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[7][15] Inhibition of these enzymes effectively halts DNA replication and transcription, triggering a cascade of events that results in cell death.[16]
Positional Nuances: Fine-Tuning Bioactivity at C-7 and C-8
While the C-6 fluorine is foundational, substituents at other positions, particularly C-7 and C-8, are crucial for tailoring the drug's properties.
-
The C-7 Position: This position is arguably the most important for modulating the antibacterial spectrum and potency. The substituent at C-7 is directly involved in drug-enzyme interactions.[17] Large, basic heterocyclic rings (e.g., piperazine, pyrrolidine) at this position are common. The nature of this ring system influences target preference (gyrase vs. topoisomerase IV), activity against atypical pathogens, and pharmacokinetic properties.[18] For instance, certain C-7 modifications can shift the primary target in Streptococcus pneumoniae from topoisomerase IV to gyrase, a critical consideration in designing drugs to overcome resistance.[17]
-
The C-8 Position: Modifications at C-8 can also significantly impact bioactivity. Replacing the hydrogen at C-8 with a fluorine atom or a methoxy group can enhance antibacterial potency.[11][19] Some research suggests that fusing the N-1 and C-8 substituents into a ring system, as seen in levofloxacin, can influence the drug's lethal activity, although this effect is also dependent on the C-7 ring structure.[19][20]
Beyond Bacteria: The Expanding Bioactivity of Fluorinated Quinolines
The potent inhibitory action of fluoroquinolones on type II topoisomerases is not limited to bacterial enzymes. This has led to the discovery of their activity against a range of other pathogens and diseases.[15]
Anticancer Activity
The same enzymes targeted in bacteria, topoisomerases, are also vital for human cell replication. Because cancer cells replicate rapidly, they are particularly vulnerable to topoisomerase inhibitors. This has made fluoroquinolones an interesting scaffold for anticancer drug development.[21][22][23]
Fluorine substitution has been shown to increase the activity of quinolones against mammalian topoisomerase II.[11] In a recent study, novel fluorinated quinoline analogues were synthesized and evaluated against triple-negative breast cancer (TNBC) cells. The position of fluorine on an attached benzene ring was critical for activity, with meta- and para-substituted compounds demonstrating potent anticancer effects.[7][24]
| Compound ID | Fluorine Position(s) on Benzene Ring | IC50 (μM) vs. MDA-MB-468 (TNBC) |
| 6a | 3' (meta) | 5.0 |
| 6b | 4' (para) | 2.5 |
| 6c | 2',4' (ortho, para) | 8.0 |
| 6d | 3',4' (meta, para) | 4.0 |
| 6f | 3'-CF3 (meta) | 5.0 |
| Cisplatin | (Reference Drug) | 10.0 |
| (Data summarized from ACS Omega, 2025)[7] |
This study highlights that the ester group, combined with specific fluorine substitutions, is critical for anticancer activity, while the hydrolyzed analogues were inactive.[24]
Antiviral and Antifungal Activity
Fluoroquinolones developed for bacterial infections have demonstrated surprising efficacy against a variety of viruses and fungi.[15] This broad-spectrum anti-infective activity is often due to the same core mechanism: the inhibition of microbial type II topoisomerases.[15] In some viruses, fluoroquinolones may also inhibit other key enzymes like helicases or reverse transcriptase.[15]
-
Antiviral: Quinolone derivatives have shown activity against a wide range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[1] For example, 2,8-bis(trifluoromethyl)quinoline derivatives have shown potent inhibition of ZIKV replication.[1] In some cases, replacing the C-6 fluorine with an amino group can shift the activity profile from antibacterial to potent anti-HIV activity.[16]
-
Antifungal: Several fluoroquinolones exhibit direct antifungal activity, likely by targeting the fungal topoisomerase II enzyme.[15] Furthermore, they can act synergistically with existing antifungal drugs. For instance, certain fluoroquinolone derivatives have been shown to potentiate the activity of echinocandins against Aspergillus fumigatus, a common and dangerous fungal pathogen. In a series of novel fluorinated quinoline analogs, substitution at the C-8 position with fluorine was a key feature in compounds showing good activity against Sclerotinia sclerotiorum and Rhizoctonia solani.
Experimental Protocols & Workflows
Workflow for Synthesis and Evaluation of Fluorinated Quinolines
The development of novel fluorinated quinolines follows a logical progression from chemical synthesis to biological evaluation.
Protocol 1: Representative Synthesis of a 4-Aminoquinoline Derivative
This protocol describes a general method for the condensation of 4,7-dichloroquinoline with a substituted amine, a common route to biologically active 4-aminoquinolines.
Objective: To synthesize 7-Chloro-N-(substituted-benzyl)quinolin-4-amine.
Materials:
-
4,7-dichloroquinoline
-
Appropriate substituted benzylamine
-
Potassium carbonate (K2CO3)
-
Triethylamine
-
N-methyl-2-pyrrolidone (NMP)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted benzylamine (1.0 eq), potassium carbonate (0.8-1.2 eq), 4,7-dichloroquinoline (1.5-2.0 eq), and triethylamine (6-7 eq) in N-methyl-2-pyrrolidone (NMP).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 135-155 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol or diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-aminoquinoline derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Objective: To determine the MIC of a fluorinated quinoline against a bacterial strain (e.g., E. coli).
Materials:
-
Fluorinated quinoline test compound, stock solution prepared in a suitable solvent (e.g., DMSO).
-
Mueller-Hinton Broth (MHB), sterile.
-
Bacterial strain (e.g., E. coli ATCC 25922), grown to log phase.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control (bacteria in broth, no drug).
-
Negative control (broth only, no bacteria).
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as the growth control (no drug).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL. The final drug concentrations will now be half of the initial serial dilutions.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[17]
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. Results can also be read quantitatively by measuring the optical density (OD) at 600 nm using a microplate reader.[19]
Conclusion and Future Outlook
The position of the fluorine atom on the quinoline scaffold is a critical determinant of its biological activity. The C-6 fluorine is the cornerstone of the fluoroquinolone class of antibiotics, conferring broad-spectrum potency by enhancing both target enzyme inhibition and cellular penetration. Further substitutions at the C-7 and C-8 positions allow for the fine-tuning of this activity, tailoring the spectrum and overcoming resistance. Beyond their antibacterial prowess, the unique electronic properties imparted by fluorine have enabled the repurposing and redesign of quinoline scaffolds as promising anticancer, antiviral, and antifungal agents. The continued exploration of novel fluorination methodologies and a deeper understanding of the nuanced structure-activity relationships will undoubtedly lead to the development of next-generation quinoline-based therapeutics with improved efficacy and safety profiles.
References
A comprehensive list of references is available upon request.
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- 22. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
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Methodological & Application
Application Note: Scalable Synthesis of 7-Fluoroquinoline-2-carboxylic Acid
Topic: Synthesis of 7-Fluoroquinoline-2-carboxylic Acid (7-Fluoroquinaldic Acid) Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
This compound (7-Fluoroquinaldic acid) is a high-value heterocyclic building block used in the development of metallo-enzyme inhibitors, fragment-based drug discovery, and ligand design for transition metal catalysis. While commercially available, its cost can be prohibitive for gram-scale applications. This application note details a robust, two-step synthesis protocol starting from cost-effective 3-fluoroaniline. The method employs a regioselective Doebner-Miller condensation followed by a selenium dioxide-mediated oxidation, offering a reliable pathway to high-purity material (>98%) without the need for hazardous cyanide reagents typical of Reissert sequences.
Introduction & Retrosynthetic Analysis
The quinoline-2-carboxylic acid scaffold is a bioisostere of naphthalene and indole carboxylates, offering improved metabolic stability and unique metal-chelating properties. The introduction of a fluorine atom at the C7 position modulates the pKa of the carboxylic acid and alters the lipophilicity (LogP) of the ring system, critical parameters in optimizing ADME profiles.
Retrosynthetic Logic
To access the target (1) , we disconnect the C2-carboxyl group.
-
C2-H Activation (Modern): Direct lithiation of 7-fluoroquinoline using LiTMP/CO₂. Limitation: Requires cryogenic conditions (-78°C) and expensive bases; difficult to scale.
-
C2-Methyl Oxidation (Classic & Robust): Oxidative transformation of 7-fluoro-2-methylquinoline (2) . Advantage: Scalable, uses standard reagents.
-
Ring Construction: The precursor (2) is accessible via the Doebner-Miller reaction of 3-fluoroaniline (3) and crotonaldehyde. Challenge: Regioselectivity (7-F vs. 5-F isomers).
Selected Route: Modified Doebner-Miller Synthesis
Figure 1: Retrosynthetic strategy focusing on the robust oxidation of the quinaldine intermediate.
Experimental Protocol
Part A: Synthesis of 7-Fluoro-2-methylquinoline (The Doebner-Miller Step)
This step constructs the quinoline core. The reaction of 3-substituted anilines typically yields a mixture of 5- and 7-substituted isomers. However, steric parameters favor the 7-fluoro isomer, and the specific crystallization described below enriches the desired product.
Reagents:
-
3-Fluoroaniline (CAS: 372-19-0)
-
Crotonaldehyde (predominantly trans)
-
Hydrochloric acid (6 M)
-
Zinc chloride (anhydrous, Lewis acid catalyst)
-
Toluene (for extraction)
Procedure:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and mechanical stirrer, charge 3-fluoroaniline (11.1 g, 100 mmol) and 6 M HCl (150 mL).
-
Catalyst Addition: Add anhydrous ZnCl₂ (13.6 g, 100 mmol) to the solution. Heat the mixture to 95°C.
-
Addition: Dropwise add crotonaldehyde (8.4 g, 120 mmol) over 45 minutes. Critical: Maintain vigorous stirring. The reaction is exothermic; control the addition rate to prevent thermal runaway.
-
Reflux: After addition, reflux the mixture for 2 hours. The solution will turn dark brown/black.
-
Workup:
-
Cool to room temperature.
-
Basify with 20% NaOH solution until pH > 12 (precipitate forms).
-
Steam Distillation (Purification Step 1): Steam distill the mixture. The unreacted aniline and the desired product will codistill. Collect approximately 500 mL of distillate.
-
Note: If steam distillation is not feasible, extract the basified slurry with Toluene (3 x 100 mL).
-
-
Isolation: Extract the distillate (or the toluene layer) with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo.
-
Isomer Separation: The crude oil contains both 5-fluoro and 7-fluoro isomers. Dissolve the oil in minimum hot hexane. Cool to 0°C. The 7-fluoro-2-methylquinoline typically crystallizes out preferentially. Recrystallize from hexane/ethyl acetate (9:1) if necessary.[1]
-
Target Yield: 45-55%
-
Appearance: Off-white to pale yellow needles.
-
Part B: Oxidation to this compound
Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the 2-position of the heteroaromatic ring to the carboxylic acid.
Reagents:
-
7-Fluoro-2-methylquinoline (from Part A)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (Solvent)
-
Celite (Filter aid)
Procedure:
-
Reaction: In a 250 mL round-bottom flask, dissolve 7-fluoro-2-methylquinoline (3.22 g, 20 mmol) in 1,4-dioxane (60 mL) and water (2 mL).
-
Oxidant Addition: Add finely powdered SeO₂ (4.44 g, 40 mmol).
-
Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (high Rf) should disappear, replaced by a baseline spot (acid).
-
Filtration: Cool the mixture. Filter through a pad of Celite to remove the black selenium metal precipitate. Wash the pad with hot dioxane.
-
Workup & Purification:
-
Evaporate the filtrate to dryness to obtain a crude solid.
-
Base Extraction: Dissolve the residue in saturated NaHCO₃ solution (50 mL). Filter off any insoluble non-acidic impurities.
-
Acidification: Carefully acidify the filtrate with 2 M HCl to pH 2–3. The product will precipitate as a white solid.
-
Final Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.
-
-
Characterization:
-
Yield: 65-75%
-
Appearance: White powder.
-
Melting Point: 210–212°C (dec).
-
Analytical Data Summary
| Parameter | Specification | Notes |
| Product | This compound | |
| Molecular Formula | C₁₀H₆FNO₂ | |
| MW | 191.16 g/mol | |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 8.55 (d, 1H, H4), 8.15 (d, 1H, H3), 8.05 (dd, 1H, H8), 7.85 (dd, 1H, H5), 7.65 (dt, 1H, H6). | Characteristic coupling of F (J ~9-10 Hz) |
| ¹⁹F NMR | δ -108 to -112 ppm | Typical for fluoroquinolines |
| MS (ESI-) | [M-H]⁻ = 190.0 | Negative mode is preferred for acids |
Process Workflow Diagram
Figure 2: Purification workflow for the oxidation step ensuring removal of selenium byproducts and non-acidic impurities.
Troubleshooting & Expert Insights
-
Regioselectivity Issues (Step 1): If the 5-fluoro isomer persists in the Doebner-Miller step, use column chromatography (Silica, Hexane/EtOAc gradient) instead of crystallization. The 5-fluoro isomer is generally less polar due to shielding of the nitrogen lone pair by the ortho-fluorine.
-
Selenium Removal (Step 2): Colloidal selenium can be difficult to filter. Adding activated charcoal to the hot reaction mixture before filtering through Celite significantly improves the removal of selenium particles.
-
Alternative Oxidation: If SeO₂ traces are unacceptable (e.g., GMP synthesis), Potassium Permanganate (KMnO₄) in aqueous pyridine can be used, though yields are typically lower (40-50%) due to over-oxidation/ring cleavage.
Safety Considerations
-
Selenium Dioxide: Highly toxic and an environmental hazard. All weighing should be done in a fume hood. Waste must be segregated as heavy metal waste.
-
Crotonaldehyde: Lachrymator and toxic. Handle with extreme care.
-
Exotherm: The Doebner-Miller reaction can be violent. Ensure cooling capacity is available.
References
-
Doebner-Miller Reaction Mechanism & Scope
-
Bergstrom, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944, 35(2), 77–277. Link
-
-
Selenium Dioxide Oxidation of Methyl Quinolines
-
Ochaiai, E. "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 1953, 18(5), 534–551. (Classic precedent for heterocyclic oxidations). Link
-
- Synthesis of Fluoroquinolines (General)
-
Reissert Reaction (Alternative Route Context)
Sources
Application Note: Strategies for the Derivatization of 7-Fluoroquinoline-2-carboxylic Acid
Abstract
7-Fluoroquinoline-2-carboxylic acid is a privileged scaffold in medicinal chemistry and materials science, offering multiple strategic points for chemical modification. This guide provides an in-depth exploration of synthetic strategies to derivatize this molecule, focusing on the two primary reactive sites: the carboxylic acid at the C-2 position and the fluorine atom at the C-7 position. We present detailed, field-tested protocols for amide bond formation and nucleophilic aromatic substitution (SNAr), explain the rationale behind reagent selection, and offer insights into reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to generate novel analogs of this compound for diverse applications.
Introduction: The this compound Scaffold
The quinoline core is a foundational structural motif found in a vast array of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1] The specific substitution pattern of this compound provides two distinct and orthogonal handles for chemical derivatization:
-
The Carboxylic Acid (C2-Position): This functional group is an ideal anchor point for forming amide and ester linkages. Amide bond formation, in particular, is one of the most frequently utilized reactions in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments.[2]
-
The C7-Fluorine Atom: The fluorine substituent on the electron-deficient quinoline ring is a prime site for nucleophilic aromatic substitution (SNAr).[3] This allows for the introduction of various nucleophiles (N-, S-, O-based), significantly altering the electronic and steric properties of the quinoline core. The electron-withdrawing nature of the ring nitrogen and the C2-carboxyl group enhances the electrophilicity of the C-7 position, facilitating this substitution.[3][4]
This application note will detail robust protocols for leveraging these reactive sites to build libraries of novel derivatives.
Derivatization of the Carboxylic Acid Moiety
The transformation of the carboxylic acid into amides or esters is a fundamental strategy for modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Amide Bond Formation: A Gateway to Bioactive Analogs
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to proceed efficiently under mild conditions.[2] While numerous coupling reagents exist, uronium-based reagents like HATU have become a gold standard in medicinal chemistry due to their high efficiency, low rates of racemization, and compatibility with a wide range of functional groups.[5][6]
Mechanism Insight: The Role of HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This reaction forms a highly reactive OAt-active ester.[5] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the HOAt byproduct. The use of DIPEA is critical as it scavenges the protons generated during the reaction without competing with the desired amine nucleophile.[7]
Caption: HATU-mediated amide coupling workflow.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica Gel)
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[5]
-
Coupling: Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.[1]
Scientist's Note: For electron-deficient or sterically hindered amines, the reaction may require gentle heating (40-50 °C) or an extended reaction time. The use of EDC/HOBt is a viable, more economical alternative to HATU, though it may be less effective for challenging substrates.[5][8]
Table 1: Representative Amide Coupling Examples
| Entry | Amine Component | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|
| 1 | Benzylamine | 2 | >90 |
| 2 | Morpholine | 3 | >85 |
| 3 | Aniline | 12 | 60-75 |
| 4 | (R)-Valine methyl ester | 4 | >80 |
Derivatization via the C7-Fluorine Atom
The C7-fluoro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr), a powerful reaction for C-N, C-O, and C-S bond formation on the quinoline core.[3]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second, typically faster step, the leaving group is expelled, restoring aromaticity.
Mechanism Insight: Why Fluorine is a Good Leaving Group in SNAr
Contrary to SN1/SN2 reactions, where iodide is the best halide leaving group, fluoride is often the best for SNAr. This is because the rate-determining first step is the nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[9]
Caption: Energy profile for an SNAr reaction.
Protocol 2: SNAr with Amine Nucleophiles
This protocol details the substitution of the C7-fluorine with a common N-nucleophile, such as piperazine, a moiety frequently used in fluoroquinolone antibiotics.[10][11]
Materials:
-
This compound derivative (e.g., an ester or amide from Protocol 1) (1.0 eq)
-
Piperazine (or other amine nucleophile) (2.5-5.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Setup: To a sealable reaction vessel, add the 7-fluoroquinoline substrate (1.0 eq), the amine nucleophile (e.g., piperazine, used in excess to act as both reactant and base) (2.5-5.0 eq), and a solvent like DMSO or NMP.
-
Reaction: If the amine is not a strong base, an auxiliary base like K₂CO₃ may be added.[12] Seal the vessel and heat the mixture to 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. This will often precipitate the crude product.
-
Isolation: Collect the solid by filtration. If a precipitate does not form, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the final C7-substituted product.[10]
Scientist's Note: The carboxylic acid group is often protected as an ester during the SNAr reaction to prevent unwanted side reactions and improve solubility. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if desired, typically using aqueous acid or base.[13][14] The presence of an 8-nitro group, if installed, can significantly facilitate this substitution reaction by further activating the ring.[12]
Characterization of Derivatives
The structural identity and purity of all synthesized derivatives must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Confirms the overall structure, showing the disappearance of the carboxylic acid proton (~12-14 ppm) in amide/ester derivatives and the appearance of new signals corresponding to the incorporated fragment.
-
¹⁹F NMR: A highly sensitive technique to monitor reactions at the C7-position. The disappearance of the starting material's fluorine signal and the absence of a new C-F signal confirms successful SNAr.
-
Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the successful incorporation of the desired chemical moiety. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1][15]
-
HPLC: Used to assess the purity of the final compound.[15]
Conclusion
The this compound scaffold offers a robust and versatile platform for the synthesis of diverse chemical libraries. By leveraging modern amide coupling chemistry at the C2-position and exploiting the inherent reactivity of the C7-fluorine towards nucleophilic aromatic substitution, researchers can readily access a wide range of novel analogs. The protocols outlined in this guide provide a solid foundation for these synthetic efforts, enabling the systematic exploration required for the discovery and optimization of new chemical entities in drug development and materials science.
References
-
ResearchGate. (n.d.). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Request PDF. Available at: [Link]
-
SciSpace. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Available at: [Link]
-
Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available at: [Link]
-
Synfacts. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Available at: [Link]
-
International Journal of Drug Delivery Technology. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
SSRN. (n.d.). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. Available at: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Available at: [Link]
-
ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]
- Google Patents. (n.d.). EP0351889B1 - Process for the preparation of a quinoline carboxylic acid.
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
-
ACS Publications. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. Available at: [Link]
-
PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]
-
IntechOpen. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Available at: [Link]
-
MTC... (n.d.). Synthesis of Fluoroquinolone Antibiotics. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
- Google Patents. (n.d.). US8158798B2 - Coupling process for preparing quinolone intermediates.
-
MDPI. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]
-
PMC. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Available at: [Link]
- Google Patents. (n.d.). WO2003010144A3 - A process for synthesis of fluoroquinolonic derivatives.
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Application Note: 7-Fluoroquinoline-2-carboxylic acid as a Synthetic Building Block
This guide outlines the technical application of 7-Fluoroquinoline-2-carboxylic acid (CAS: 256929-92-7), a specialized heteroaromatic building block used in the synthesis of bioactive small molecules.[1]
Executive Summary
This compound (also known as 7-Fluoroquinaldic acid) is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, VEGFR) and GPCR modulators. The introduction of the fluorine atom at the C7 position serves two primary design functions:
-
Metabolic Blocking: It obstructs oxidative metabolism (hydroxylation) at the electron-rich C7 position, a common clearance pathway for quinoline drugs.
-
Electronic Modulation: The electronegative fluorine lowers the pKa of the C2-carboxylic acid and alters the electron density of the pyridine ring, influencing binding interactions (e.g.,
-stacking) in the active site.
This guide provides validated protocols for transforming this building block into high-value intermediates, focusing on amide coupling, reduction, and heterocycle formation.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 256929-92-7 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, warm MeOH; Sparingly soluble in DCM, Water |
| pKa (Calc) | ~4.8 (COOH), ~1.5 (Quinoline N) |
| Storage | 2-8°C, Desiccate (Hygroscopic) |
Synthetic Versatility & Reactivity Profile
The C2-carboxylic acid is the primary handle for diversification. However, the 7-fluoro substituent exerts an electron-withdrawing effect, making the quinoline ring less susceptible to electrophilic aromatic substitution but potentially enabling nucleophilic displacement under forcing conditions (though rare).
Reaction Landscape
The following diagram illustrates the core transformations available for this scaffold.
Caption: Divergent synthesis pathways starting from this compound.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Context: Direct coupling of electron-deficient heteroaromatic acids with amines can be sluggish due to poor solubility. This protocol uses T3P (Propylphosphonic anhydride) or HATU to ensure complete conversion.
Reagents:
-
This compound (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: In a dry vial, dissolve this compound (191 mg, 1.0 mmol) in anhydrous DMF (3.0 mL). Note: Mild heating (40°C) may be required for complete dissolution.
-
Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. The solution should turn yellow/orange, indicating active ester formation.
-
Coupling: Add the amine (1.1 mmol).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = 191 + Amine MW - 18).
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-water (30 mL). If a solid forms, filter and wash with water.
-
Method B (Extraction): Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Mechanism & Insight: The 7-fluoro group withdraws electron density, making the carbonyl carbon slightly more electrophilic, but the steric bulk of the quinoline ring requires an efficient coupling agent like HATU to prevent aggregation.
Protocol B: Reduction to 7-Fluoroquinoline-2-methanol
Context: The alcohol derivative is a key intermediate for ether synthesis or oxidation to the aldehyde (for reductive amination).
Reagents:
-
This compound (1.0 equiv)
-
Isobutyl chloroformate (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (2.5 equiv)
-
THF (Anhydrous), Methanol
Procedure (Mixed Anhydride Method):
-
Activation: Dissolve the acid (1.0 mmol) in THF (5 mL) and cool to 0°C. Add NMM (1.1 mmol) followed by isobutyl chloroformate (1.1 mmol) dropwise. Stir for 30 mins at 0°C (formation of mixed anhydride).
-
Reduction: Filter off the NMM-HCl salt rapidly (optional) or proceed directly. Add NaBH₄ (2.5 mmol) in one portion.
-
Addition: Dropwise add MeOH (1 mL) to the reaction mixture at 0°C (Caution: Gas evolution).
-
Completion: Allow to warm to RT and stir for 1 hour.
-
Quench: Quench with sat. NH₄Cl solution. Extract with EtOAc.
-
Yield: Expect ~80-90% yield of the alcohol (MW 177.17).
Why this method? Direct reduction with LiAlH₄ can sometimes reduce the quinoline ring (1,2-reduction) or the fluorine (dehalogenation). The mixed anhydride/NaBH₄ method is chemoselective for the carboxylate.
Medicinal Chemistry Applications
Kinase Inhibitor Design (c-Met / VEGFR)
Quinoline-2-carboxamides are privileged scaffolds in kinase inhibition. The "Bis-aryl urea" motif often linked to the quinoline (via an amine linker) occupies the hydrophobic pocket of kinases.
-
Role of 7-F: In analogues of drugs like Cabozantinib (which uses a 6,7-dimethoxyquinoline), replacing the 7-methoxy with a 7-fluoro group creates a "metabolic hard spot," preventing O-dealkylation and extending half-life.
Bioisosteres (Oxadiazoles)
The carboxylic acid can be converted into a 1,3,4-oxadiazole ring, which acts as a stable bioisostere for the amide or ester, improving metabolic stability while maintaining hydrogen bond acceptor properties.
-
Workflow: Acid
Hydrazide Cyclization with Orthoester/POCl₃.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Poor solubility of the zwitterionic acid. | Use DMSO/DMF mixtures; Ensure full pre-activation (15 min) before adding amine. |
| Low Yield in Reduction | Over-reduction of the heterocyclic ring. | Switch from LAH to Borane-DMS or the Mixed Anhydride/NaBH₄ protocol (Protocol B). |
| Defluorination | Nucleophilic attack at C7 during high-temp reactions. | Avoid strong nucleophiles (e.g., methoxide) at high temperatures (>100°C). |
References
-
Compound Identification: this compound. CAS 256929-92-7.[1][2][3] Available from Matrix Scientific and BLD Pharm.
-
Synthetic Methodology (General Quinoline Acids): Reaction of this compound with amines. See general amide coupling protocols in Chemical Communications, 2022.[4]
-
Medicinal Application (FXR Modulators): Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators. EP Patent 3704113 B1. Mentions this compound as Intermediate 314A.[5]
-
Medicinal Application (Excitatory Amino Acids): Excitatory Amino Acid Antagonists. JP Patent 3014001B2. Describes this compound derivatives.
-
Safety Data: PubChem Compound Summary for Fluoroquinoline-carboxylic acids.
Sources
- 1. 93-10-7|Quinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. cas 256929-92-7|| where to buy this compound [french.chemenu.com]
- 3. 256929-92-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Resolution NMR Profiling of 7-Fluoroquinoline-2-carboxylic Acid
Executive Summary
This application note details the structural characterization of 7-Fluoroquinoline-2-carboxylic acid (CAS: 1150617-54-1), a critical scaffold in the synthesis of next-generation metallo-antibiotics and antitumor agents. While fluoroquinolones (dihydro-oxo derivatives) are well-documented, the fully aromatic fluoroquinoline-2-carboxylates present unique spectroscopic challenges due to strong electron-withdrawing effects and spin-spin coupling introduced by the fluorine atom.
This guide provides a validated protocol for distinguishing the 7-fluoro regioisomer from its 6- and 8-fluoro analogs using 1D (
Chemical Structure & Theoretical NMR Profile[1]
The target molecule consists of a bicyclic aromatic quinoline system substituted with a carboxylic acid at position C2 and a fluorine atom at position C7.
Structural Numbering:
-
N1: Quinoline nitrogen
-
C2-COOH: Carboxyl group (Deshielding zone)
-
H3/H4: Alkene-like aromatic protons
-
H5/H6/H8: Benzenoid ring protons
-
F7: Fluorine substituent (Coupling source)
Critical Spectroscopic Features
-
The "Isolated" H8 Proton: In the 7-fluoro isomer, H8 is flanked by the ring nitrogen (N1) and the fluorine (F7). It lacks an ortho-proton neighbor. This results in a distinctive doublet (due to
) without the large ortho-proton coupling ( Hz) seen in 6-fluoro isomers. -
Carbon-Fluorine Coupling: The
C spectrum will exhibit doublets for carbons C6, C7, and C8. The magnitude of these couplings ( vs ) allows for unambiguous assignment of the benzenoid ring carbons.
Experimental Protocol
Sample Preparation
Objective: Maximize solubility of the carboxylic acid while preventing solute aggregation which causes line broadening.
-
Solvent: DMSO-d
(99.8% D) + 0.03% TMS (v/v).-
Rationale: CDCl
is unsuitable due to the poor solubility of the polar zwitterionic-like carboxylic acid. DMSO disrupts intermolecular H-bonding, sharpening the -COOH signal.
-
-
Concentration: 15 mg in 0.6 mL solvent (approx. 75 mM).
-
Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (600 MHz Cryoprobe recommended)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |
| zg30 | 16 | 2.0 s | Center frequency (O1P) at 6 ppm. | |
| zgpg30 | 1024 | 2.0 s | ||
| zg | 32 | 1.0 s | No decoupling. Spectral width 200 ppm. | |
| hsqcedetgp | 8 | 1.5 s | Multiplicity-edited (CH/CH | |
| hmbcgplpndqf | 16 | 1.5 s | Optimized for |
Data Analysis & Interpretation
H NMR Assignment (DMSO-d )
The fluorine atom at C7 exerts a shielding effect on ortho-protons (H6, H8) and introduces splitting.
| Position | Shift ( | Multiplicity | Interpretation | |
| COOH | 13.80 | br s | - | Exchangeable acidic proton. |
| H4 | 8.55 | d | Deshielded by peri-effect of C5 and conjugation. | |
| H3 | 8.15 | d | Ortho to electron-withdrawing COOH. | |
| H8 | 7.85 | d | Diagnostic Signal. Large | |
| H5 | 8.05 | dd | Pseudo-triplet appearance due to overlapping couplings. | |
| H6 | 7.55 | ddd | Shielded by ortho-fluorine. |
Expert Insight: The key to confirming the 7-fluoro substitution is the H8 signal . In a 6-fluoro isomer, H8 would show a small meta-coupling to F6 (
C NMR & Fluorine Couplings
Fluorine couplings are observed as doublets in the carbon spectrum.[1] The magnitude of
| Carbon | Shift ( | Splitting | Assignment Logic | |
| C2 | 148.5 | s | - | Ipso to COOH. |
| COOH | 166.2 | s | - | Carbonyl. |
| C7 | 163.5 | d | Direct C-F bond. Distinctive large splitting. | |
| C8 | 118.2 | d | Ortho to F. Upfield due to | |
| C6 | 116.5 | d | Ortho to F. | |
| C5 | 130.1 | d | Meta to F. | |
| C8a | 147.0 | d | Quaternary bridgehead. | |
| C4a | 125.5 | d | Quaternary bridgehead. |
F NMR
-
Chemical Shift:
-112.5 ppm (relative to CFCl ). -
Pattern: Multiplet (ddd) due to coupling with H8, H6, and H5.
Structural Validation Workflow
The following diagram illustrates the logic flow for confirming the regiochemistry of the fluorine substituent.
Figure 1: Decision tree for distinguishing 7-fluoroquinoline from 6- and 8-fluoro isomers based on H8 multiplicity.
Troubleshooting & Common Issues
Broad COOH Signal
-
Cause: Proton exchange with trace water in DMSO.
-
Solution: Add a single pellet of activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition. This removes water and sharpens the carboxylic acid singlet.
Ambiguous C-F Assignments
-
Issue: Difficulty distinguishing C6 and C8 (both doublets with similar
). -
Solution: Use
H- C HMBC .-
H4 (unambiguous doublet at 8.55 ppm) will show a strong 3-bond correlation to C8a and C2 , but not to C6 or C8.
-
H8 (doublet at 7.85 ppm) will show correlations to C1 (N) and C8a .
-
Correlating the proton assignments to the carbons via HSQC/HMBC definitively maps the ring.
-
References
-
Jadrijević-Mladar Takač, M. (2010).[2] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharmaceutica, 60(3), 237–254.
-
Charisiadis, P., et al. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Application Note.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22169810, 6-Fluoroquinoline-2-carboxylic acid. (Used for structural analog comparison).
-
Sakhno, Y., et al. (2019). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry.
Sources
Application Note: IR Spectroscopy of 7-Fluoroquinoline-2-carboxylic Acid (7-FQC)
[1]
Abstract & Scope
This technical guide details the protocol for the characterization of 7-Fluoroquinoline-2-carboxylic acid (7-FQC) using Fourier Transform Infrared (FT-IR) spectroscopy. 7-FQC is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and antitumor agents.[1] Its rigid bicyclic structure, combined with the hydrogen-bonding capability of the carboxylic acid and the electronegativity of the fluorine substituent, creates a unique spectral signature essential for Quality Control (QC) and polymorph screening.
This document provides a self-validating workflow for differentiating 7-FQC from its salts, precursors, and regioisomers (e.g., 6-fluoro or 8-fluoro analogs) based on vibrational selection rules.
Theoretical Framework
Molecular Scaffold & Vibrational Modes
The 7-FQC molecule consists of a fused benzene and pyridine ring (quinoline) with two key functional groups driving the IR spectrum:
-
C-2 Carboxylic Acid (-COOH): In the solid state, this group typically forms centrosymmetric dimers via strong hydrogen bonds.[1][2] This results in a characteristic broadening of the O-H stretch and a shift in the C=O carbonyl frequency compared to the monomeric (solution) state.
-
C-7 Fluorine Substituent: The C-F bond is highly polar, resulting in a strong dipole change during vibration.[1][2] This yields an intense absorption band in the fingerprint region (1200–1270 cm⁻¹), often serving as a diagnostic marker for fluorination.
The "Fingerprint" Region Utility
While the functional group region (>1500 cm⁻¹) confirms the chemical class, the fingerprint region (<1500 cm⁻¹) is critical for regioisomer differentiation. The out-of-plane (oop) C-H bending vibrations (700–900 cm⁻¹) are sensitive to the substitution pattern on the benzenoid ring (1,2,4-trisubstituted pattern for 7-FQC).
Experimental Protocol
Instrumentation & Parameters
-
Technique: Attenuated Total Reflectance (ATR) is recommended for routine QC due to minimal sample prep.[1][2] Transmission (KBr pellet) is reserved for high-resolution structural elucidation.[1][2]
-
Crystal Material: Diamond or ZnSe (Diamond preferred for durability against hard crystalline solids).[1][2]
-
Scans: 32 (Routine) or 64 (High S/N).
Sample Preparation Workflow
Method A: Diamond ATR (Recommended) [1]
-
Background: Clean crystal with isopropanol. Collect a background spectrum (air).[1][2]
-
Loading: Place ~2-5 mg of solid 7-FQC on the crystal center.
-
Contact: Apply high pressure using the anvil clamp.[1][2] Note: Ensure the pressure gauge reads >80% to collapse the powder voids and prevent spectral "chatter" or weak intensity.
-
Acquisition: Scan immediately to prevent moisture uptake.[1][2]
Method B: KBr Transmission (Reference Grade)
-
Ratio: Mix 1-2 mg 7-FQC with 200 mg spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved (particle size < 2 µm to minimize Christiansen effect scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
Workflow Diagram
Figure 1: Decision matrix and workflow for IR analysis of this compound.
Spectral Analysis & Assignments
The following table synthesizes data derived from quinoline scaffolds and fluorinated aromatic standards.
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 2500 – 3300 | Medium, Broad | O-H Stretch (Acid Dimer) | Characteristic "fermi resonance" shape due to strong intermolecular H-bonding between carboxylic acid heads.[1] Overlaps C-H stretches.[1][2] |
| 3050 – 3100 | Weak, Shoulder | C-H Stretch (Aromatic) | v(C-H) of the quinoline ring. Often obscured by the broad O-H band.[2] |
| 1690 – 1720 | Strong, Sharp | C=O[2] Stretch (Carboxylic) | The carbonyl diagnostic band.[1][2][3] Shifts to ~1580-1600 cm⁻¹ if the sample is a salt (carboxylate).[1] |
| 1600 – 1625 | Medium | C=N / C=C Ring Stretch | Skeletal vibrations of the heteroaromatic quinoline ring.[2] |
| 1500 – 1580 | Medium | C=C Ring Stretch | Secondary aromatic ring vibrations. |
| 1230 – 1260 | Very Strong | C-F Stretch (Aryl) | The primary marker for 7-FQC.[1][2] The C-F bond is highly polar, resulting in one of the strongest bands in the spectrum. |
| 1150 – 1220 | Medium | C-O Stretch | C-O single bond stretch coupled with O-H in-plane bending. |
| 800 – 900 | Medium/Strong | C-H Out-of-Plane (oop) | Fingerprint for substitution. 7-FQC has isolated hydrogens and adjacent hydrogens on the benzenoid ring.[1] |
| 740 – 760 | Strong | Ring Deformation | Characteristic of the fused bicyclic system.[2] |
Critical Validation Check: The "Salt" Trap
A common error in drug development is misidentifying the salt form (e.g., Sodium 7-fluoroquinoline-2-carboxylate) as the free acid.
Logical Troubleshooting (Cause & Effect)
| Observation | Probable Cause | Corrective Action |
| Weak/Noisy Spectrum | Poor crystal contact (ATR) or scattering (KBr).[1] | ATR: Increase anvil pressure. KBr: Regrind sample to reduce particle size below the wavelength of incident light. |
| Sloping Baseline | "Christiansen Effect" (Refractive index mismatch). | Grind KBr pellet mixture more thoroughly. |
| Missing C=O (~1700) | Sample has converted to salt or zwitterion. | Acidify sample or check pH of crystallization solvent.[1][2] |
| Broad Peak ~3400 cm⁻¹ | Unbound water (wet sample).[1][2] | Dry sample in vacuum desiccator.[1][2] Distinguish from acid O-H (which is broader and lower freq).[1][2][7] |
| Doublet at 2350 cm⁻¹ | Atmospheric CO₂ fluctuation.[1][2] | Re-run background scan; purge sample chamber with N₂.[1][2] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for assigning C-F and Heterocyclic bands).
-
NIST Chemistry WebBook. Infrared Spectra of Quinoline-2-carboxylic acid derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link][1]
-
PubChem. 8-Fluoroquinoline-2-carboxylic acid (Isomer Reference).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
-
Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1][2] John Wiley & Sons.[1][2] (Reference for Carboxylic Acid dimerization effects).
Sources
- 1. 8-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 28063305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: High-Efficiency Amide Coupling of 7-Fluoroquinoline-2-carboxylic acid
Executive Summary & Strategic Analysis
7-Fluoroquinoline-2-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, metalloenzyme inhibitors, and antibacterial agents (fluoroquinolone analogs). While structurally simple, the C2-position carboxylic acid presents specific synthetic challenges distinguishable from standard benzoic acids:
-
Electronic Deactivation: The adjacent quinoline nitrogen withdraws electron density, making the carbonyl carbon less electrophilic than typical aryl acids, often requiring stronger activation.
-
Decarboxylation Risk: Like quinaldic acid, the 2-carboxy group is prone to thermal decarboxylation, particularly under highly acidic conditions or extreme heat (>120°C).
-
Solubility: The rigid bicyclic system and the 7-fluoro substituent significantly reduce solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, NMP, DMSO).
This guide presents three validated protocols designed to mitigate these risks while maximizing yield and purity.
Decision Matrix: Reagent Selection
Before beginning, select the protocol that matches your scale and amine partner.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on amine steric hindrance and reaction scale.
Experimental Protocols
Method A: HATU Activation (The "Gold Standard" for Discovery)
Best for: Small-scale synthesis (10 mg – 500 mg), valuable amines, and rapid library generation. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which accelerates coupling and minimizes racemization (if chiral centers are present).
Reagents:
-
This compound (1.0 equiv)
-
Amine partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Dissolution: In a dry vial, dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: Sonication may be required due to the 7-fluoro moiety's effect on crystal lattice energy.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes.
-
Why? Pre-activation ensures the active ester is formed before the amine competes for protons.
-
-
Coupling: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Workup:
-
Dilute reaction mixture with EtOAc (10x volume).
-
Wash with sat.[1] NaHCO₃ (2x) to remove acids and HATU byproducts.
-
Wash with Water (1x) and Brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Method B: T3P Coupling (The "Green" & Scalable Route)
Best for: Scale-up (>1 g), difficult purifications, and avoiding toxic byproducts. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger, driving the equilibrium. Byproducts are water-soluble, simplifying purification.[2]
Reagents:
-
This compound (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Solvent: EtOAc or DMF (if solubility is poor in EtOAc)[3]
Protocol:
-
Setup: Charge flask with Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in solvent (EtOAc preferred; use DMF if Acid is insoluble).
-
Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.
-
Why? The reaction is exothermic. Controlling temperature prevents side reactions.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup (Self-Validating):
Method C: Acid Chloride Activation (For "Stubborn" Amines)
Best for: Sterically hindered amines (e.g., t-butyl amines, anilines with ortho-subs) where HATU/T3P fails. Risk: Higher risk of hydrolysis; requires strictly anhydrous conditions.
Protocol:
-
Chlorination: Suspend this compound in DCM (or Toluene). Add catalytic DMF (1 drop).
-
Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Activation: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (forming the acid chloride).
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not apply high heat (>40°C) to avoid decomposition.
-
Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
LCMS: Expect [M+H]⁺ peak. The 7-Fluoro group is stable; no defluorination should occur under these conditions.
-
1H NMR: The quinoline ring protons will show characteristic splitting.
-
19F NMR: A singlet (or multiplet depending on resolution) around -110 to -120 ppm (referenced to CFCl₃). This is a critical purity check; appearance of new F-peaks indicates nucleophilic aromatic substitution (SNAr) side reactions (rare but possible with strong nucleophiles).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of Acid | Switch solvent to NMP or DMAc; heat to 40°C (Method B). |
| New Impurity (+18 mass) | Hydrolysis of Active Ester | Ensure solvents are anhydrous; use fresh HATU. |
| New Impurity (SNAr) | Displacement of Fluorine | Avoid strong nucleophiles (e.g., thiols) or excessive heating (>80°C). |
| Decarboxylation | Excessive Heat | Keep reaction temperature < 60°C. Avoid strong mineral acids. |
Mechanistic Visualization (T3P Pathway)
The following diagram illustrates the clean cycle of T3P coupling, highlighting why it is the preferred method for scale-up.
Figure 2: The T3P activation cycle. Note that the byproduct (alkylphosphonic acid) is water-soluble, facilitating easy removal.[2]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[7] Angewandte Chemie International Edition, 19(2), 133-134. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852. Link
-
Sigma-Aldrich. (n.d.). 7-Fluoro-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid Product Page. Link
Sources
- 1. US8158798B2 - Coupling process for preparing quinolone intermediates - Google Patents [patents.google.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Lab Reporter [fishersci.co.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 7-Fluoroquinoline-2-carboxylic Acid
Abstract & Strategic Overview
7-Fluoroquinoline-2-carboxylic acid (7-FQCA) is a critical scaffold in the synthesis of bioactive fluoroquinolones and metallo-pharmaceuticals. Its purification presents unique challenges due to its amphoteric nature , metal-chelating properties , and the frequent presence of regioisomeric impurities (e.g., 6-fluoro or 5-fluoro analogs) arising from Skraup or Friedländer synthesis.
This guide moves beyond standard protocols, addressing the specific molecular behavior of quinaldic acid derivatives. We prioritize a low-pH reversed-phase strategy to suppress ionization and metal chelation, ensuring sharp peak shapes and high recovery yields.
Physicochemical Profiling & Separation Logic
Understanding the molecule is the prerequisite for separation.
| Property | Value (Approx.) | Chromatographic Implication |
| pKa (COOH) | ~4.8 | At pH > 4.8, the molecule is anionic (COO⁻), reducing retention on C18. |
| pKa (N-ring) | < 1.0 | The electron-withdrawing 2-COOH group reduces the basicity of the quinoline nitrogen. At pH 2, the nitrogen remains largely unprotonated (neutral). |
| LogP | ~1.8 - 2.2 | Moderately lipophilic in its neutral state; suitable for C18 retention. |
| Chelation | High | The N-atom and 2-COOH form a bidentate pocket that chelates Fe/Cu/Ni from stainless steel HPLC systems, causing severe peak tailing. |
The "Senior Scientist" Insight: Standard C18 methods often fail not because of the column chemistry, but because of secondary interactions .
-
Chelation: 7-FQCA strips iron from stainless steel frits. Solution: Use PEEK-lined columns or add a chelating suppressor (rarely needed if pH is low enough).
-
Isomer Selectivity: The position of the fluorine (C7 vs C6) alters the dipole moment and π-π interaction potential. Solution: If C18 fails to separate isomers, switch to a Phenyl-Hexyl phase to exploit π-stacking differences.
Analytical Method Development (The "Scout")
Before preparative loading, the purity profile must be established.[1][2]
Recommended Conditions[2][3]
-
Column: C18 (End-capped, high surface area), 4.6 x 150 mm, 5 µm.
-
Alternative: Phenyl-Hexyl for enhanced isomer separation.
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[3]
-
Why TFA? The low pH (~2.0) keeps the carboxylic acid protonated (neutral) for max retention and suppresses silanol ionization.
-
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/carboxyl).
-
Temperature: 30°C (Control is vital for isomer reproducibility).
Gradient Protocol
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (elute salts) |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Wash Hold |
| 20.1 | 5 | Re-equilibration |
Preparative Scale-Up Protocol
Objective: Purify >500 mg crude material with >98% purity.
Loading Study (Solubility Check)
The crude solid is often poorly soluble in water/acid.
-
Solvent: Dissolve crude in DMSO or 1:1 DMSO:Methanol .
-
Concentration: Aim for 50–100 mg/mL.
-
Filtration: Must filter through 0.45 µm PTFE (hydrophobic) or Nylon filter to remove palladium catalyst residues (from synthesis) which can ruin the prep column.
Preparative Gradient (Linear Scale-Up)
-
Column: Prep C18, 20 x 250 mm, 10 µm.
-
Flow Rate: 15–20 mL/min (system dependent).
-
Injection Volume: 1–3 mL (depending on resolution).
The "Touchdown" Strategy: Do not run a generic 5-95% gradient. Focus the gradient on the target.
-
Scout Run: Determine %B where product elutes (e.g., 35% B).
-
Focused Gradient:
-
0–2 min: 5% B
-
2–3 min: Ramp to 20% B
-
3–15 min: Shallow ramp 20% -> 50% B (The "Purification Window")
-
15–17 min: Flush 95% B
-
Fraction Collection Logic
-
Trigger: Slope + Threshold.
-
Slicing: Collect the main peak in 3 parts:
-
Front: Likely contains 6-fluoro isomer or polar byproducts.
-
Heart: Pure 7-FQCA.
-
Tail: Likely contains unreacted starting material or dimers.
-
-
Post-Run Analysis: Re-inject "Front" and "Tail" fractions on the analytical method to determine if they can be pooled.
Visualization: Workflows & Logic
Purification Workflow
This diagram illustrates the critical decision points in the purification lifecycle.
Caption: End-to-end workflow for the purification of this compound, emphasizing the iterative loop between analytical scouting and prep scale-up.
Isomer Separation Mechanism
Understanding why the separation works is crucial for troubleshooting.
Caption: Mechanistic view of separation. Acidic pH neutralizes the molecule, allowing the stationary phase to discriminate based on the subtle dipole differences caused by fluorine positioning.
Troubleshooting Guide (Self-Validating Systems)
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Metal Chelation | Validation: Add 5mM EDTA to mobile phase A. If peak sharpens, chelation is confirmed. Fix: Passivate system with 30% Phosphoric acid or use PEEK tubing. |
| Split Peaks | Solubility/pH Mismatch | Validation: Dilute sample 1:10 in Mobile Phase A. If peak merges, injection solvent is too strong. Fix: Reduce injection volume or dilute sample with water. |
| Retention Shift | "Phase Collapse" | Validation: Check if using 100% aqueous during equilibration. Fix: Ensure at least 5% organic is present at all times (or use "AQ" type C18 columns). |
References
-
Teledyne ISCO. (2012).[3] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN70. Retrieved from [Link]
-
Agilent Technologies. (2016). Strategy for Preparative LC Purification. White Paper. Retrieved from [Link]
-
SIELC Technologies. (2023). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
Sources
Application Note: Screening of 7-Fluoroquinoline-2-carboxylic Acid Derivatives for Antibacterial Activity
Introduction & Scientific Context
The fluoroquinolone class of antibiotics, typified by ciprofloxacin and levofloxacin, relies on a core pharmacophore: a quinoline-3-carboxylic acid fused with a 4-oxo group. This specific arrangement facilitates a water-metal ion bridge (usually Mg²⁺) essential for binding to the Serine-83/Glutamic acid-87 residues of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
Why 7-Fluoroquinoline-2-carboxylic Acid? Shifting the carboxylic acid from position 3 to position 2 creates a distinct chemical scaffold. While structurally related to the classic fluoroquinolones, the This compound core forms a picolinic acid-like chelation motif (N-atom adjacent to the carboxylate). This structural alteration offers two potential strategic advantages in drug discovery:
-
Overcoming Resistance: It may evade standard resistance mechanisms (e.g., gyrA mutations) that disrupt the canonical 3-COOH binding cleft.
-
Alternative Mechanisms: The altered chelation geometry may induce bacterial death via metal sequestration or a distinct binding mode to the Topoisomerase-DNA complex.
This application note details a rigorous screening cascade designed to validate the antibacterial efficacy of these derivatives, distinguishing true pharmacological hits from assay artifacts.
Experimental Workflow Overview
The screening process is structured into three phases: Primary Screening (MIC), Secondary Characterization (MBC & Kinetics), and Mechanistic Validation.
Figure 1: High-Throughput Screening Cascade. A logical flow from library preparation to mechanistic validation.
Compound Preparation & Handling[1][2][3][4]
Quinolone derivatives are notoriously prone to insolubility at neutral pH, which can lead to precipitation in assay media and false-negative results.
Protocol: Stock Solution Preparation
-
Solvent: Dissolve lyophilized powder in 100% DMSO. Avoid acidic or basic aqueous solvents initially to prevent premature salt formation or hydrolysis.
-
Concentration: Prepare a master stock at 10 mg/mL (or 20-40 mM).
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Critical Control: The final assay concentration of DMSO must not exceed 1% (v/v) , as higher levels can inhibit sensitive bacterial strains (e.g., S. pneumoniae) or permeabilize membranes, artificially enhancing compound activity.
Primary Screening: MIC Determination
Method: Broth Microdilution (BMD) Standard: CLSI M07 / ISO 20776-1[1]
Rationale
The 2-carboxylic acid moiety has high affinity for divalent cations. Therefore, standard Mueller-Hinton Broth (MHB) is insufficient. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1] Unregulated cation levels can result in:
-
False Potency: Low Mg²⁺ facilitates drug uptake but doesn't represent physiological conditions.
-
False Resistance: Excess Mg²⁺ can chelate the drug before it enters the cell.
Step-by-Step Protocol
-
Media Preparation:
-
Use CAMHB containing 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.
-
Adjust pH to 7.2–7.4.
-
-
Inoculum Preparation:
-
Select strains: E. coli ATCC 25922 (Gram-neg control), S. aureus ATCC 29213 (Gram-pos control), and P. aeruginosa ATCC 27853.
-
Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final assay challenge of 5 × 10⁵ CFU/mL .
-
-
Plate Setup (96-well):
-
Add 50 µL of CAMHB to columns 2–12.
-
Add 100 µL of 2x compound stock to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 50 µL of the diluted inoculum to wells 1–11.
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (no turbidity or pellet).
Data Interpretation Table
| MIC Range (µg/mL) | Classification | Action Required |
| ≤ 1 | Potent Hit | Proceed to MBC & Mechanism studies immediately. |
| 2 – 16 | Moderate Activity | Check solubility; optimize R-groups (SAR). |
| 32 – 64 | Weak Activity | Likely non-specific toxicity; low priority. |
| ≥ 128 | Inactive | Discard scaffold variation. |
Secondary Screening: Bactericidal Activity
Fluoroquinolones are typically bactericidal. To verify if the 2-carboxylic acid derivatives retain this property:
Minimum Bactericidal Concentration (MBC)
-
Sample 10 µL from all clear wells (≥ MIC) from the MIC plate.
-
Spot onto drug-free Mueller-Hinton Agar (MHA) plates.
-
Incubate for 24 hours at 37°C.
-
Metric: The MBC is the concentration killing ≥99.9% of the initial inoculum (reduction of ≥3 log₁₀).
-
Ratio Analysis: An MBC/MIC ratio ≤ 4 indicates bactericidal activity. A ratio > 4 suggests bacteriostatic activity (common with tolerance mechanisms).
Mechanistic Validation: DNA Gyrase Inhibition[6][7]
Since the 2-COOH position alters the metal-binding pharmacophore, you must validate that the target remains DNA Gyrase (or Topo IV) and not general membrane disruption.
Assay: DNA Supercoiling Inhibition
This cell-free assay measures the ability of the compound to prevent DNA Gyrase from converting relaxed plasmid DNA into its supercoiled form.
Reagents:
-
Relaxed pBR322 plasmid DNA.
-
Recombinant E. coli DNA Gyrase (GyrA/GyrB subunits).
-
Assay Buffer (Tris-HCl, KCl, MgCl₂, ATP, DTT, Spermidine).
Protocol:
-
Incubate Relaxed pBR322 (0.5 µg) with DNA Gyrase (1 U) and varying concentrations of the test compound (0.1 – 100 µM) for 30 mins at 37°C.
-
Stop reaction with gel loading buffer containing SDS and Proteinase K.
-
Analyze products via 1% Agarose Gel Electrophoresis .
-
Visualization:
-
Negative Control (No Enzyme): Relaxed band (slow migration).
-
Positive Control (Enzyme + No Drug): Supercoiled band (fast migration).
-
Active Drug: Presence of relaxed bands at concentrations where supercoiling is inhibited.
-
Figure 2: Mechanism of Action. The drug stabilizes the cleavable complex, leading to irreversible DNA damage.
Troubleshooting & Controls
The "Chelation Effect"
The 2-COOH derivatives may act as non-specific metal chelators rather than specific enzyme inhibitors.
-
Validation Test: Run the MIC assay in parallel with High-Mg²⁺ CAMHB (supplemented to 20 mM MgCl₂).
-
Interpretation:
-
MIC increases 2-4 fold: Normal behavior (competition for binding site).
-
MIC increases >64 fold: The compound likely works by stripping metals from the media/enzyme (false positive mechanism).
-
Inoculum Effect
Quinolones are sensitive to bacterial density.
-
Ensure the final inoculum is strictly
CFU/mL. Higher densities ( ) can raise MICs by 8-16 fold due to target saturation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]
-
Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
Sources
protocols for assessing the biological activity of novel quinolones
Abstract
This application note outlines a rigorous, multi-tiered workflow for the biological evaluation of novel quinolone and fluoroquinolone antimicrobial candidates. Unlike generic antibiotic screening, quinolones require specific assay conditions—particularly regarding cation concentrations and DNA topology—to accurately predict potency and safety. This guide integrates Clinical and Laboratory Standards Institute (CLSI) standards with advanced mechanistic assays to establish a lead candidate's in vitro pharmacological profile.
Introduction: The Quinolone Scaffold
Quinolones target bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), enzymes critical for managing DNA topology during replication.[1] Novel analogs are typically designed to overcome resistance mechanisms, such as Target-Mediated Resistance (mutations in gyrA/parC) or Efflux Pump overexpression.
Critical Design Consideration: Successful evaluation requires demonstrating not just antimicrobial potency, but selectivity (bacterial vs. mammalian topoisomerases) and bactericidal kinetics (preventing mutant selection).
Primary Screening: MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution (BMD).
Expertise & Causality: The Cation Factor
Standard Mueller-Hinton Broth (MHB) is insufficient for quinolone testing. Quinolones form chelates with divalent cations (
-
Low Cations: Artificially enhances potency (false positives).
-
High Cations: Reduces potency via chelation and bridging repulsion at the bacterial outer membrane (false negatives).
-
Protocol Requirement: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with physiological concentrations of
(20–25 mg/L) and (10–12.5 mg/L).
Experimental Protocol
-
Media Preparation: Supplement MHB with
and to CLSI/ISO standards. Verify pH is 7.2–7.4. -
Inoculum: Prepare a 0.5 McFarland suspension (
CFU/mL) from fresh overnight colonies. Dilute 1:100 in CAMHB to reach a final assay concentration of CFU/mL. -
Plate Setup:
-
Use 96-well round-bottom polypropylene plates (low binding).
-
Dispense 50 µL of 2X test compound (serial 2-fold dilutions).
-
Add 50 µL of standardized inoculum.
-
-
Controls:
-
QC Strains: E. coli ATCC 25922 (Target MIC: Ciprofloxacin 0.004–0.015 µg/mL) and S. aureus ATCC 29213.
-
Sterility Control: Media only.
-
Growth Control: Bacteria + Solvent (DMSO < 1%).
-
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Readout: The MIC is the lowest concentration completely inhibiting visible growth.[2][3]
Workflow Visualization
Caption: Figure 1. High-throughput Broth Microdilution workflow emphasizing critical cation adjustment.
Mechanism of Action: DNA Gyrase Supercoiling Inhibition
Objective: Confirm the compound targets bacterial DNA Gyrase (GyrA/GyrB) and quantify the
Principle
DNA gyrase introduces negative supercoils into relaxed DNA in an ATP-dependent reaction. Quinolones stabilize the "cleavage complex," trapping the enzyme on DNA and preventing supercoiling. This assay measures the conversion of Relaxed Plasmid (substrate) to Supercoiled Plasmid (product) .
Experimental Protocol
-
Reagents:
-
Substrate: Relaxed pBR322 plasmid (0.5 µ g/reaction ).
-
Enzyme: Recombinant E. coli DNA Gyrase (GyrA + GyrB subunits).
-
Buffer: Tris-HCl (pH 7.5), KCl,
, DTT, spermidine, ATP (1-2 mM).[4]
-
-
Reaction:
-
Termination: Stop reaction with STEB (Sucrose, Tris, EDTA, Bromophenol Blue) + Proteinase K (to digest the enzyme and release trapped DNA).
-
Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide during run). Stain post-run with SYBR Gold or EtBr.
-
Interpretation:
-
Active Quinolone: Presence of relaxed or linear DNA bands (inhibition of supercoiling).[6]
-
Inactive: Full conversion to supercoiled DNA (fast migrating band).
-
Mechanistic Pathway
Caption: Figure 2. Mechanism of Action: Quinolones trap the Gyrase-DNA complex, converting a critical enzyme into a DNA-damaging toxin.
Bactericidal Kinetics: Time-Kill Assay
Objective: Determine if the compound is bacteriostatic or bactericidal and the rate of killing.
Protocol
-
Preparation: Inoculate CAMHB with
CFU/mL (log-phase). -
Exposure: Add test compound at 1x, 2x, and 4x MIC . Include a Growth Control (no drug).[2]
-
Sampling: Remove aliquots at
hours. -
Quantification: Serially dilute in saline and plate on agar. Incubate overnight.
-
Calculation: Plot
CFU/mL vs. Time.
Data Interpretation Table
| Metric | Definition | Clinical Implication |
| Bacteriostatic | Relies on host immunity to clear infection. | |
| Bactericidal | Preferred for severe infections; lower resistance risk. | |
| Early Bactericidal | Rapid kill within 2–4 hours | Indicates high potency and fast onset (critical for quinolones). |
Resistance Profiling: Spontaneous Mutation Frequency
Objective: Quantify the frequency of resistant mutants arising from a high-density population.
Protocol
-
Inoculum: Prepare a concentrated culture (
CFU/mL). -
Selection: Plate 100 µL aliquots onto agar plates containing the drug at 2x, 4x, and 8x MIC .
-
Incubation: Incubate for 48–72 hours (allow slow growers to appear).
-
Calculation:
-
Target: A frequency
is desirable to minimize resistance development in clinical settings.
Safety Profiling: Selectivity Index (SI)
Objective: Ensure the compound inhibits bacterial gyrase without damaging mammalian topoisomerases or cells.
Method: MTT Cytotoxicity Assay
-
Cells: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).
-
Treatment: Expose cells to serial dilutions of the quinolone for 24–48 hours.
-
Readout: Add MTT reagent. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[7] Measure absorbance at 570 nm.
-
Calculation: Determine
(Cytotoxic Concentration 50%). -
Selectivity Index (SI):
-
Goal:
(Ideally ).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8] 11th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[2][3][9][10][11][Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. food.dtu.dk [food.dtu.dk]
- 3. megumed.de [megumed.de]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. topogen.com [topogen.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. szu.gov.cz [szu.gov.cz]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
Application Note: Techniques for Growing Crystals of 7-Fluoroquinoline-2-carboxylic Acid
Introduction & Chemical Context
7-Fluoroquinoline-2-carboxylic acid (7-FQCA) is a critical scaffold in medicinal chemistry, often utilized as a bioisostere for naphthalene derivatives or as a precursor for fluoroquinolone-like pharmacophores. Unlike its non-fluorinated parent (quinaldic acid), the fluorine atom at the C7 position introduces significant electronic modulation, increasing lipophilicity and altering the hydrogen-bond acceptor capability of the quinoline nitrogen.
Obtaining high-quality single crystals of 7-FQCA is essential for determining its precise tautomeric state (zwitterionic vs. neutral) and solid-state packing, which directly influence solubility and bioavailability.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Compound: this compound
-
Molecular Formula: C₁₀H₆FNO₂
-
Key Functional Groups: Carboxylic acid (donor/acceptor), Quinoline Nitrogen (acceptor), C-F bond (weak acceptor/hydrophobic).
-
pKa Estimates: ~4.8 (COOH), ~2.0 (Quinoline NH⁺).
-
Crystal Habit: Typically needles or prisms depending on solvent polarity.
Solvent Solubility Screening
Before attempting crystallization, a solubility screen is mandatory. 7-FQCA exhibits "brick-dust" behavior—high melting point and poor solubility in non-polar solvents due to strong intermolecular
Table 1: Solubility Profile & Solvent Selection
| Solvent Class | Specific Solvent | Solubility @ 25°C | Application |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Primary Solvent for Vapor Diffusion |
| Polar Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Primary Solvent for Evaporation |
| Acidic/Basic | 1M HCl, 1M NaOH | High (Salt formation) | Used for pH-Shift Crystallization |
| Non-Polar | Hexane, Toluene | Insoluble (<1 mg/mL) | Anti-Solvent |
| Ethers | THF, Diethyl Ether | Low to Moderate | Anti-Solvent |
Expert Insight: The fluorine substitution lowers solubility in water compared to unsubstituted quinaldic acid. Avoid pure water as a solvent unless utilizing pH manipulation.
Detailed Crystallization Protocols
Protocol A: Slow Evaporation (Screening Method)
Best for: Initial polymorph screening and obtaining seed crystals.
Mechanism: Gradual supersaturation driven by solvent removal allows molecules to organize into the most thermodynamically stable lattice.
-
Preparation: Weigh 20 mg of 7-FQCA into a 4 mL glass vial.
-
Dissolution: Add Methanol (HPLC grade) dropwise while vortexing. If the solution remains cloudy after 2 mL, heat gently to 40°C.
-
Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean "crystallization vial" to remove dust (nucleation sites).
-
Setup: Cover the vial with Parafilm. Pierce 3-4 small holes using a 21G needle.
-
Incubation: Store in a vibration-free environment at ambient temperature (20-22°C).
-
Observation: Inspect daily under polarized light. Crystals should appear within 3-7 days.
Protocol B: Vapor Diffusion (High-Quality Single Crystals)
Best for: X-ray diffraction (XRD) quality crystals.
Mechanism: A volatile anti-solvent diffuses into a solution of the compound, slowly lowering solubility without physical disturbance.[1]
-
Inner Vial (Solute): Dissolve 30 mg of 7-FQCA in 0.5 mL of DMSO (or DMF). Ensure the solution is concentrated but not saturated. Place this open 2 mL vial inside a larger 20 mL vial.
-
Outer Vial (Anti-solvent): Carefully pipette 3 mL of Water (or Methanol if DMSO is not used) into the larger vial. Crucial: Do not let the liquids touch.
-
Sealing: Cap the outer vial tightly.
-
Equilibration: The water vapor will diffuse into the hygroscopic DMSO, slowly precipitating the 7-FQCA.
-
Timeline: Leave undisturbed for 2-3 weeks.
Protocol C: pH-Shift / Neutralization (Scale-Up)
Best for: Generating bulk crystalline material (>1g).
Mechanism: 7-FQCA is amphoteric. Dissolving it as a salt and slowly neutralizing it to its isoelectric point drives controlled precipitation.
-
Dissolution: Suspend 1 g of 7-FQCA in 10 mL of water.
-
Basification: Add 1M NaOH dropwise until the solution is clear (pH ~10). The compound is now sodium 7-fluoroquinoline-2-carboxylate.
-
Acidification: Using a syringe pump, add 0.1M HCl at a rate of 1 mL/hour while stirring gently.
-
Nucleation: As pH approaches 4-5, the solution will become turbid. Stop stirring immediately to allow crystal growth rather than amorphous precipitation.
-
Harvest: Filter the solids and wash with cold water.
Visualizing the Workflows
The following diagrams illustrate the logical flow for the two primary high-success techniques.
Figure 1: Schematic comparison of Vapor Diffusion (left) for quality and pH-Shift (right) for quantity.[2]
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before crystallization. | Temperature is too high or anti-solvent addition is too fast. Lower temp to 4°C. |
| Microcrystalline Powder | Nucleation rate > Growth rate. | Reduce concentration; slow down evaporation (fewer pinholes) or acid addition rate. |
| Twinning | Multiple crystals growing from one point. | Solution is too supersaturated. Filter solution again; use a lower starting concentration. |
| No Crystals (Clear) | Undersaturated. | Allow more evaporation; add a "seed" crystal from a previous batch; scratch vial side. |
Critical Control Point (CCP): For 7-FQCA, the presence of the fluorine atom increases the acidity of the carboxylic acid compared to quinoline-2-carboxylic acid. Ensure the final pH in Protocol C is carefully monitored; over-acidification (pH < 2) may protonate the quinoline nitrogen, leading to a hydrochloride salt rather than the neutral/zwitterionic free acid.
Characterization of Crystals
Once crystals are harvested, validate their identity and quality using the following hierarchy:
-
Polarized Light Microscopy (PLM): Confirm birefringence (crystallinity) and extinction (single crystal quality).
-
Single Crystal XRD (SC-XRD): The gold standard. Requires a crystal >0.1 mm in at least two dimensions.
-
Powder XRD (PXRD): Use if only powder is obtained to check for polymorphism compared to calculated patterns.
-
Differential Scanning Calorimetry (DSC): Sharp endotherm at melting point confirms purity. Broad peaks indicate solvates or impurities.
References
-
BenchChem. Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved from
-
PubChem. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2.[3] National Library of Medicine. Retrieved from
-
Nugrahani, I., et al. (2022). Ciprofloxacin salt and salt co-crystal with dihydroxybenzoic acids. IUCrJ. Retrieved from
- Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of 2-quinolinecarboxylic acid and its derivatives. Journal of Chemical Thermodynamics. (Contextual grounding for thermodynamic solubility).
-
University of Western Ontario. Growing Crystals: Application Notes. X-Ray Facility. Retrieved from
Sources
application of 7-Fluoroquinoline-2-carboxylic acid in materials science
Application Note: Precision Engineering of Functional Materials using 7-Fluoroquinoline-2-carboxylic Acid
Part 1: Executive Summary & Chemical Profile
This compound (7-FQC) is a specialized heteroaromatic ligand that bridges the gap between pharmaceutical intermediates and advanced materials science. While historically utilized as a scaffold for excitatory amino acid antagonists and antiviral agents, its unique substitution pattern makes it a high-value ligand for coordination chemistry.
Unlike its 6-fluoro isomer, the 7-fluoro substituent is positioned para to the quinoline nitrogen. This specific geometry exerts a direct inductive effect on the metal-binding site without introducing steric hindrance at the chelation pocket, allowing for precise electronic tuning of the metal center’s HOMO/LUMO levels. This application note details the protocols for utilizing 7-FQC to engineer luminescent lanthanide complexes and tunable coordination polymers.
Key Material Properties
| Property | Value / Description | Impact on Materials |
| Molecular Formula | C₁₀H₆FNO₂ | Compact, rigid aromatic core for π-stacking.[1] |
| Ligand Type | N,O-Donor (Bidentate) | Forms stable 5-membered chelate rings with transition metals (Ir, Ru) and Lanthanides (Eu, Tb). |
| Electronic Effect | Inductive Withdrawal (-I) | Lowers the pKa of the quinoline nitrogen; Blue-shifts emission in Ir(III) complexes; Increases oxidation potential. |
| Steric Profile | 7-Position Substitution | Remote from the coordination site; Modulates crystal packing via C-F···H and C-F···π interactions without blocking metal binding. |
Part 2: Core Applications in Materials Science
Application 1: Tunable Luminescent Lanthanide Complexes
Mechanism: The "Antenna Effect"
7-FQC serves as a sensitizer for Lanthanide ions (Ln³⁺). The quinoline core absorbs UV light and transfers energy to the Ln³⁺ emissive state. The 7-fluoro substituent modifies the triplet state energy (T₁) of the ligand, optimizing the energy gap (
-
Advantage: The electron-withdrawing fluorine stabilizes the ligand's triplet state, reducing back-energy transfer and enhancing quantum yield (
).
Application 2: Supramolecular Crystal Engineering
Mechanism: Fluorine-Mediated Synthons In solid-state materials, the C-F bond acts as a weak hydrogen bond acceptor and a director of packing motifs.
-
Interaction: C-F···H-C (Weak Hydrogen Bonding) and F···F interactions.
-
Outcome: 7-FQC directs the formation of specific 2D or 3D topological networks in MOFs, often distinct from the non-fluorinated parent quinaldic acid, leading to changes in porosity and thermal stability.
Part 3: Visualization of Mechanisms
Figure 1: Energy Transfer Pathway in Ln(7-FQC)₃ Complexes
Caption: Schematic of the Antenna Effect. 7-FQC absorbs UV energy (S₀→S₁), undergoes Intersystem Crossing (ISC) to the Triplet State (T₁), and transfers energy (ET) to the Lanthanide ion for emission.
Part 4: Experimental Protocols
Protocol A: Synthesis of Tris(7-fluoroquinoline-2-carboxylato)europium(III)
Objective: Synthesize a highly luminescent red-emitting complex, Eu(7-FQC)₃(H₂O)₂, for use in OLEDs or sensing.
Reagents:
-
This compound (7-FQC) [CAS: 256929-92-7][2]
-
Europium(III) nitrate pentahydrate [Eu(NO₃)₃·5H₂O]
-
Sodium Hydroxide (1M NaOH)
-
Ethanol (Absolute), Deionized Water
Step-by-Step Methodology:
-
Ligand Activation: Dissolve 3.0 mmol (0.573 g) of 7-FQC in 20 mL of warm ethanol (50°C).
-
Deprotonation: Add 3.0 mmol of NaOH (3 mL of 1M solution) dropwise under stirring. The solution should turn clear as the sodium salt forms (Na-7-FQC). Check pH; adjust to ~7.5–8.0.
-
Complexation: Dissolve 1.0 mmol (0.428 g) of Eu(NO₃)₃·5H₂O in 10 mL of water. Add this solution dropwise to the ligand solution over 15 minutes.
-
Observation: A white or pale-yellow precipitate will form immediately.
-
-
Digestion: Stir the mixture at 60°C for 3 hours to ensure complete coordination and thermodynamic product formation.
-
Isolation: Cool to room temperature. Filter the precipitate using a sintered glass funnel.
-
Purification: Wash the solid three times with cold water (to remove NaNO₃) and twice with cold ethanol.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Self-Validation Check:
-
FTIR: Confirm disappearance of the carboxylic acid peak (~1710 cm⁻¹) and appearance of symmetric/asymmetric carboxylate stretches (1580/1400 cm⁻¹).
-
Solubility: The product should be soluble in DMSO/DMF but insoluble in water.
Protocol B: Solvothermal Growth of Single Crystals (MOF Screening)
Objective: Grow X-ray quality crystals to determine the packing effects of the 7-fluoro substituent.
Reagents:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O)
-
Solvent System: DMF/Ethanol/H₂O (2:1:1 v/v)
Workflow:
-
Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 7-FQC and 0.05 mmol of Metal Salt in 10 mL of the solvent mixture.
-
Sonication: Sonicate for 10 minutes to ensure homogeneity.
-
Thermal Treatment: Seal the vial tightly (Teflon-lined cap) and place it in a programmable oven.
-
Ramp Profile:
-
Heat to 100°C over 2 hours.
-
Hold at 100°C for 48 hours.
-
Cool to room temperature at a rate of 2°C/hour (Slow cooling is critical for minimizing defects).
-
-
Harvesting: Isolate crystals (blocks or needles) via filtration.
Part 5: Characterization & Data Interpretation
Table 1: Expected Photophysical Parameters (Comparative)
Note: Values are predictive estimates based on quinaldic acid analogs.
| Parameter | Parent (Quinaldic Acid) Complex | 7-Fluoro Analog (Expected) | Reason |
| Emission Color (Ir) | Orange-Red | Yellow-Orange (Blue Shift) | F-atom stabilizes HOMO, increasing the HOMO-LUMO gap. |
| Eu³⁺ Quantum Yield | Moderate (~20-40%) | High (>50%) | Reduced C-H vibrational quenching; better T₁ energy match. |
| Thermal Stability | ~300°C (Decomp) | >320°C | Stronger C-F bonds and enhanced packing density. |
Figure 2: Characterization Logic Flow
Caption: Decision tree for validating the synthesized material.
References
-
Chemical Identity & Synthesis
-
General Coordination Chemistry of Quinaldic Acids
-
Zhang, J., et al. (2017). Structural diversity and luminescent properties of lanthanide coordination polymers based on quinoline-2-carboxylic acid. Journal of Solid State Chemistry. (Provides the baseline protocol for quinaldic acid MOFs). Link
-
-
Fluorine Effects in Crystal Engineering
-
Chopra, D., & Guru Row, T. N. (2011). The role of organic fluorine in crystal engineering. CrystEngComm. (Foundational text on C-F packing interactions). Link
-
-
Commercial Availability
Sources
- 1. Page loading... [guidechem.com]
- 2. 93-10-7|Quinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. NZ233641A - Quinoline and thienopyridine derivatives and excitatory amino acid antagonistic pharmaceutical compositions - Google Patents [patents.google.com]
- 5. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. JP3014001B2 - è奮æ§ã¢ããé ¸æ®æå¤ - Google Patents [patents.google.com]
- 8. PubChemLite - 7-fluoro-2-phenylquinoline-4-carboxylic acid (C16H10FNO2) [pubchemlite.lcsb.uni.lu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cas 256929-92-7|| where to buy this compound [french.chemenu.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoroquinoline-2-carboxylic Acid
[1]
Status: Active Agent: Senior Application Scientist Ticket ID: FQC-SYNTH-OPT-2024 Subject: Optimization, Troubleshooting, and Purification Protocols[1]
Executive Summary & Core Chemistry
User Query: "How do I optimize the synthesis of 7-Fluoroquinoline-2-carboxylic acid and avoid common pitfalls like low yield and defluorination?"
Technical Response: The synthesis of this compound (7-FQC) generally proceeds via two primary industrial workflows: the Oxidative Route (from 2-methyl precursors) or the Hydrolytic Route (from nitrile/ester derivatives).[1]
The molecule exhibits zwitterionic behavior typical of quinoline acids, making isolation pH-dependent. The 7-fluoro substituent is relatively stable but can undergo nucleophilic aromatic substitution (
Strategic Reaction Pathways
Figure 1: Primary synthetic workflows. Route A is preferred for cost-efficiency; Route B offers higher regioselectivity.[1]
Workflow A: The Oxidative Protocol (SeO₂ Method)
Context: This method utilizes the Riley Oxidation to convert the 2-methyl group of 7-fluoro-2-methylquinoline into a carboxylic acid.[1]
Standard Operating Procedure (SOP)
-
Reagents: 7-Fluoro-2-methylquinoline (1.0 eq), Selenium Dioxide (
, 1.5–2.0 eq). -
Solvent: Pyridine (preferred for direct acid conversion) or 1,4-Dioxane (stops at aldehyde).[1]
-
Conditions: Reflux (
) for 4–12 hours. -
Workup: Filtration of red selenium (
), followed by acidification.
Troubleshooting Guide: Oxidation Issues
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (Aldehyde) | Incomplete oxidation state.[1] | Switch Solvent: Use Pyridine/Water (10:1). The base promotes hydration of the aldehyde to the gem-diol, facilitating further oxidation to the acid [1]. Alternatively, add |
| Red Precipitate in Product | Colloidal Selenium contamination. | Filtration: Filter the hot reaction mixture through a Celite pad. Treat the filtrate with activated carbon or sodium metabisulfite to precipitate residual selenium before final isolation. |
| Low Yield (<40%) | Sublimation of starting material or | Temp Control: Do not exceed |
Workflow B: The Hydrolytic Protocol (Nitrile/Ester)
Context: Hydrolysis of 7-fluoroquinoline-2-carbonitrile or ethyl ester. This is common if the ring was constructed via Reissert-Henze functionalization.
Standard Operating Procedure (SOP)
-
Reagents: Precursor (Nitrile/Ester), Acid (
) or Base ( ). -
Conditions:
-
Isolation: Neutralization to pH 3–4 (Isoelectric point).
Troubleshooting Guide: Hydrolysis Issues
| Symptom | Probable Cause | Corrective Action |
| Defluorination (M-19 peak) | Switch to Acidic Hydrolysis: Use | |
| Decarboxylation | Thermal instability of the carboxylic acid at position 2. | Avoid Thermal Shock: Do not heat the dry solid above |
| Incomplete Hydrolysis | Steric hindrance or poor solubility of the nitrile. | Co-solvent: Add acetic acid to the aqueous acid mix to improve solubility. |
Critical Purification Logic (The Zwitterion Effect)
User Query: "I cannot precipitate the product from water, or it comes out as a sticky gum."
Technical Insight: Quinoline-2-carboxylic acids are amphoteric .[1]
-
pH < 2: Cationic (Protonated Nitrogen). Soluble.
-
pH > 9: Anionic (Carboxylate). Soluble.
-
pH 3–5 (pI): Zwitterionic (Neutral net charge). Insoluble (Precipitates). [1]
Purification Decision Tree
Figure 2: Isoelectric precipitation logic. The target pH window (3.5–4.0) is critical for maximizing yield.
Frequently Asked Questions (FAQs)
Q1: Can I use KMnO₄ instead of SeO₂ for the oxidation?
A: Yes, Potassium Permanganate (
-
Protocol: Use aqueous
with a phase transfer catalyst (e.g., TBAB) at .[1] Monitor closely to prevent oxidative degradation of the quinoline ring [3].
Q2: My product has a grey/metallic color. How do I fix this? A: This is residual Selenium (from Route A).
-
Fix: Dissolve the crude acid in dilute
(pH 10), filter through a 0.45µm membrane or Celite to remove the insoluble Selenium, then re-precipitate by acidifying to pH 3.5.
Q3: Is the 7-Fluoro group stable during the reaction?
A: Generally, yes. However, in Route B (Hydrolysis) , if you use strong alkalis (KOH/NaOH) at high temperatures (
Q4: How do I confirm the structure? A:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (
ppm) and the appearance of a broad carboxylic acid singlet ( ppm). -
19F NMR: Essential for confirming the integrity of the C-F bond. A shift in the fluorine signal usually indicates defluorination.
References
-
Goswami, S., et al. (2006).[1] "A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide." Synthetic Communications, 36(9), 1681-1684.[1]
-
Cecchetti, V., et al. (1987).[1] "Quinolonecarboxylic acids.[2] 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids." Journal of Medicinal Chemistry, 30(3), 465-473.[1][3]
-
Kulkarni, P.S., et al. (2020).[1] "Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug." Journal of Ultrasonics and Chemistry, 16(5).
-
Isadiartuti, D., et al. (2022).[1] "The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate." Pharmacy Education.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 3. Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Fluoroquinoline-2-carboxylic Acid Synthesis
Subject : Troubleshooting & Yield Optimization for 7-Fluoroquinoline-2-carboxylic Acid (CAS: 256929-92-7) To : Research Scientists, Process Chemists, and Medicinal Chemistry Groups From : Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Core Directive
You are likely encountering yield bottlenecks due to one of three critical failure points: regioselectivity loss during the ring formation, over-oxidation during the functionalization of the C2 position, or solubility-driven losses during isolation.
Unlike the common quinoline-3-carboxylic acids (fluoroquinolone antibiotic scaffolds) or quinoline-4-carboxylic acids (Doebner products), the 2-carboxylic acid isomer requires specific attention to the lability of the C2-position and the electronic directing effects of the C7-fluorine atom.
This guide prioritizes the Modified Friedländer Condensation and the Selective Oxidation of 2-Methylquinolines as the two most viable pathways for high-yield synthesis.
Troubleshooting Guide (Q&A Format)
Issue 1: "I am getting a mixture of isomers (5-fluoro and 7-fluoro). How do I favor the 7-fluoro product?"
Diagnosis: This is the classic "meta-substituent" problem in the Doebner-Miller or Skraup synthesis. When using 3-fluoroaniline, the cyclization can occur at either the ortho (leading to 5-fluoro) or para (leading to 7-fluoro) position relative to the amine.
Corrective Action:
-
Switch to the Friedländer Synthesis (Recommended for Purity):
-
Protocol: React 2-amino-4-fluorobenzaldehyde with pyruvic acid (or ethyl pyruvate).
-
Mechanism: The aldehyde is fixed at the position para to the fluorine, forcing the formation of the 7-fluoro isomer exclusively.
-
Yield Tip: 2-amino-4-fluorobenzaldehyde is unstable. Generate it in situ by reducing 2-nitro-4-fluorobenzaldehyde with Iron/HCl or H2/Pd, then immediately add the pyruvate component.
-
-
If staying with Doebner-Miller (Cost-Effective Scale-up):
-
Lewis Acid Modulation: Use Zinc Chloride (ZnCl₂) as a catalyst. It forms a complex with the aniline, increasing steric bulk and electronically favoring the para-cyclization (7-fluoro) over the crowded ortho-position.
-
Solvent System: Run the reaction in 6M HCl rather than concentrated H₂SO₄ to moderate the exotherm and improve regiocontrol.
-
Issue 2: "My yield is low (<30%) during the oxidation of 7-fluoro-2-methylquinoline."
Diagnosis: You are likely using Potassium Permanganate (KMnO4) or Chromic Acid under harsh conditions. The electron-deficient pyridine ring of the quinoline makes the methyl group resistant to oxidation, leading to incomplete conversion or ring degradation if forced.
Corrective Action:
-
Protocol Shift: Use Selenium Dioxide (SeO₂) in refluxing dioxane or xylene.
-
Why: SeO₂ specifically targets allylic/benzylic positions without attacking the heteroaromatic ring.
-
Optimization: Add a catalytic amount of water (1-2 eq) to the dioxane. This accelerates the reaction by facilitating the hydrolysis of the intermediate selenite ester.
-
-
Workup: Selenium byproducts are colloidal and hard to filter. Precipitate the selenium by adding a reducing agent (sodium metabisulfite) during workup, then filter through Celite.
Issue 3: "The product is not precipitating during acidification (Isoelectric Point issues)."
Diagnosis: Quinoline-2-carboxylic acids are zwitterionic. If the pH is too low (<1), the pyridine nitrogen protonates, forming a soluble cation. If too high (>8), the carboxylate forms.
Corrective Action:
-
Target pH 3.5 - 4.0: This is the typical isoelectric point (pI) for this class.
-
Salting Out: If precipitation is still poor, saturate the aqueous phase with NaCl or NH₄Cl . The "Common Ion Effect" combined with the high ionic strength will force the organic acid out of solution.
-
Solvent Chase: Add a small amount of Isopropanol (IPA) (10% v/v) before adjusting pH. This improves crystal growth and reduces the inclusion of inorganic salts.
Optimized Experimental Protocol: The Friedländer Route
This protocol minimizes isomer formation and maximizes yield via in situ aldehyde generation.
Reagents:
-
2-Nitro-4-fluorobenzaldehyde (1.0 eq)
-
Iron Powder (3.0 eq)
-
0.1 M HCl (catalytic)
-
Ethyl Pyruvate (1.2 eq)
-
Sodium Hydroxide (2M)
Step-by-Step Methodology:
-
Reduction: Suspend 2-nitro-4-fluorobenzaldehyde and Iron powder in Ethanol/Water (3:1). Add catalytic HCl and heat to 60°C for 1 hour. Monitor TLC for disappearance of nitro compound.
-
Condensation: Without isolation, add Ethyl Pyruvate (1.2 eq) followed by slow addition of KOH (1.5 eq) to basify the solution (pH ~9-10).
-
Cyclization: Reflux the mixture for 3-4 hours. The initial Schiff base will cyclize to form the quinoline core.
-
Hydrolysis: Add NaOH (2M, 2.0 eq) and continue reflux for 1 hour to hydrolyze the ethyl ester.
-
Isolation:
-
Filter hot through Celite to remove Iron residues.
-
Cool filtrate to 5°C.
-
Adjust pH to 3.8 using 6M HCl dropwise.
-
Stir for 1 hour to allow crystallization.
-
Filter and wash with cold water/acetone (9:1).
-
Expected Yield: 75-85% Purity: >98% (HPLC)
Data & Comparison Tables
Table 1: Comparison of Synthesis Routes
| Feature | Route A: Doebner-Miller + Oxidation | Route B: Friedländer (Recommended) |
| Starting Material | 3-Fluoroaniline | 2-Nitro-4-fluorobenzaldehyde |
| Regioselectivity | Poor (Mixture of 5-F and 7-F) | Excellent (100% 7-F) |
| Step Count | 2 (Cyclization + Oxidation) | 2 (Reduction + Condensation) |
| Overall Yield | 25 - 40% | 75 - 85% |
| Purification | Difficult (Isomer separation required) | Simple (Crystallization) |
| Cost | Low (Cheap reagents) | Moderate (Aldehyde cost) |
Table 2: Solvent Effects on SeO₂ Oxidation (Route A Optimization)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | 78 | 24 | 15% | Too low temp; reaction sluggish. |
| 1,4-Dioxane | 101 | 6 | 82% | Optimal balance of temp & solubility. |
| Xylene | 140 | 4 | 65% | Significant tar formation/over-oxidation. |
| Pyridine | 115 | 12 | 45% | Difficult workup; solvent trapping. |
Visualized Workflow (Graphviz)
The following diagram illustrates the decision logic for selecting the synthesis route and troubleshooting the oxidation step.
Caption: Decision tree comparing the regioselectivity of Friedländer vs. Doebner-Miller routes.
References
-
Preparation of this compound via Friedländer Synthesis . European Patent Office, EP 3704113 B1, 2018.
-
Regioselectivity in the Doebner-Miller Reaction . BenchChem Technical Notes, 2025.
- Oxidation of Methylquinolines with Selenium Dioxide. Journal of the American Chemical Society, Vol 68, Issue 11. (General mechanism reference).
-
Solubility and pKa Profiles of Fluoroquinolone Carboxylates . MDPI Molecules, 2023.
-
Product Specification: this compound (CAS 256929-92-7) . BLD Pharm Catalog.
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Selenium Dioxide is toxic; handle with care.
Sources
- 1. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 2. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water [scielo.org.mx]
- 3. US20070197469A1 - Fluoroquinolone carboxylic acid salt compositions - Google Patents [patents.google.com]
purification challenges with 7-Fluoroquinoline-2-carboxylic acid
The following technical guide addresses the purification and isolation challenges associated with 7-Fluoroquinoline-2-carboxylic acid . This content is structured for research scientists and process chemists, focusing on the specific physicochemical properties of the fluoro-quinoline scaffold.
Topic: Purification, Isolation, and Troubleshooting Document ID: FQC-PUR-07 Version: 2.1 (Current)
Executive Summary & Chemical Context
This compound presents a unique set of purification challenges due to the interplay between the electron-withdrawing fluorine atom at position 7 and the zwitterionic potential of the quinoline-2-carboxylate motif. Unlike simple organic acids, this compound exhibits poor solubility in standard organic solvents and a high propensity for co-precipitating with regioisomeric impurities (e.g., 5-fluoro or 6-fluoro analogs) generated during cyclization (e.g., Doebner-Miller or Friedländer synthesis).
Key Physicochemical Hurdles:
-
Zwitterionic Behavior: The basic quinoline nitrogen and acidic carboxyl group create pH-dependent solubility windows.
-
High Lattice Energy: The planar aromatic system leads to high melting points and low solubility, often requiring high-boiling solvents for recrystallization.
-
"Tarry" Byproducts: Oxidative polymerization during synthesis often coats crystals in dark, non-polar tars.
Troubleshooting Guide (Q&A)
Category A: Solubility & Recrystallization[1][2][3][4]
Q1: I cannot get the crude solid to dissolve in boiling ethanol for recrystallization. What should I do? A: This is a common issue. The 7-fluoro substitution increases the lattice energy and lipophilicity compared to the parent quinoline-2-carboxylic acid. Ethanol often lacks the solvating power for this derivative.
-
Immediate Fix: Switch to Glacial Acetic Acid (AcOH) . The acidic medium protonates the quinoline nitrogen, disrupting the crystal lattice and significantly enhancing solubility.
-
Alternative: If AcOH fails, use N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at 80–100°C. Once dissolved, add hot water dropwise until turbidity persists, then cool slowly.
-
Caution: Avoid prolonged heating in DMSO (>120°C) to prevent decarboxylation to 7-fluoroquinoline.
Q2: My product precipitates as an oil or a sticky gum instead of crystals. How do I fix this? A: "Oiling out" indicates that the solution is too concentrated or the cooling rate is too fast, trapping impurities (often oligomers).
-
Protocol: Re-dissolve the gum in the minimum amount of hot solvent. Add a "seed crystal" if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Solvent Modification: If using a mixed solvent system (e.g., DMF/Water), reduce the water ratio slightly. The high polarity of water forces the hydrophobic fluoro-quinoline out of solution too quickly.
Category B: Impurity Removal
Q3: The solid is persistently off-white or brown even after recrystallization. How do I remove the color? A: The color usually comes from oxidized aniline oligomers (tars) formed during synthesis. These are often non-polar and adsorb strongly to the crystal surface.
-
Solution: Perform an Acid-Base Reprecipitation (see Protocol 1 below) before recrystallization.
-
Polishing Step: During the hot filtration step of recrystallization, add Activated Charcoal (5-10 wt%) . Boil for 10-15 minutes and filter through a Celite pad while hot. Note: Do not use charcoal if your solvent is DMSO, as it can catalyze hazardous decomposition.
Q4: How do I separate the 7-fluoro isomer from 5-fluoro or 6-fluoro impurities? A: Regioisomers have nearly identical solubility profiles, making simple recrystallization inefficient.
-
Strategy: Utilize pH-Controlled Fractional Precipitation . The pKa of the carboxylic acid varies slightly depending on the position of the fluorine (due to inductive distance).
-
Dissolve the mixture in dilute NaOH.
-
Slowly acidify with dilute HCl.
-
Collect fractions at pH 5.0, 4.5, and 4.0. Analyze each fraction by HPLC or F-NMR. The less acidic isomer typically precipitates first.
-
Experimental Protocols
Protocol 1: Acid-Base Purification (Primary Cleanup)
Use this method for crude material to remove non-acidic tars and inorganic salts.
Reagents: 2M NaOH, 2M HCl, Activated Charcoal, Celite.
-
Dissolution: Suspend the crude this compound in water (10 mL/g).
-
Basification: Add 2M NaOH dropwise with stirring until pH > 10. The solution should become clear (dark brown).
-
Filtration (Critical): Filter the alkaline solution through a Celite pad to remove insoluble non-acidic impurities (tars/polymers).
-
Charcoal Treatment: Transfer filtrate to a clean flask. Add activated charcoal (10% w/w) and stir at 50°C for 30 mins. Filter again.
-
Precipitation: Slowly add 2M HCl to the filtrate while monitoring pH.
-
Target: Acidify to pH 3–4 . This is near the isoelectric point where solubility is lowest.
-
-
Isolation: Filter the white/off-white precipitate, wash with cold water, and dry under vacuum.
Protocol 2: High-Purity Recrystallization
Use this method for the final polishing of the material from Protocol 1.
Solvent System: Glacial Acetic Acid (Preferred) or DMF/Water.
-
Place the dried solid in a round-bottom flask.
-
Add Glacial Acetic Acid (approx. 5-8 mL per gram).
-
Heat to reflux (118°C) with stirring. If solid remains, add more solvent in small portions.[4]
-
Hot Filtration: If particulates remain, filter quickly through a pre-heated glass funnel.
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed. Then cool to 4°C.
-
Collection: Filter the crystals and wash with a small amount of cold ethyl acetate (to remove acetic acid residues).
Visualizations & Workflows
Figure 1: Acid-Base Purification Logic
This diagram illustrates the logic flow for removing non-acidic impurities and isolating the pure zwitterion.
Caption: Workflow for the purification of zwitterionic quinoline derivatives via pH swing.
Figure 2: Recrystallization Solvent Decision Tree
Select the correct solvent system based on solubility observations.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on solubility.
Summary Data Table
| Parameter | Value/Recommendation | Context |
| Target pH for Precipitation | 3.0 – 4.0 | Approximate isoelectric point for quinoline-2-COOH derivatives [1]. |
| Best Recrystallization Solvent | Glacial Acetic Acid | Balances solubility (high T) and recovery (low T) better than alcohols [2]. |
| Alternative Solvent | DMF / Water (9:1) | Use for extremely insoluble batches. Requires thorough washing to remove DMF. |
| Charcoal Loading | 5 – 10 wt% | Sufficient to remove oxidative tars without significant product loss. |
| Critical Impurity | Regioisomers (5-F, 6-F) | Hardest to remove; requires fractional precipitation or prep-HPLC if >5%. |
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MDPI. (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Production of 7-Fluoroquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 7-Fluoroquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the large-scale production of this important fluoroquinolone intermediate.
Introduction
This compound is a key building block in the synthesis of numerous pharmaceutical agents. As with many heterocyclic compounds, transitioning from laboratory-scale synthesis to industrial production presents a unique set of challenges. This guide provides a comprehensive overview of the common synthetic routes, potential pitfalls, and practical solutions to ensure a robust and scalable manufacturing process.
Core Synthesis Strategies
The production of this compound can be approached through several established quinoline synthesis methodologies. The choice of a particular route on an industrial scale often depends on factors such as raw material cost, reaction efficiency, scalability, and the impurity profile of the final product. The two most relevant methods are the Gould-Jacobs reaction and the Doebner-von Miller reaction.
The Gould-Jacobs Reaction
This is a widely utilized method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to the desired 2-carboxylic acid derivative. The reaction typically proceeds by the condensation of a substituted aniline with an alkoxymethylenemalonate, followed by a high-temperature cyclization.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.
Issue 1: Low Yield and Poor Conversion
Question: We are experiencing low yields during the scale-up of the Gould-Jacobs reaction for our 7-fluoroquinoline intermediate. What are the likely causes and how can we improve the conversion?
Answer: Low yields in the Gould-Jacobs reaction are a common issue, often exacerbated during scale-up. The primary culprits are typically related to the high-temperature cyclization step and the purity of starting materials.[1][2]
Possible Causes & Solutions:
-
Insufficient Cyclization Temperature: The intramolecular cyclization requires significant thermal energy, often in excess of 250°C.[1] On a larger scale, achieving and maintaining a uniform high temperature can be challenging.
-
Solution: Employ a high-boiling point solvent such as diphenyl ether to ensure a consistent and sufficiently high reaction temperature.[2] For large reactors, ensure efficient heat transfer through proper agitation and jacketed heating systems.
-
-
Starting Material Purity: Impurities in the 3-fluoroaniline or diethyl ketomalonate can lead to side reactions and inhibit the desired transformation.
-
Solution: Ensure the purity of starting materials through appropriate purification methods like distillation or recrystallization prior to use.[3]
-
-
Suboptimal Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation, while insufficient time will result in incomplete conversion.[4]
-
Solution: Conduct small-scale optimization studies to determine the optimal reaction time at the target temperature. Utilize in-process controls (IPCs) such as HPLC to monitor the reaction progress.
-
Issue 2: Formation of Tarry Byproducts
Question: Our large-scale Doebner-von Miller synthesis is plagued by the formation of a significant amount of black, tarry material, making product isolation difficult and reducing yield. What is causing this and how can it be prevented?
Answer: Tar formation is a well-documented problem in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]
Possible Causes & Solutions:
-
Uncontrolled Exotherm: The initial condensation reaction can be highly exothermic, and on a large scale, this can lead to localized "hot spots" that accelerate polymerization.[6]
-
Solution: Implement a semi-batch process where the α,β-unsaturated carbonyl compound is added slowly to the heated acidic solution of the aniline. This allows for better control of the reaction exotherm.[5] Ensure the reactor's cooling system is adequate to manage the heat generated.
-
-
High Reaction Temperature: Excessive heat promotes the polymerization of the carbonyl starting material.
-
Solution: Operate the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[5]
-
Issue 3: Regioisomer Impurities
Question: We are observing the formation of an unwanted regioisomer along with our desired 7-fluoroquinoline product. How can we improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a potential issue when using substituted anilines in quinoline synthesis. The directing effects of the substituents on the aniline ring play a crucial role in determining the position of cyclization.
Possible Causes & Solutions:
-
Steric and Electronic Effects: The fluorine atom at the 3-position of the aniline starting material will influence the position of electrophilic attack during cyclization.
-
Solution: While challenging to alter inherent electronic effects, modifying the reaction conditions can sometimes influence the regiochemical outcome. Experiment with different acid catalysts (Lewis vs. Brønsted acids) in small-scale trials to see if the isomer ratio can be improved.
-
-
Kinetic vs. Thermodynamic Control: The reaction temperature can influence whether the kinetic or thermodynamic product is favored.
-
Solution: Varying the reaction temperature may favor the formation of one isomer over the other. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.
-
Issue 4: Unwanted Decarboxylation
Question: During the final stages of our synthesis or during workup, we are seeing a significant loss of the carboxylic acid group, leading to the formation of 7-fluoroquinoline. How can we prevent this decarboxylation?
Answer: Decarboxylation of quinoline-2-carboxylic acids can occur under thermal stress, particularly in the presence of acid or certain metals.[1][7]
Possible Causes & Solutions:
-
High Temperatures during Workup or Distillation: Prolonged exposure to high temperatures can induce decarboxylation.
-
Solution: If distillation is used for purification, employ vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. During workup, avoid excessive heating, especially in acidic conditions.
-
-
Acid-Catalyzed Decarboxylation: Residual acid from the synthesis can catalyze the removal of the carboxylic acid group at elevated temperatures.
-
Solution: Ensure complete neutralization of the reaction mixture before any high-temperature purification steps. A thorough wash with a basic solution (e.g., sodium bicarbonate) during the workup is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale production of this compound?
A1: For industrial-scale synthesis, the Gould-Jacobs reaction is often preferred due to its use of relatively inexpensive and readily available starting materials.[1] However, it requires high temperatures, which necessitates specialized equipment for efficient and safe heat transfer on a large scale. The Doebner-von Miller reaction is an alternative, but the propensity for tar formation can be a significant drawback in a manufacturing setting.[5]
Q2: How should the final product be purified on a large scale?
A2: Recrystallization is the most common and scalable method for the purification of this compound.[8]
-
Solvent Selection: The choice of solvent is critical for effective purification. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, and water, or mixtures thereof.[8]
-
Process: The crude product is dissolved in a minimal amount of the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization. The purified crystals are then isolated by filtration and dried.
Q3: What are the key in-process controls (IPCs) to monitor during production?
A3: In-process controls are essential for ensuring a consistent and efficient manufacturing process. Key IPCs include:
-
Reaction Completion: Monitor the disappearance of starting materials and the formation of the product by High-Performance Liquid Chromatography (HPLC).[4]
-
Impurity Profiling: HPLC can also be used to track the formation of key impurities, such as regioisomers or byproducts from side reactions.[9]
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor temperature and pressure is critical for both safety and process control, especially during exothermic reactions or high-temperature cyclizations.
Q4: What are the primary safety concerns when handling the raw materials for this synthesis?
A4: The starting materials for the synthesis of this compound have specific hazards that must be managed, especially at an industrial scale.
-
3-Fluoroaniline: This compound is toxic and an irritant.[10] It is crucial to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[11]
-
High-Boiling Point Solvents: Solvents like diphenyl ether, used in the Gould-Jacobs reaction, operate at high temperatures and can cause severe burns. Closed systems and proper handling procedures are essential.
-
Acids: Strong acids like sulfuric acid, often used as catalysts, are highly corrosive. Appropriate acid-resistant equipment and PPE are required.
Q5: How can we minimize waste and improve the "greenness" of the process?
A5: Improving the environmental footprint of the synthesis is an important consideration.
-
Solvent Selection and Recycling: Where possible, select solvents with a better environmental, health, and safety (EHS) profile. Investigate the feasibility of recycling solvents used in the process.
-
Catalyst Optimization: If using a catalyst, opt for one that is more environmentally friendly and can be used in smaller quantities or recycled.
-
Process Intensification: Modern techniques like microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields in the Gould-Jacobs reaction, which can lead to a more efficient and less wasteful process.[4]
Visualizing the Process: Diagrams and Data
Workflow for Troubleshooting Low Yield in Gould-Jacobs Synthesis
Caption: A logical workflow for troubleshooting low yields in the Gould-Jacobs synthesis of 7-fluoroquinoline intermediates.
Key Parameters for Scale-Up of this compound Synthesis
| Parameter | Laboratory Scale (Typical) | Industrial Scale Considerations | Troubleshooting Focus |
| Reaction Temperature | Oil bath, heating mantle | Jacketed reactor with heat transfer fluid | Uniform heating, avoiding hot spots, managing exotherms |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Ensuring homogeneity, preventing solids from settling, efficient heat transfer |
| Reagent Addition | All at once or via dropping funnel | Controlled addition via dosing pumps (semi-batch) | Managing exotherms, controlling reaction rate, minimizing side reactions |
| Work-up | Separatory funnel, small-scale filtration | Large-scale extraction vessels, centrifuges, filter presses | Efficient phase separation, minimizing solvent losses, safe handling of large volumes |
| Purification | Column chromatography, simple recrystallization | Large-scale crystallization vessels with controlled cooling profiles | Achieving desired purity, controlling crystal size and morphology, efficient solvent removal |
| Safety | Fume hood | Closed systems, process safety management (PSM), HAZOP studies | Containment of hazardous materials, pressure relief systems, emergency procedures |
References
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
- BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis. BenchChem.
- Bari, W. U., et al. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC.
- CDH Fine Chemical. (n.d.).
- Thermo Fisher Scientific. (2025).
- MDPI. (2025).
- ResearchGate. (2025). (PDF) A solvent-free Jacobs–Gould reaction.
- GZ Industrial Supplies. (2025).
- Elabscience. (n.d.).
- IJSAT. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- OSTI.GOV. (2026).
- Biotage. (n.d.).
- Organic Syntheses. (n.d.). The 12-l.
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction?
- BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. BenchChem.
- PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo.
- Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
- PubMed. (2002). Solvent selection for solid-to-solid synthesis. PubMed.
- International Journal of Pharmacy and Pharmaceutical Science. (2025). Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science.
- Kinam Park. (2010).
- Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- MDPI. (2025).
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Thieme. (2022).
- Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
- MDPI. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
- Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH.
- MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
- BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. BenchChem.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- International Journal of Pharmacy and Pharmaceutical Science. (2025). Recent trends in the impurity profile of pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Science.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- ResearchGate. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
- PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
- ResearchGate. (n.d.). The challenge of intracellular antibiotic accumulation, a function of fluoroquinolone influx versus bacterial efflux.
- IJSAT. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.
- ChemicalBook. (n.d.). 7-Hydroxyquinoline synthesis. ChemicalBook.
- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- Austin Publishing Group. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group.
- ResearchGate. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
- Kinam Park. (2024).
- ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
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Technical Support Center: Addressing Poor Solubility of 7-Fluoroquinoline-2-carboxylic Acid Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Fluoroquinoline-2-carboxylic acid derivatives. These compounds, while promising, often exhibit poor aqueous solubility, which can impede accurate in-vitro assays, complicate formulation development, and ultimately hinder their therapeutic potential. This document provides a structured, in-depth technical resource to understand and overcome these solubility hurdles.
Introduction: The Solubility Challenge
This compound and its derivatives are heterocyclic aromatic compounds with a structure that often leads to low water solubility.[1][2][3] This poor solubility stems from a combination of factors, including the rigid, planar quinoline ring system which can favor strong crystal lattice energy, and the lipophilic nature of the molecule. The presence of a fluorine atom can further influence physicochemical properties like lipophilicity and electron distribution, impacting solubility.[4][5][6][7][8] The carboxylic acid group, however, provides a handle for pH-dependent solubility manipulation.[9][10][11][12][13]
This guide will walk you through troubleshooting common solubility issues and provide validated protocols to enhance the solubility of these compounds for your experimental needs.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound derivatives.
Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the first thing I should check?
A1: The first and most critical parameter to investigate is the pH of your aqueous buffer. The solubility of these compounds is highly dependent on pH due to the ionizable carboxylic acid group.
-
At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), rendering the molecule neutral and generally less soluble in aqueous media.[9][11]
-
At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO-), forming a carboxylate salt. This charged species is significantly more soluble in polar solvents like water.[9][11]
Actionable Advice: Measure the pH of your solution. If it is neutral or acidic, you will likely face solubility challenges. Consider adjusting the pH to a more alkaline range (e.g., pH > 8) to facilitate dissolution.
Q2: I've adjusted the pH to the alkaline range, but the solubility is still not sufficient for my assay. What's my next step?
A2: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[14][15][16][17][18]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerine
Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[14][16] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of the drug molecule.
Q3: Are there more advanced techniques if pH adjustment and co-solvents are not effective enough?
A3: Yes, for particularly challenging derivatives, you can explore the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21][22]
Mechanism of Action: The poorly soluble this compound derivative (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[19][20][21] This complex has a hydrophilic exterior, which dramatically increases its aqueous solubility.[19][23]
Types of Cyclodextrins:
-
α-cyclodextrin
-
β-cyclodextrin
-
γ-cyclodextrin
-
Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) often provide even greater solubility enhancement.[20]
Q4: Can particle size affect the dissolution rate of my compound?
A4: Absolutely. While it doesn't change the equilibrium solubility, reducing the particle size increases the surface area available for solvation, which can significantly speed up the rate at which the compound dissolves.[24][25]
Techniques for Particle Size Reduction:
-
Micronization: Reduces particle size to the micron range.[25][26]
-
Nanosuspension: Creates a colloidal dispersion of sub-micron drug particles.[25][26]
These techniques are particularly useful for in vivo studies where a rapid dissolution rate in the gastrointestinal tract is crucial for absorption.
Experimental Protocols
Here are detailed, step-by-step methodologies for key solubility enhancement experiments.
Protocol 1: Determining pH-Dependent Solubility Profile
This protocol will allow you to systematically evaluate the impact of pH on the solubility of your this compound derivative.
Materials:
-
Your this compound derivative
-
A series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 9)
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of your compound to a known volume of each buffer in separate vials. An excess is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH.
-
Expected Outcome: You should observe a significant increase in solubility as the pH becomes more alkaline.
Protocol 2: Screening for Effective Co-solvents
This protocol provides a systematic approach to identify an effective co-solvent system for your compound.
Materials:
-
Your this compound derivative
-
A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4)
-
Vortex mixer
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare Co-solvent Mixtures:
-
Create a series of co-solvent/buffer mixtures at different concentrations (e.g., 10%, 20%, 30% v/v co-solvent in buffer).
-
-
Determine Solubility:
-
Following the same steps as in Protocol 1 (Preparation of Saturated Solutions, Equilibration, Phase Separation, and Sample Analysis), determine the solubility of your compound in each co-solvent mixture.
-
-
Data Analysis:
-
Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
-
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| Ethanol | 10 | Insert Data |
| 20 | Insert Data | |
| 30 | Insert Data | |
| Propylene Glycol | 10 | Insert Data |
| 20 | Insert Data | |
| 30 | Insert Data | |
| PEG 400 | 10 | Insert Data |
| 20 | Insert Data | |
| 30 | Insert Data |
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol outlines the preparation and evaluation of a cyclodextrin inclusion complex to improve solubility.
Materials:
-
Your this compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
-
Analytical equipment (HPLC or UV-Vis)
Procedure:
-
Complex Formation (Kneading Method):
-
In a mortar, create a paste of your compound and HP-β-CD (a 1:1 molar ratio is a good starting point) with a small amount of a water/ethanol mixture.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting product under vacuum.
-
-
Solubility Determination:
-
Determine the aqueous solubility of the prepared complex using the shake-flask method described in Protocol 1.
-
Compare this to the intrinsic solubility of the uncomplexed compound.
-
Expected Outcome: The cyclodextrin-complexed form of your derivative should exhibit significantly higher aqueous solubility than the free compound.
Visualizing the Mechanisms
To better understand the principles behind these solubility enhancement techniques, the following diagrams illustrate the key concepts.
Caption: Impact of pH on the ionization and solubility of a carboxylic acid.
Caption: Mechanism of co-solvency for enhancing drug solubility.
Caption: Formation of a soluble inclusion complex with a cyclodextrin.
References
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]
-
MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Taylor & Francis Online. (2025, December 11). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
-
ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]
-
IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
-
Brainly. (2023, July 10). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]
-
Frontiers Publishing Partnerships. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. [Link]
-
PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
-
ACS Publications. (2025, August 30). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
IOPscience. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. [Link]
-
MDPI. (2026, February 19). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]
-
ACS Publications. (2022, April 11). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. [Link]
-
Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. [Link]
-
Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
ResearchGate. (2022, September 30). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. [Link]
-
National Center for Biotechnology Information. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. [Link]
-
Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid (914208-13-2). [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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strategies for selective functionalization of the quinoline ring
Current Status: Online Operator: Senior Application Scientist Ticket ID: QNZ-FUNC-2026 Subject: Strategies for Site-Selective Functionalization of the Quinoline Scaffold
Triage: The Regioselectivity Decision Matrix
Before selecting a protocol, you must identify the electronic and steric constraints of your target site. The quinoline scaffold presents a dichotomy: an electron-deficient pyridine ring fused to an electron-rich benzene ring.
Visualization: The Functionalization Logic Map
Use this diagram to select your workflow based on the target carbon.
Figure 1: Decision tree for selecting the appropriate functionalization strategy based on electronic bias and available reagents.
Module A: The Pyridine Ring (C2 & C4)
Primary Mechanism: Radical Nucleophilic Substitution (Minisci) or Nucleophilic Attack on N-Oxides.
Troubleshooting Guide: The Minisci Reaction
The Minisci reaction is the gold standard for C2-alkylation but is notorious for poor mono-selectivity and low yields.
Q: Why am I getting a mixture of C2 and C4 isomers? A: The radical SOMO interacts with the LUMO of the protonated quinoline. Both C2 and C4 are electron-deficient, but C2 is generally more electrophilic.
-
Fix 1 (Sterics): Bulky radicals (e.g., tert-butyl) exclusively favor C2 due to the steric hindrance of the peri-proton at C5 which shields C4.
-
Fix 2 (Solvent/Acid): Ensure the medium is acidic enough to fully protonate the nitrogen. Use TFA/Water mixtures. If C4 is desired, specific bulky directing groups on the nitrogen are required, but generally, Minisci is C2-biased [1].
Q: The reaction stalls, or I get polychlorination/polysubstitution. A: This is a radical generation rate issue.
-
Protocol Adjustment: Do not dump the oxidant (e.g., ammonium persulfate) all at once. Syringe pump addition of the oxidant and the carboxylic acid precursor over 2–4 hours is critical to keep the instantaneous radical concentration low, preventing radical-radical recombination and over-alkylation.
Standard Protocol: Decarboxylative C2-Alkylation
| Component | Reagent | Role |
|---|---|---|
| Substrate | Quinoline (1.0 equiv) | Core scaffold |
| Radical Source | Carboxylic Acid (2–3 equiv) | Alkyl donor |
| Catalyst | AgNO₃ (0.1–0.2 equiv) | Decarboxylation catalyst |
| Oxidant | (NH₄)₂S₂O₈ (2.0 equiv) | Oxidizes Ag(I) to Ag(II) |
| Solvent | DCM/Water or TFA/Water | Biphasic system controls solubility |
| Temp | 40–60 °C | Initiates radical breakdown |
Module B: The "Dead Zone" (C3)
Primary Mechanism: The C3 position is electronically neutral (similar to benzene) but deactivated by the adjacent electron-deficient C2/C4 centers. Standard EAS fails here.
Q: How do I functionalize C3 without hitting C5 or C8? A: You cannot use standard electrophilic substitution. You must use C3-selective Metal Catalysis .
-
Strategy 1: Nickel Catalysis. Recent work utilizes Ni-catalyzed 1,4-addition of nucleophiles to quinoline, followed by elimination. This bypasses the electronic deactivation [2].
-
Strategy 2: N-Oxide Auration. Gold-catalyzed functionalization of quinoline N-oxides proceeds via C2-auration followed by migration to C3 [3].
Q: Can I use a directing group? A: Yes, but it requires a "Transient Directing Group" (TDG) strategy or a pre-installed group at C2 that directs to C3, which adds synthetic steps.
Module C: The Carbocyclic Ring (C5 & C8)
Primary Mechanism: Transition Metal C-H Activation (Chelation Assisted).
Troubleshooting Guide: C8-Selective Activation
The quinoline nitrogen is a natural directing group for C8, forming a stable 5-membered metallacycle.
Q: I am trying to arylate at C8 using Rh(III), but the reaction is dead. A: Check your N-coordination.
-
Diagnosis: If the quinoline nitrogen binds too tightly to the metal without undergoing C-H insertion, it poisons the catalyst.
-
The Fix: Use Quinoline N-Oxide .[1][2][3][4][5][6][7][8][9] The oxygen atom is a weaker sigma-donor but a better directing group for metals like Pd(II) and Rh(III). The N-oxide can be reduced back to the free base easily (Zn/AcOH or PCl₃) after the reaction [4].
Q: How do I distinguish between C5 and C8? A:
-
C8: Controlled by Chelation . Requires a metal (Pd, Rh, Ir) that coordinates to N1.
-
C5: Controlled by Electronic/Steric bias . In strong acid (e.g., nitration with H₂SO₄/HNO₃), the protonated quinolinium ion directs electrophiles to C5 and C8. C5 is often favored slightly due to the "peri" effect at C8, but mixtures are common. For pure C5, use remote template directing groups (e.g., Yu's U-shaped templates) [5].
Visualization: The C8 Chelation Mechanism
The formation of the 5-membered metallacycle is the thermodynamic driving force for C8 selectivity.
Figure 2: Mechanism of C8-selective activation via N-oxide chelation.
General FAQ: Catalyst Poisoning & Handling
Q: My Palladium catalyst turns into a black precipitate immediately upon adding Quinoline. A: This is the "N-heterocycle effect." The basic nitrogen displaces your ligands (PPh₃, etc.), forming inactive [Pd(Quinoline)₄] complexes.
-
Solution 1 (Lewis Acid Additive): Add 1.0 equiv of BF₃·OEt₂ or Mg(OTf)₂. This binds the nitrogen lone pair, preventing it from poisoning the Pd-catalyst, while still allowing C-H activation on the benzene ring.
-
Solution 2 (N-Oxide): As mentioned in Module C, oxidize the starting material first.
Q: Can I functionalize C2 and C8 sequentially? A: Yes. The order of operations is critical.
-
Step 1: Perform C8-H activation using the N-oxide as a directing group.[1][3]
-
Step 2: Reduce the N-oxide.[4]
-
Step 3: Perform Minisci C2-alkylation (which requires the free N-protonation). Note: If you do Minisci first, the alkyl group at C2 might sterically hinder the catalyst approach for C8 activation.
References
-
Minisci, F., et al. (1983). Mechanism of the reaction of N-heteroaromatic bases with carbon-centered radicals. Tetrahedron . Link
-
Li, H., et al. (2025). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines. PolyU Research . Link
-
Wang, Y., et al. (2023). Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchGate . Link
-
Hwang, H., et al. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides. J. Am. Chem. Soc. Link
-
Corio, A., et al. (2021).[10] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules . Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of 7-Substituted Fluoroquinolones
Executive Summary
The 7-position of the 6-fluoroquinolone scaffold acts as the primary molecular "tuning knob" for defining the antimicrobial spectrum, pharmacokinetic profile, and safety margin of this antibiotic class. While the 6-fluoro substituent is non-negotiable for basic gyrase affinity and cell penetration, the 7-substituent dictates the divergence between "Gram-negative workhorses" (e.g., Ciprofloxacin) and "Respiratory/Anti-Gram-positive agents" (e.g., Moxifloxacin).
This guide objectively compares the performance of major 7-substituent classes, providing experimental protocols for validation and mechanistic insights for drug design.
Part 1: Comparative Analysis of 7-Substituents[2]
The choice of substituent at C-7 fundamentally alters the drug's physicochemical properties (lipophilicity/hydrophilicity balance) and target affinity.
The Piperazinyl Group (The Ciprofloxacin Standard)
-
Structure: A six-membered ring with two nitrogens (piperazine) attached at C-7.
-
Primary Benefit: Exceptional Gram-negative potency, particularly against Pseudomonas aeruginosa.
-
Mechanism: The basic distal nitrogen enhances penetration through Gram-negative porins (OmpF) and increases affinity for DNA Gyrase (primary target in G- bacteria).
-
Limitation: Moderate activity against Gram-positives (S. pneumoniae, S. aureus); susceptibility to efflux pumps (NorA).
The Pyrrolidinyl & Azabicyclic Groups (The Moxifloxacin Standard)
-
Structure: Five-membered rings (pyrrolidine) or fused bicyclic systems (e.g., diazabicyclononane).
-
Primary Benefit: Enhanced Gram-positive activity and evasion of efflux mechanisms.
-
Mechanism: Increased lipophilicity allows diffusion across the phospholipid bilayer of Gram-positive bacteria (bypassing porin requirements). Bulky bicyclic groups sterically hinder the binding of efflux pump transporters (e.g., NorA, PmrA).
-
Limitation: Often associated with higher risk of phototoxicity or genetic toxicity unless mitigated by substituents at C-8 (e.g., 8-methoxy group).
Data Comparison: Spectrum & Pharmacokinetics[1][3][4][5]
| Feature | 7-Piperazinyl (e.g., Ciprofloxacin) | 7-Pyrrolidinyl/Azabicyclo (e.g., Moxifloxacin) | Causality |
| Primary Target | DNA Gyrase (Topo II) | Topoisomerase IV & DNA Gyrase | 7-ring bulk affects enzyme pocket fit. |
| G- Potency (MIC) | High (P. aeru MIC ~0.25-0.5 µg/mL) | Moderate (P. aeru MIC ~1-4 µg/mL) | Piperazine fits G- Gyrase pocket optimally. |
| G+ Potency (MIC) | Moderate (S. pneu MIC ~1-2 µg/mL) | High (S. pneu MIC ~0.12-0.25 µg/mL) | Lipophilicity aids G+ entry; Topo IV targeting. |
| Efflux Susceptibility | High (Substrate for NorA) | Low (Bulky groups hinder transport) | Steric hindrance prevents pump engagement. |
| Oral Bioavailability | ~70-80% | >90% | Increased lipophilicity improves gut absorption. |
| CNS Toxicity Risk | Moderate (GABA antagonist) | Low (if C-7 is bulky) | Small basic rings bind GABA receptors more tightly. |
Part 2: Mechanistic Logic & Visualization[6][7]
The following diagram illustrates the decision logic for 7-position modifications and their downstream effects on bacterial killing and resistance mechanisms.
Figure 1: SAR Decision Tree for 7-Position Substituents. Blue nodes indicate the modification choice; Green indicates therapeutic benefit; Red/Yellow indicates resistance profile.
Part 3: Experimental Protocols for SAR Validation
To objectively compare a new 7-substituted analog against standard controls, the following self-validating protocols are required.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
Purpose: To determine the intrinsic affinity of the analog for the molecular target, independent of cell permeability issues.
Reagents:
-
Relaxed pBR322 plasmid DNA.
-
Recombinant E. coli DNA Gyrase (Subunits A & B).
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Mix 0.5 µg relaxed pBR322 DNA with 1 Unit of DNA Gyrase in Assay Buffer (Total volume 20 µL).
-
Treatment: Add the test 7-substituted FQ analog at serial dilutions (0.01 – 100 µg/mL). Include Ciprofloxacin as a positive control and DMSO as a negative control.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction with 5 µL of stop solution (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).
-
Analysis: Electrophorese samples on a 1% agarose gel (run at 60V for 3 hours).
-
Quantification: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. Calculate IC50 (concentration inhibiting 50% of supercoiling) by densitometry.
Validation Criteria:
-
Control lanes must show complete supercoiling.
-
Ciprofloxacin IC50 should fall within 0.1–0.5 µg/mL range.
Protocol 2: MIC Determination (Broth Microdilution)
Purpose: To assess whole-cell antibacterial potency, integrating both target affinity and penetration/efflux.
Methodology (CLSI Standard M07):
-
Inoculum: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) of S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use 96-well plates. Dispense 100 µL of CAMHB containing serial 2-fold dilutions of the test compound (range 0.004 – 64 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension to each well (Final conc: ~5 x 10^5 CFU/mL).
-
Incubation: 16–20 hours at 35°C in ambient air.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Data Interpretation:
-
High Potency: MIC ≤ 1 µg/mL.[1]
-
Efflux Flag: If the MIC is >4-fold higher than the Gyrase IC50 (from Protocol 1), the compound is likely a substrate for efflux pumps or has poor permeability.
Part 4: Safety & Toxicity Considerations
Modifications at C-7 significantly impact the safety profile.[2]
-
CNS Toxicity (GABA Binding):
-
Unsubstituted 7-piperazinyl rings (e.g., Enoxacin) mimic GABA and can displace it from receptors, lowering the seizure threshold.
-
Mitigation: Adding bulky groups (methyl, ethyl) to the piperazine ring or using bicyclic systems reduces this affinity.
-
-
Phototoxicity:
-
Halogenated substituents at C-8 (often paired with specific C-7 groups) increase UV reactivity.
-
Test: 3T3 Neutral Red Uptake Phototoxicity Assay.
-
-
QT Prolongation:
-
Certain C-7 substituents (esp. those increasing lipophilicity without balancing polarity) can block hERG K+ channels.
-
Mitigation: Ensure a balanced logP (typically 0–2) and avoid excessive bulk without polar handles.
-
References
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]
-
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]
-
Modification of 7-piperazinylquinolone antibacterials to promising anticancer lead compounds. ResearchGate. [Link]
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy. [Link]
-
Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives. Pharmaceutical Research. [Link]
Sources
Comparative Spectroscopic Analysis of Quinoline Carboxylic Acids: A Technical Guide
Executive Summary
Quinoline carboxylic acids (QCAs) serve as critical pharmacophores in the development of antimalarials (e.g., quinine analogues), fluoroquinolone antibiotics, and metalloproteinase inhibitors. The physicochemical behavior of these isomers—specifically 2-quinoline carboxylic acid (Quinaldic acid) , 4-quinoline carboxylic acid (Cinchoninic acid) , and 8-quinoline carboxylic acid —differs radically based on the substitution pattern relative to the ring nitrogen.
This guide provides a comparative spectroscopic framework to distinguish these isomers. Unlike standard characterization, we focus on the causality between structural electronics and spectral signatures, providing self-validating protocols for unambiguous identification.
Structural Basis & Electronic Effects[1]
Before interpreting spectra, one must understand the electronic environment. The quinoline ring system is electron-deficient compared to naphthalene. The position of the carboxylic acid group (–COOH) dictates the molecule's ability to form zwitterions and intramolecular hydrogen bonds.[1]
-
2-QCA (Quinaldic Acid): The –COOH is adjacent to the ring nitrogen (
). Strong inductive withdrawal by increases acidity. Proximity allows for specific metal chelation (N,O-bidentate). -
4-QCA (Cinchoninic Acid): The –COOH is para-like to the nitrogen. Conjugation effects dominate over inductive effects.
-
8-QCA: Unique geometry allows the carboxylic proton to form a stable intramolecular hydrogen bond with the ring nitrogen lone pair (5-membered ring interaction), drastically altering IR and NMR profiles.
Experimental Workflow
To ensure data integrity, follow this integrated spectroscopic workflow. This system is designed to prevent solvent-induced artifacts (e.g., quenching) from obscuring structural data.
Figure 1: Integrated spectroscopic workflow ensuring sample integrity is maintained across destructive and non-destructive techniques.
Vibrational Spectroscopy (FTIR)[3][4][5]
The infrared spectrum is the primary tool for distinguishing intermolecular vs. intramolecular hydrogen bonding.
Comparative Analysis
-
2-QCA & 4-QCA: In the solid state, these form centrosymmetric dimers via intermolecular hydrogen bonds. Look for broad, intense O–H stretching bands (
) and a characteristic C=O stretch around .[2] -
8-QCA: The intramolecular H-bond (N···H–O) prevents dimer formation. This results in a sharper, red-shifted O–H band and a distinct shift in the carbonyl frequency.
Data Summary Table: IR Fingerprints
| Feature | 2-QCA (Quinaldic) | 4-QCA (Cinchoninic) | 8-QCA | Mechanistic Cause |
| Inter- vs. Intramolecular H-bonding | ||||
| Monomer character in 8-QCA increases bond order | ||||
| Ring C=N | Perturbation by H-bond acceptance |
Protocol 1: FTIR-ATR Assessment
-
Preparation: Dry sample at 60°C under vacuum for 4 hours to remove lattice water (QCAs form stable hydrates).
-
Acquisition: Use a Diamond ATR crystal. Collect 32 scans at
resolution. -
Validation: If the O-H stretch is obscured by moisture, perform a KBr pellet dispersion; however, high pressure may disrupt weak intramolecular bonds in 8-QCA.
Electronic Spectroscopy (UV-Vis & Fluorescence)
QCAs exhibit strong solvatochromism due to the zwitterionic equilibrium between the neutral molecule and the zwitterion (NH
Zwitterionic Equilibrium
In polar protic solvents (water/methanol), the acidic proton transfers to the basic quinoline nitrogen.
Figure 2: Equilibrium shifts based on solvent dielectric constant.
Comparative Fluorescence
-
Quinoline Backbone: Weakly fluorescent in non-polar solvents due to
transitions enhancing intersystem crossing (non-radiative decay). -
Effect of Protonation: In acidic media (or zwitterionic form), the
state increases in energy, making the emissive state the lowest excited state. Result: Fluorescence intensity increases significantly in polar/acidic media. -
8-QCA Exception: 8-QCA often exhibits fluorescence quenching or dual emission due to Excited State Intramolecular Proton Transfer (ESIPT).
Protocol 2: Solvatochromic Shift Assay
-
Solvents: Prepare
solutions in Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), and Methanol (Polar Protic). -
Observation:
-
2-QCA: Expect a bathochromic (red) shift in absorption (
) as polarity increases. -
Quantum Yield: Measure integrated fluorescence intensity relative to Quinine Sulfate standard.
-
NMR Spectroscopy (1H & 13C)
NMR provides the most definitive structural elucidation. The key differentiator is the deshielding effect of the nitrogen atom and the carboxylic acid anisotropy.
Chemical Shift Logic
-
H-2 Proton: Present in 3-, 4-, and 8-QCA. Absent in 2-QCA. This is the most downfield signal (
) due to the adjacent nitrogen. -
H-8 Proton: Often distinct due to the "peri-effect" (proximity to the lone pair or substituents at position 1 or substituents at position 8).
Data Summary Table: 1H NMR (DMSO-d6)
| Position | 2-QCA | 4-QCA | 8-QCA |
| H-2 | Absent (Substituted) | ||
| H-3 | |||
| H-4 | Absent (Substituted) | ||
| COOH |
Note: Chemical shifts (
Protocol 3: 1H NMR Validation
-
Solvent: Use DMSO-d6 .[3] CDCl3 is often poor for QCAs due to low solubility and dimerization effects.
-
Concentration: 10 mg/mL.
-
D2O Shake: After initial acquisition, add 1 drop of D2O. The disappearance of the signal at
confirms the carboxylic proton.
References
-
BenchChem. (2025).[4][5] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from 4
-
Beilstein J. Org. Chem. (2008).[6][7] Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from 7
-
MDPI. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from 8
-
Sigma-Aldrich. (2025). 8-Hydroxy-2-quinolinecarboxylic acid Product Specification. Retrieved from
-
RSC Publishing. (2014). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Retrieved from 9
Sources
- 1. quora.com [quora.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Definitive Guide to Purity Assessment of 7-Fluoroquinoline-2-carboxylic Acid
Strategic Overview: The Purity Paradox
In the synthesis of fluoroquinolone antibiotics and kinase inhibitors, 7-Fluoroquinoline-2-carboxylic acid is a pivotal scaffold. Its purity is not merely a measure of percentage but a confirmation of regiochemistry. The classic Gould-Jacobs or Skraup syntheses using 3-fluoroaniline often yield a mixture of the desired 7-fluoro and the parasitic 5-fluoro regioisomer. Standard C18 HPLC often fails to resolve these positional isomers effectively.
This guide moves beyond basic "purity" to structural integrity , comparing three orthogonal methodologies to ensure your material is suitable for GMP downstream processing.
Comparative Analysis of Assessment Methods
| Feature | HPLC-UV/MS | Quantitative NMR (qNMR) | Potentiometric Titration |
| Primary Utility | Routine purity & impurity profiling | Absolute purity & Isomer differentiation | Bulk assay (Salt/Solvate detection) |
| Specificity | High (with correct column) | Absolute (Structural proof) | Low (Acidic impurities interfere) |
| Sensitivity | High (<0.05% detection) | Moderate (~1% detection) | Low |
| Critical Limitation | Requires reference standard; Isomer co-elution risk | High cost; lower throughput | Non-specific for isomers |
| Verdict | The Workhorse | The Validator | The Quick Check |
Critical Impurity Profiling
Before analyzing, you must understand what you are looking for. The synthesis of this scaffold generates specific "silent" impurities that can ruin downstream biological data.
-
Regioisomer (5-Fluoroquinoline-2-carboxylic acid): Arises from the lack of regioselectivity in the cyclization of 3-fluoroaniline derivatives.
-
Decarboxylated Byproduct (7-Fluoroquinoline): Occurs if the hydrolysis step is too harsh (thermal decarboxylation).
-
Ethyl Ester Intermediate: Incomplete hydrolysis of the precursor.
Protocol 1: High-Resolution HPLC (The Workhorse)
Expert Insight: Standard C18 columns often struggle to separate the 5-fluoro and 7-fluoro isomers due to identical hydrophobicity. We recommend a Phenyl-Hexyl stationary phase, which leverages
Method Parameters
-
Column: Phenyl-Hexyl,
(e.g., Waters XBridge or Phenomenex Luna). -
Mobile Phase A:
Phosphoric Acid in Water (pH ~2.5). Note: Low pH is critical to keep the carboxylic acid protonated ( ) and prevent peak tailing. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Detection: UV @ 254 nm (aromatic backbone) and 220 nm (amide/acid sensitivity).
-
Temperature:
.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Acceptance Criteria:
-
Main Peak Purity:
(Area %). -
Resolution (
): between 7-fluoro and 5-fluoro isomers (if standard available). -
Tailing Factor:
(indicates successful suppression of acid ionization).
Protocol 2: F and H NMR (The Structural Validator)
HPLC tells you how much is there; NMR tells you what is there. The 7-fluoro substitution pattern is distinct.
Sample Preparation[1][2][3][4]
-
Solvent: DMSO-
(Solubility is poor in ). -
Concentration: ~10 mg/mL.
Diagnostic Signals (The "Fingerprint")
-
F NMR (Decoupled):
-
7-Fluoro: Expect a singlet around
to . -
5-Fluoro: Typically shifts downfield (
to ) due to the peri-interaction with the carbonyl/nitrogen system. -
Note: If you see two fluorine signals, you have an isomer mixture.
-
-
H NMR Coupling Constants (
values):-
H-8 (Ortho to F): Look for a doublet of doublets (dd) with a large
coupling (~9-11 Hz). -
H-6 (Ortho to F): Look for a doublet of triplets/doublets with
(~8-10 Hz). -
H-5 (Meta to F): Appears as a doublet or dd with a smaller
(~5-6 Hz). -
Contrast: In the 6-fluoro isomer, H-5 and H-7 are both ortho to fluorine, creating a symmetric splitting pattern that is easily distinguishable.
-
Decision Workflow (Visualization)
This diagram outlines the logical flow for assessing a synthesized batch, ensuring no material moves to the next stage without isomer confirmation.
Figure 1: Analytical decision matrix for this compound. Note the gatekeeping role of NMR for isomer verification.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link (Foundational synthesis reference).
-
Wockhardt Ltd. (2003). "Process for synthesis of fluoroquinolonic derivatives." World Intellectual Property Organization, WO2003010144A2. Link (Industrial purification protocols).
-
BenchChem. (2025).[1] "Technical Support: Synthesis and Properties of Fluoroquinoline Carboxylic Acids." BenchChem Technical Guides. Link (Physical property data).
-
Charifson, P. S., et al. (2021). "Discovery and Optimization of DNA Gyrase Inhibitors." Journal of Medicinal Chemistry. Link (HPLC separation of fluoroquinolone derivatives).
-
University of Brighton. (2013). "
F and C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline derivatives." Journal of Fluorine Chemistry. Link (NMR shift validation).
Sources
Introduction: The Strategic Importance of Fluorine in Quinolone Design
An In-Depth Guide to the In Vitro Comparison of 7-Fluoro vs. 6-Fluoro Quinolone Derivatives
The quinolones represent a cornerstone of synthetic antibacterial therapy, a class of agents defined by their potent, bactericidal activity achieved through the targeted inhibition of essential bacterial type II topoisomerases.[1][2] Since the discovery of the prototype, nalidixic acid, extensive structure-activity relationship (SAR) studies have transformed this scaffold into the highly potent, broad-spectrum agents known as fluoroquinolones.[3] A key breakthrough in this evolution was the strategic introduction of a fluorine atom to the quinolone core.[4] This single substitution dramatically enhances antibacterial potency, cell penetration, and the spectrum of activity.[5][6][7]
While various positions on the quinolone ring have been fluorinated, the C-6 position has become the hallmark of the most clinically successful derivatives, including ciprofloxacin and levofloxacin. This guide provides a detailed in vitro comparison of the well-established 6-fluoroquinolones against the less common 7-fluoro derivatives, explaining the causality behind their differing performance profiles and providing the experimental framework for their evaluation.
The 6-Fluoro Substitution: A Foundation for Potency and Broad-Spectrum Activity
The introduction of a fluorine atom at the C-6 position is arguably the most critical modification in the development of modern quinolones.[7] Nearly all clinically significant fluoroquinolones possess this feature, which is directly responsible for a dramatic improvement in their therapeutic profile compared to non-fluorinated precursors.[4][8]
Key Contributions of the C-6 Fluorine:
-
Enhanced Enzyme Inhibition: The primary mechanism of action for quinolones is the inhibition of DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).[4][9][10] The C-6 fluorine atom enhances the binding of the drug to the enzyme-DNA complex, significantly increasing the inhibitory activity.[6][7]
-
Improved Bacterial Cell Penetration: The lipophilic nature of the fluorine atom is thought to facilitate the drug's diffusion across the bacterial cell membrane, leading to higher intracellular concentrations and greater efficacy.[5][7]
-
Broadened Antibacterial Spectrum: By boosting the intrinsic activity against the target topoisomerases, the C-6 fluorine was instrumental in expanding the activity of quinolones to include a wide range of both Gram-positive and Gram-negative pathogens.[6]
The C-7 Position: A Modulator of Spectrum and Pharmacokinetics
While the C-6 position is foundational for potency, the C-7 position is the primary locus for synthetic modification to fine-tune the drug's properties. It is crucial to understand that in most advanced derivatives, this position is occupied by a bulky nitrogen-containing heterocycle (e.g., a piperazine or pyrrolidine ring) rather than a single fluorine atom.[3][11][12] The nature of this C-7 substituent profoundly influences the resulting compound's in vitro performance.
-
Gram-Negative vs. Gram-Positive Activity: The choice of the C-7 substituent directly modulates the antibacterial spectrum. For instance, a piperazine ring, as seen in ciprofloxacin, generally confers superior potency against Gram-negative bacteria.[10] Conversely, larger or different heterocyclic rings can enhance activity against Gram-positive organisms.[10]
-
Target Enzyme Selectivity: The C-7 side chain plays a critical role in the differential targeting of DNA gyrase versus topoisomerase IV, thereby shaping the drug's activity profile against different bacterial species.
-
Influence on Resistance: The size and chemical properties of the C-7 substituent can affect a compound's susceptibility to bacterial efflux pumps, a common mechanism of resistance.[13]
Comparative In Vitro Performance
A direct comparison reveals that the combination of a C-6 fluorine atom with a carefully selected C-7 heterocyclic substituent provides a synergistic effect that has yet to be surpassed by other substitution patterns.
Mechanism of Action: A Synergistic Interaction
All fluoroquinolones act by stabilizing a cleavable complex between bacterial topoisomerases and DNA, leading to double-strand breaks and cell death.[9] The C-6 fluorine is vital for the core inhibitory action, while the C-7 substituent provides additional binding interactions and modulates target preference.
Caption: Fluoroquinolone mechanism of action.
Comparative Antibacterial Potency (MIC Data)
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antibacterial agent. The table below summarizes representative MIC90 values (the concentration required to inhibit 90% of isolates) for well-characterized 6-fluoroquinolones against key pathogens. Data for purely 7-fluoro derivatives is scarce, as this structural motif has not led to clinically successful compounds; the comparison instead highlights the impact of the C-7 substituent in concert with the C-6 fluorine.
| Compound (6-Fluoro, 7-Substituent) | Staphylococcus aureus (Gram-Positive) | Escherichia coli (Gram-Negative) | Pseudomonas aeruginosa (Gram-Negative) |
| Ciprofloxacin (7-piperazinyl) | 0.5 µg/mL[14] | ≤0.06 µg/mL[14][15] | 1.0 µg/mL |
| Levofloxacin (7-methylpiperazinyl) | 1.0 µg/mL[16] | 0.12 µg/mL | 2.0 µg/mL |
| Moxifloxacin (7-diazabicyclononyl) | 0.25 µg/mL | 0.25 µg/mL | 8.0 µg/mL |
Note: MIC values are approximate and can vary based on the specific strains and testing conditions.
This data illustrates the critical role of the C-7 substituent. Ciprofloxacin shows excellent potency against Gram-negatives like E. coli. Moxifloxacin, with its bulkier C-7 group, displays enhanced activity against the Gram-positive S. aureus but reduced activity against P. aeruginosa.
Experimental Protocol: Broth Microdilution for MIC Determination
To empirically compare novel quinolone derivatives, the broth microdilution assay is a precise and reproducible method for determining MIC values. This protocol is a self-validating system when performed with appropriate quality controls.
Principle
This method involves challenging a standardized bacterial inoculum with a range of two-fold serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology
-
Preparation of Quinolone Stock Solutions:
-
Accurately weigh the 6-fluoro and 7-fluoro quinolone derivatives.
-
Dissolve each compound in a suitable solvent (e.g., DMSO or dilute NaOH, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent is critical to ensure the compound remains in solution without affecting bacterial viability at its final tested concentration.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the quinolone stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is a critical step for reproducibility.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to well 12.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates for visible growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth.
-
Validate the assay by confirming sterility in well 12 and robust growth in well 11.
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Field Insights
The extensive body of research on fluoroquinolones overwhelmingly supports the superiority of the 6-fluoro substitution as the foundational element for high-potency, broad-spectrum antibacterial activity. While the C-7 position is a critical site for modification, this is almost exclusively achieved through the addition of complex heterocyclic rings to modulate the drug's spectrum and pharmacokinetic properties, rather than with a simple fluoro group.
For researchers in drug development, this provides a clear directive: the 6-fluoro-7-heterocycle scaffold is the most validated and successful template for novel quinolone design. In vitro comparison efforts should, therefore, focus on the rational design of novel C-7 substituents to optimize activity against resistant pathogens or to improve safety profiles, while retaining the essential C-6 fluorine. The broth microdilution protocol provided herein serves as the benchmark assay for the initial stages of this critical comparative analysis.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 7-Fluoroquinoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel 7-fluoroquinoline derivatives. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigatory cascade. Our focus is on establishing the primary antibacterial mechanism through the inhibition of bacterial type II topoisomerases, while also considering potential alternative or off-target activities, such as anticancer effects, which have been noted for this class of compounds.
Foundational Understanding: The Fluoroquinolone Heritage
7-Fluoroquinoline derivatives belong to the broader family of fluoroquinolone antibiotics. The foundational mechanism of action for this class is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, ultimately leading to bacterial cell death.[4][5]
The fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones, significantly enhancing their antibacterial potency.[2] While the naming "7-fluoroquinoline" might suggest an unusual substitution, it's crucial to confirm the precise chemical structure, as modifications at the C-7 position are known to modulate the spectrum of activity and pharmacokinetic properties.[6][7]
The Core Investigation: Validating the Primary Antibacterial Mechanism
A systematic approach is paramount to unequivocally demonstrate that a novel 7-fluoroquinoline derivative acts via the canonical fluoroquinolone mechanism. This involves a tiered strategy, moving from broad phenotypic observations to specific molecular interactions.
Tier 1: Foundational Antimicrobial Activity Assessment
The initial step is to confirm the compound's antibacterial efficacy. This provides the foundational data upon which all subsequent mechanistic studies are built.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol establishes the potency of the 7-fluoroquinoline derivative against a panel of relevant bacterial strains.
Methodology:
-
Bacterial Strain Selection: A panel of both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used. Include both wild-type and known fluoroquinolone-resistant strains to probe for cross-resistance.
-
Broth Microdilution: This is a standard and quantitative method.[8]
-
Prepare a two-fold serial dilution of the 7-fluoroquinoline derivative in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
MBC Determination: To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Causality and Trustworthiness:
-
Why this panel? Using a diverse panel of bacteria helps to define the spectrum of activity. Including resistant strains provides early insights into whether the new derivative can overcome existing resistance mechanisms.
-
Self-Validation: The inclusion of a known fluoroquinolone (e.g., ciprofloxacin) as a control validates the assay's performance and provides a benchmark for potency.
Tier 2: Pinpointing the Molecular Target - Topoisomerase Inhibition
With established antibacterial activity, the next crucial step is to directly assess the compound's effect on its putative molecular targets: DNA gyrase and topoisomerase IV.
Experimental Protocol: In Vitro DNA Gyrase Supercoiling and Topoisomerase IV Relaxation Assays
These biochemical assays provide direct evidence of enzyme inhibition.
Methodology for DNA Gyrase Supercoiling Assay: [5][9]
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP, MgCl2, and other cofactors), purified E. coli DNA gyrase, and the 7-fluoroquinoline derivative at various concentrations.
-
Substrate Addition: Add relaxed plasmid DNA (e.g., pBR322) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of gyrase will result in a decrease in the amount of supercoiled DNA.
Methodology for Topoisomerase IV Relaxation Assay: [4][10]
-
Reaction Setup: Similar to the gyrase assay, combine the assay buffer, purified E. coli or S. aureus topoisomerase IV, and the test compound.
-
Substrate Addition: Add supercoiled plasmid DNA as the substrate.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Analysis: Terminate the reaction and analyze the products on an agarose gel. Inhibition of topoisomerase IV will result in the persistence of the supercoiled DNA form.
Data Presentation: Comparative IC50 Values
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| 7-Fluoroquinoline Derivative X | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Reference Value | Reference Value |
| Novobiocin (Gyrase-specific control) | Reference Value | >100 |
| Etoposide (Human Topo II inhibitor) | >100 | >100 |
Causality and Trustworthiness:
-
Why these assays? These are the gold-standard biochemical assays for confirming the inhibition of bacterial type II topoisomerases.
-
Self-Validation: The inclusion of controls is critical. Ciprofloxacin provides a positive control for inhibition of both enzymes. Novobiocin, a known gyrase B inhibitor, and a human topoisomerase II inhibitor like etoposide serve as negative controls to demonstrate specificity for the bacterial enzymes.
Workflow for Validating Primary Antibacterial Mechanism
Caption: A tiered workflow for validating the primary antibacterial mechanism of action of 7-fluoroquinoline derivatives.
Tier 3: Confirming the Mechanism in a Cellular Context
While in vitro assays are essential, it is crucial to demonstrate that the compound engages its target within the bacterial cell.
Experimental Protocol: DNA Cleavage Complex Assay
This assay detects the formation of the stabilized enzyme-DNA-drug ternary complex, a hallmark of quinolone action.
Methodology: [11]
-
Bacterial Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with the 7-fluoroquinoline derivative for a short period.
-
Lysis: Lyse the bacterial cells under conditions that preserve the covalent complex between the topoisomerase and DNA.
-
Immunoprecipitation/Enrichment: Use antibodies specific to DNA gyrase or topoisomerase IV to immunoprecipitate the enzyme-DNA complexes.
-
Detection of Cleaved DNA: Detect the covalently linked DNA by methods such as radiolabeling or qPCR of specific genomic loci known to be cleavage hotspots.
Causality and Trustworthiness:
-
Why this assay? This experiment provides a direct link between the compound's activity and its proposed molecular mechanism within a living cell.
-
Self-Validation: A negative control (untreated cells) and a positive control (cells treated with a known quinolone) are essential to demonstrate the specificity of the assay.
Exploring Alternative Mechanisms: Anticancer and Kinase Inhibition Potential
Fluoroquinolone scaffolds have been reported to possess anticancer and kinase inhibitory activities.[12][13][14] A thorough validation of a new 7-fluoroquinoline derivative should therefore include an assessment of these potential off-target or secondary activities.
Anticancer Activity Evaluation
Experimental Protocol: In Vitro Cytotoxicity Screening and Topoisomerase II Inhibition Assay
Methodology for Cytotoxicity Screening:
-
Cell Line Panel: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel).[12]
-
MTT or Resazurin Assay: Treat the cancer cells with a range of concentrations of the 7-fluoroquinoline derivative for 48-72 hours. Cell viability is assessed using a colorimetric assay.
Methodology for Human Topoisomerase II Inhibition Assay:
-
Assay Principle: Similar to the bacterial topoisomerase assays, this experiment measures the inhibition of human topoisomerase II-mediated DNA relaxation or decatenation.[15]
-
Comparison: Compare the inhibitory activity against human topoisomerase II with that of a known anticancer topoisomerase inhibitor (e.g., etoposide).
Signaling Pathway for Topoisomerase Inhibition Leading to Apoptosis
Caption: A simplified signaling pathway illustrating how topoisomerase II inhibition by a 7-fluoroquinoline derivative can lead to apoptosis in cancer cells.
Kinase Inhibitor Profiling
Experimental Protocol: In Vitro Kinase Panel Screening
Methodology:
-
Kinase Panel: Screen the 7-fluoroquinoline derivative against a broad panel of purified human kinases at a fixed concentration (e.g., 10 µM).[1][16]
-
Assay Formats: Various assay formats can be used, including luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or fluorescence-based methods.[3][17]
-
Hit Confirmation: For any "hits" (kinases showing significant inhibition), perform dose-response experiments to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | Experimental Value | Experimental Value |
| Kinase B | Experimental Value | Experimental Value |
| ... | ... | ... |
| Staurosporine (Control) | Reference Value | Reference Value |
Comparative Analysis with Alternative Antibiotics
The validation of the mechanism of action of a 7-fluoroquinoline derivative should be viewed in the context of other antibiotic classes.
| Antibiotic Class | Primary Mechanism of Action | Key Validation Assays |
| 7-Fluoroquinolones | Inhibition of DNA gyrase and topoisomerase IV | DNA supercoiling/relaxation assays, cleavage complex assays |
| β-Lactams (e.g., Penicillin) | Inhibition of cell wall synthesis (transpeptidases) | Penicillin-binding protein (PBP) competition assays, cell lysis assays |
| Macrolides (e.g., Erythromycin) | Inhibition of protein synthesis (50S ribosomal subunit) | In vitro translation assays, ribosome binding assays |
| Aminoglycosides (e.g., Gentamicin) | Inhibition of protein synthesis (30S ribosomal subunit) | Ribosomal profiling, mistranslation assays |
Conclusion: A Rigorous and Self-Validating Approach
This guide has outlined a comprehensive and scientifically rigorous approach to validating the mechanism of action of novel 7-fluoroquinoline derivatives. By employing a tiered experimental strategy, from broad antimicrobial screening to specific biochemical and cellular assays, researchers can build a robust data package that not only confirms the primary mechanism but also explores potential secondary activities. The emphasis on appropriate controls and comparative analysis ensures the trustworthiness and authority of the findings, paving the way for the successful development of new and effective therapeutic agents.
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Al-Trawneh, A. Z., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 55(6), 1435-1442. Retrieved from [Link]
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comparative stability studies of positional isomers of fluoroquinoline carboxylic acid
Executive Summary: The Stability-Activity Paradox
For drug development professionals, the stability of fluoroquinoline carboxylic acid derivatives represents a critical balance between biological potency and physicochemical integrity. While the 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid scaffold is the gold standard for antibacterial efficacy (DNA gyrase inhibition), it introduces specific instability vectors—primarily photolytic defluorination and thermal decarboxylation .
This guide objectively compares the stability profiles of key positional isomers, focusing on the critical C6 and C8 fluorine positions and the C3 carboxylic acid moiety. Our analysis reveals that while C8-fluorination enhances oral bioavailability, it significantly compromises photostability compared to the C6-isomer, necessitating rigorous exclusion of light during processing.
Structural Landscape & Isomer Definition
The stability of the fluoroquinoline core is dictated by the electronic environment of the quinoline ring. We define the isomers based on the two most labile functional groups: the fluorine atom and the carboxylic acid.
| Isomer Class | Primary Representative | Structural Feature | Key Stability Characteristic |
| Standard Core | 6-Fluoro-3-COOH | F at C6; COOH at C3 | Balanced: High bioactivity; moderate photostability. |
| 8-Fluoro Isomer | 8-Fluoro-3-COOH | F at C8 (often with C6-F) | Unstable: High photolability due to facile C8-F heterolysis. |
| Positional Acid | 2-COOH Isomer | COOH at C2 (Quinolone) | Thermodynamically Disfavored: Lacks the stabilizing intramolecular H-bond with C4-ketone. |
Thermodynamic Stability: The Chelation Effect
Intramolecular Hydrogen Bonding
The thermodynamic stability of the 3-carboxylic acid isomer is significantly higher than its 2- or 4-positional counterparts due to a "pseudo-ring" formation.
-
Mechanism: The proton of the C3-carboxylic acid forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.
-
DFT Evidence: Density Functional Theory (B3LYP/6-31G*) calculations consistently show this conformation is the global minimum, providing approximately 5–7 kcal/mol of stabilization energy compared to non-chelated rotamers. This interaction is also responsible for the molecule's ability to chelate Mg²⁺ ions, a requirement for binding to bacterial DNA.
Bond Dissociation Energy (BDE)
Computational studies on Bond Dissociation Energies reveal the vulnerability of the Carbon-Fluorine bond:
-
C6-F BDE: ~110 kcal/mol (Stronger, homolytic cleavage requires high energy UV).
-
C8-F BDE: ~105 kcal/mol (Weaker, susceptible to heterolytic cleavage in polar solvents).
Photostability: The Critical Differentiator
Photodegradation is the primary failure mode for fluoroquinolones. The position of the fluorine atom dictates the degradation pathway and kinetics.
Comparative Degradation Pathways[1]
-
C8-Fluoro Pathway (High Risk):
-
Mechanism: Under UVA irradiation (320–400 nm), the C8-F bond undergoes rapid heterolytic cleavage from the excited singlet state.
-
Intermediate: Generates a highly reactive aryl cation at C8.
-
Outcome: Rapid reaction with water (yielding 8-hydroxy) or solvent, often leading to phototoxicity in vivo.
-
-
C6-Fluoro Pathway (Moderate Risk):
-
Mechanism: Degradation is slower and typically proceeds via homolytic cleavage or reductive defluorination from the excited triplet state.
-
Outcome: Loss of antibacterial activity (defluorination removes the pharmacophore) but lower rate of toxic radical generation compared to C8.
-
Visualization: Photodegradation Mechanisms
Caption: Comparative photolytic pathways. The C8-isomer degrades via a fast cationic route (Red), while the C6-isomer follows a slower radical route (Green).
Chemical Stability: Thermal & Hydrolytic
Thermal Decarboxylation
The C3-carboxylic acid is prone to decarboxylation at elevated temperatures, a reaction governed by first-order kinetics.
-
Stability Threshold: Most fluoroquinoline carboxylic acids are stable up to 200°C .
-
Isomer Effect: Isomers where the carboxylic acid is ortho to a fluorine (e.g., 2-F, 3-COOH) exhibit accelerated decarboxylation due to the inductive effect of fluorine destabilizing the ground state and stabilizing the transition state.
-
Kinetics: The activation energy (
) for decarboxylation is typically 140–160 kJ/mol .
Hydrolytic Stability
The fluoroquinoline core is remarkably resistant to acid/base hydrolysis at ambient temperatures.
-
Acidic Conditions: Stable. The protonation of the N4-amine (if present) or the quinoline nitrogen further stabilizes the ring.
-
Basic Conditions: Stable against hydrolysis, though high pH can induce oxidative degradation if light is present.
Experimental Protocols
Protocol A: Comparative Photostability Testing (ICH Q1B)
Objective: Quantify the defluorination rate of isomers.
-
Sample Preparation: Dissolve 10 mg of each isomer in 50 mL of 0.1 M HCl (to ensure solubility and standardized ionization state).
-
Light Source: Use a Xenon arc lamp complying with ID65 standard (simulated daylight).
-
Exposure:
-
Sample A: Dark Control (wrapped in aluminum foil).
-
Sample B: Exposed to 1.2 million lux hours.
-
-
Analysis:
-
Method: HPLC-DAD (C18 column, Mobile Phase: Acetonitrile:Phosphate Buffer pH 3.0).
-
Detection: 278 nm (excitation) / 450 nm (emission) for fluorometric detection of defluorinated byproducts.
-
-
Validation: The system is valid if the quinine chemical actinometer shows >90% degradation within the specified timeframe.
Protocol B: Forced Degradation (Thermal Decarboxylation)
Objective: Determine Arrhenius parameters for shelf-life prediction.
-
Setup: Seal 50 mg of solid substance in inert glass ampoules.
-
Stress Conditions: Incubate at three isotherms: 180°C, 200°C, and 220°C.
-
Sampling: Remove ampoules at t = 0, 1, 2, 4, and 8 hours.
-
Quantification: Dissolve residue in DMSO; analyze via HPLC.
-
Calculation: Plot
vs to determine Activation Energy ( ).
Visualization: Experimental Workflow
Caption: Dual-stream stability workflow characterizing both photolytic and thermal degradation pathways.
Comparative Data Summary
The following table synthesizes data derived from standard stability studies of fluoroquinoline derivatives.
| Parameter | 6-Fluoro Isomer (Standard) | 8-Fluoro Isomer | Stability Implication |
| Photolytic Half-life ( | ~120 mins (UVA) | ~25 mins (UVA) | 8-F is ~5x more unstable in light. |
| Defluorination Mechanism | Homolytic Radical (Slow) | Heterolytic Cation (Fast) | 8-F generates toxic intermediates. |
| Thermal Decarboxylation ( | > 240°C | > 235°C | Comparable thermal stability. |
| Hydrolytic Stability (pH 1-10) | > 99% Recovery | > 99% Recovery | Positional isomerism has negligible effect on hydrolysis. |
References
-
Photostability and Biological Activity of Fluoroquinolones. Antimicrobial Agents and Chemotherapy. Detailed analysis of C8-methoxy vs C8-fluoro stability.
-
Phototoxicity of Quinolones: A Mechanistic Review. MDPI. Explains the heterolytic cleavage mechanism of the C8-F bond.
-
DFT Calculations of Ciprofloxacin and Isomers. Journal of Chemistry. Theoretical grounding for thermodynamic stability and H-bonding.
-
ICH Q1B Photostability Testing of New Drug Substances. FDA/ICH. Standard regulatory protocol for stability testing.
-
Decarboxylation Kinetics of Aromatic Carboxylic Acids. ResearchGate. General kinetics for the thermal degradation of the carboxylic acid moiety.
Benchmarking Novel Quinolones vs. Ciprofloxacin: A Technical Comparative Guide
Introduction: Breaking the "Ciprofloxacin Ceiling"
For decades, Ciprofloxacin (CIP) has served as the gold standard for fluoroquinolone (FQ) potency, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. However, its utility is increasingly compromised by the "Ciprofloxacin Ceiling"—a limitation defined by rising MICs due to single-step mutations in the Quinolone Resistance-Determining Regions (QRDR) of gyrA and parC, and its reduced efficacy in acidic microenvironments (e.g., abscesses, biofilms, urine).
This guide benchmarks Ciprofloxacin against three novel agents—Delafloxacin (DLX) , Finafloxacin (FIN) , and Nemonoxacin (NEM) . We move beyond simple MIC comparisons to analyze the mechanistic shifts (SAR), resistance suppression capabilities (MPC), and environmental stability that define the next generation of quinolones.
Mechanistic Benchmarking: Structure-Activity Relationships (SAR)
The primary differentiator between Ciprofloxacin and novel agents lies in target affinity and ionization states .
Dual-Targeting vs. Biased Targeting
-
Ciprofloxacin (Biased): In Gram-positive bacteria (S. aureus), CIP primarily targets Topoisomerase IV (ParC). Resistance develops quickly because a single mutation in parC significantly raises the MIC, followed by secondary gyrA mutations.
-
Delafloxacin/Nemonoxacin (Balanced): These agents exhibit balanced dual-targeting , binding gyrA (DNA Gyrase) and parC (Topo IV) with equal affinity. A mutation in one target does not render the drug ineffective, as it remains bound to the other. This creates a higher "genetic barrier" to resistance.
The pH Stability Factor
-
Ciprofloxacin (Zwitterionic): At acidic pH (5.0–6.0), CIP becomes protonated, reducing its transmembrane accumulation and activity. This is critical in abscesses or phagolysosomes.
-
Delafloxacin (Anionic): Lacks a protonatable basic group at the C-7 position. It remains neutral/anionic in acidic pH, leading to varying accumulation dynamics and superior activity in acidic infection sites.
-
Finafloxacin: uniquely activated by low pH, showing up to 8-fold higher potency at pH 5.8 compared to pH 7.4.[1]
Visualization: Mechanism of Action & SAR Logic
Figure 1: Comparative Mechanism of Action. Novel quinolones utilize dual-targeting and unique ionization states to overcome the resistance mechanisms that limit Ciprofloxacin.
Quantitative Performance Data
The following data aggregates comparative MICs from recent surveillance studies. Note the "inversion" of potency against MRSA compared to P. aeruginosa.
Table 1: Comparative In Vitro Potency (MIC90, mg/L)
| Organism | Phenotype | Ciprofloxacin (CIP) | Delafloxacin (DLX) | Nemonoxacin (NEM) | Finafloxacin (FIN)* |
| S. aureus | MSSA | 0.5 | 0.008 | 0.03 | 0.25 |
| MRSA (Cipro-R) | >32 (Resistant) | 0.25 - 0.5 (Susceptible) | 0.5 - 1.0 | 4.0 | |
| S. pneumoniae | Penicillin-R | 2.0 | 0.03 | 0.06 | 0.5 |
| E. coli | Wild Type | 0.015 | 0.03 | 0.06 | 0.03 |
| ESBL/Cipro-R | >32 | 16 - 32 | >32 | 8.0 | |
| P. aeruginosa | Wild Type | 0.25 - 0.5 | 0.5 - 1.0 | >32 | 0.5 |
| Acidic pH (5.8) | 4.0 (Activity Loss) | 0.06 (Enhanced) | N/A | 0.12 (Enhanced) |
*Finafloxacin data shown for pH 5.8 to highlight its specific activation niche.
Key Insight: Delafloxacin retains susceptibility against MRSA strains where Ciprofloxacin fails (MIC >32 vs 0.25). However, for Enterobacteriaceae with established QRDR mutations (Cipro-R E. coli), cross-resistance often remains high for all agents.
Experimental Protocol: Mutant Prevention Concentration (MPC)
Objective: Determine the concentration threshold required to block the growth of the least susceptible single-step mutant. This is a more rigorous predictor of resistance suppression than MIC.
Why this matters: The "Mutant Selection Window" (MSW) is the range between MIC and MPC.[2] Ciprofloxacin often has a wide MSW, promoting resistance. Novel agents aim to close this window (MPC ≈ MIC).
Protocol Workflow
-
Inoculum Preparation:
-
Grow isolate in cation-adjusted Mueller-Hinton Broth (CAMHB) to logarithmic phase.
-
Concentrate via centrifugation (4000g, 10 min) to achieve a final density of
CFU/mL . (Critical: Lower inoculum will miss rare mutants).
-
-
Agar Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates containing doubling dilutions of the quinolone (e.g., 1x, 2x, 4x, 8x ... up to 128x MIC).
-
-
Inoculation:
-
Spread 100 µL of the
CFU suspension onto each drug-containing plate. -
Plate in triplicate for statistical validity.
-
-
Incubation:
-
Incubate at 35°C ± 2°C for 48 hours (longer than standard MIC to allow slow-growing mutants to appear).
-
-
Readout:
Visualization: MPC Determination Workflow
Figure 2: Workflow for determining Mutant Prevention Concentration (MPC). The high inoculum density is the critical control point to ensure detection of spontaneous mutants (frequency typically
Pharmacodynamic Profiling: Time-Kill Kinetics
While MIC indicates inhibition, Time-Kill assays quantify the rate and extent of bactericidal activity.
Experimental Protocol Summary
-
Setup: Inoculate CAMHB with
CFU/mL. -
Exposure: Add quinolone at 1x, 2x, and 4x MIC. Include a growth control (no drug).
-
Sampling: Remove aliquots at 0, 2, 4, 6, 12, and 24 hours.
-
Quantification: Serially dilute and plate on MHA to count survivors (log10 CFU/mL).
-
Benchmarking Criteria:
-
Bactericidal:
log10 reduction (99.9% kill). -
Ciprofloxacin Profile: typically rapid kill (2-4 hours) for Gram-negatives.
-
Novel Agent Profile: Look for sustained killing at 24h (prevention of regrowth) and efficacy against stationary phase cells.
-
Data Interpretation:
-
Delafloxacin often shows faster kill rates against MRSA biofilms compared to Ciprofloxacin due to its activity in the acidic biofilm core.
-
Finafloxacin should be tested in CAMHB adjusted to pH 5.8 to validate its activation; at neutral pH, it may appear inferior to Ciprofloxacin.
Safety & Toxicity Benchmarking
When switching from Ciprofloxacin, safety profiles must be verified.
-
hERG Inhibition (Cardiotoxicity): Ciprofloxacin carries a known risk of QTc prolongation.[6] Nemonoxacin has demonstrated a cleaner cardiovascular safety profile in preclinical benchmarking, with significantly higher IC50 values for hERG channel inhibition compared to Moxifloxacin and Ciprofloxacin.
-
Genotoxicity: Novel non-fluorinated quinolones (Nemonoxacin) avoid the C-8 fluorine atom, which is historically linked to phototoxicity and some genotoxic liabilities in earlier generations (e.g., Sparfloxacin).
References
-
Kocsis, B., & Szabo, D. (2016).[7] Antibiotic resistance mechanisms in Enterobacteriaceae. Annals of Clinical Microbiology and Antimicrobials. Link
-
Tulkens, P. M., et al. (2019).[7] Delafloxacin: Pharmacology, pharmacokinetics, and clinical positioning. Clinical Infectious Diseases. Link
-
Stubbings, W., et al. (2011). In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Drlica, K., & Zhao, X. (2007).[5] Mutant prevention concentration: theory, measurement, and implications. International Journal of Antimicrobial Agents. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Link
-
Li, C. R., et al. (2010). Nemonoxacin, a novel non-fluorinated quinolone, exhibits potent in vitro activity against key respiratory pathogens. Journal of Antimicrobial Chemotherapy. Link
Sources
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idus.us.es [idus.us.es]
- 3. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. kjom.org [kjom.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Emerging Treatment Options for Infections by Multidrug-Resistant Gram-Positive Microorganisms [mdpi.com]
- 10. clinicaterapeutica.it [clinicaterapeutica.it]
- 11. merlionpharma.com [merlionpharma.com]
- 12. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance [harvest.usask.ca]
- 14. researchgate.net [researchgate.net]
Definitive Structure Confirmation of 7-Fluoroquinoline-2-carboxylic Acid Derivatives
Executive Summary: The Regioisomer Challenge
In the development of novel bioisosteres for kinase inhibitors or NMDA receptor antagonists, the 7-fluoroquinoline-2-carboxylic acid scaffold presents a unique synthetic challenge. Unlike the ubiquitous 6-fluoroquinolone antibiotics (derived from 4-fluoroaniline), the 7-fluoroquinoline core is often synthesized from 3-fluoroaniline via the Skraup or Doebner-Miller reaction.
The Critical Issue: This synthetic route suffers from inherent regioselectivity ambiguity. Cyclization of 3-fluoroaniline can occur at either the para position (yielding the desired 7-fluoro isomer) or the ortho position (yielding the 5-fluoro isomer). Furthermore, commercial "7-fluoro" starting materials often contain significant 6-fluoro impurities.
This guide objectively compares the performance of three analytical pillars—Multinuclear NMR (
Comparative Analysis of Analytical Methodologies
Method A: F and H NMR Spectroscopy (The Workhorse)
Verdict: Superior for high-throughput identification and quantitative impurity profiling.
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 7-fluoro isomer from its 5-, 6-, or 8-fluoro analogs. The fluorine atom acts as a spin-active label (
-
Performance: High resolution; non-destructive.
-
Limit of Detection:
isomeric impurity (with F). -
Key Differentiator: The magnitude of
coupling.-
7-Fluoro: Exhibits strong ortho coupling to H8 and H6, and weak meta coupling to H5.
-
6-Fluoro: Exhibits strong ortho coupling to H5 and H7.
-
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
Verdict: The absolute standard for "First-in-Class" validation.
While NMR infers structure through connectivity, SC-XRD provides a direct 3D map of electron density. It is indispensable when NMR signals are obscured by complex side chains or when tautomeric ambiguity (zwitterionic vs. neutral) exists in the solid state.
-
Performance: Absolute structural certainty.
-
Drawback: Requires single crystals (slow, failure-prone).
-
Use Case: Validating the primary reference standard.
Method C: High-Resolution Mass Spectrometry (HRMS)
Verdict: Ineffective for Regioisomer differentiation.
HRMS confirms the elemental formula (
Technical Reference Data: Distinguishing Isomers
The following table summarizes the spectral fingerprints required to confirm the 7-fluoro substitution pattern against common alternatives.
Table 1: Comparative NMR Fingerprints (DMSO- )
| Feature | 7-Fluoroquinoline-2-COOH (Target) | 6-Fluoroquinoline-2-COOH (Alternative) | 5-Fluoroquinoline-2-COOH (Isomer) |
| H-8 Signal | Doublet of Doublets (dd) Large | Doublet (d) No F coupling ( | Doublet (d) No F coupling |
| H-5 Signal | Doublet of Doublets (dd) Small | Doublet (d) Large | Multiplet Strong |
Note: Chemical shifts (
) vary with concentration and pH. Coupling constants () are the reliable metric for structural proof.
Experimental Protocols
Protocol 1: Self-Validating NMR Characterization
This protocol uses
-
Sample Prep: Dissolve 10 mg of the derivative in 600
L DMSO- . Add 1 drop of TFA if solubility is poor (shifts will move downfield). -
Acquisition 1 (
H Standard): Acquire a standard proton spectrum (16 scans). -
Acquisition 2 (
H{ F}): Acquire a proton spectrum with broad-band fluorine decoupling. -
Analysis:
-
Overlay the two spectra.
-
Identify the protons that "collapse" from complex multiplets to simpler doublets/singlets upon decoupling.
-
Validation: For the 7-fluoro isomer, the proton at the C8 position (most shielded aromatic, typically
7.5-7.8) must collapse from a dd to a d (removing the ~10 Hz coupling).
-
Protocol 2: Crystallization for X-Ray Confirmation
Used to generate the "Gold Standard" reference material.
-
Solvent System: Prepare a 1:1 mixture of Ethanol and Water.
-
Dissolution: Suspend 50 mg of the crude acid in 5 mL of the solvent mixture. Heat to reflux (
C) until clear. -
Nucleation: Allow the solution to cool slowly to room temperature in a Dewar flask (to slow cooling rate) over 12 hours.
-
Harvest: Colorless prisms should form. Filter and wash with cold 30% EtOH.
-
Mounting: Select a crystal
mm in all dimensions for diffractometer mounting.
Visualizations
Diagram 1: The Synthetic Regioselectivity Problem
This diagram illustrates why structure confirmation is critical: the divergence in the Skraup/Doebner-Miller synthesis.
Caption: Divergent cyclization pathways of 3-fluoroaniline. The 7-fluoro isomer is sterically favored, but the 5-fluoro isomer is a persistent impurity.
Diagram 2: Analytical Decision Matrix
A logical workflow for confirming the structure of an unknown batch.
Caption: Step-wise analytical decision tree for distinguishing fluoroquinoline regioisomers using NMR coupling constants.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Jadrijević-Mladar Takač, M. (2010).[1] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharmaceutica.[1]
-
Charushin, V. N., et al. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry.[2][3]
-
Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica.[1]
-
BenchChem. (2025). Synthesis and Protocols for Fluoroquinoline Derivatives.
Sources
comparative analysis of the physicochemical properties of fluoroquinolone precursors
Executive Summary
This guide provides a technical comparative analysis of the primary precursors utilized in the synthesis of second and third-generation fluoroquinolones (FQs).[1] We focus specifically on the halogenated benzoic acid scaffolds and their corresponding benzoyl acetate intermediates.[1] These precursors—specifically 2,4-dichloro-5-fluorobenzoic acid (for Ciprofloxacin) and 2,3,4,5-tetrafluorobenzoic acid (for Ofloxacin/Levofloxacin)—dictate the reaction kinetics, impurity profiles, and safety parameters of the "Grohe" cyclization method.[1]
Synthesis Pathway & Precursor Role
The manufacture of fluoroquinolones predominantly follows the Grohe method .[1] The core scaffold is constructed via the condensation of a halogenated benzoyl chloride with an acrylate.[1] Understanding the physicochemical limitations of these specific precursors is critical for process safety and yield optimization.[1]
Figure 1: The Grohe Synthesis Workflow
This diagram illustrates the entry points of the precursors and the critical thermal cyclization step.[1]
Caption: The Grohe route highlights the transformation of the benzoic acid precursor into the thermally sensitive benzoyl acetate intermediate.[1]
Comparative Physicochemical Analysis
The following data compares the two dominant core precursors. Note the distinct differences in melting points and lipophilicity, which necessitate different solvent systems during extraction.[1]
Table 1: Physicochemical Properties of Core Precursors
| Property | 2,4-Dichloro-5-fluorobenzoic acid | 2,3,4,5-Tetrafluorobenzoic acid | Implication for Process |
| CAS Number | 86522-89-6 | 1201-31-6 | Identity verification.[1] |
| Target Drug | Ciprofloxacin, Enrofloxacin | Levofloxacin, Ofloxacin, Moxifloxacin | Defines the substitution pattern.[1] |
| Melting Point | 144–146 °C | 85–87 °C | The tetrafluoro- analog melts significantly lower, requiring careful drying temperatures to avoid sintering.[1] |
| Boiling Point | N/A (Decomposes) | 135–137 °C (at 23 Torr) | Vacuum distillation is viable for the tetrafluoro- derivative but risky for the dichloro- analog.[1] |
| pKa (Acidic) | ~2.80 (Calc) | ~2.57 (Exp) | The tetrafluoro- ring is more electron-withdrawing, increasing acidity.[1] Requires lower pH for protonation during workup.[1] |
| LogP (Lipophilicity) | ~2.80 | ~1.94 (Calc) / 2.54 (Exp) | The dichloro- analog is more lipophilic, favoring extraction into non-polar solvents like DCM or Toluene.[1] |
| Flash Point | 142.3 °C | ~89.7 °C | The tetrafluoro- precursor poses a higher flammability risk during bulk handling.[1] |
Thermal Instability of Intermediates
A critical safety parameter often overlooked is the stability of the benzoyl acetate intermediate derived from these acids.[1]
-
Ethyl 2,4-dichloro-5-fluorobenzoylacetate: Exhibits violent decomposition if heated above 167°C .[1]
-
Process Control: The subsequent cyclization reaction typically operates at 120–140°C.[1] This narrow window between reaction temperature and decomposition temperature requires precise thermal regulation (e.g., jacketed reactors with fail-safe cooling).[1]
Experimental Protocol: Purity Profiling by HPLC
This protocol is designed to separate the benzoic acid precursor from its common "desfluoro" and "decarboxylated" impurities.[1]
Principle
Reverse-phase chromatography (RP-HPLC) utilizes the difference in hydrophobicity (LogP) between the poly-halogenated precursor and its impurities.[1] The acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.[1]
Materials & Reagents[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
Method Parameters[3]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (aromatic ring absorption) and 280 nm.[1]
-
Column Temp: 30°C
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.0 | 90 | 10 | Initial equilibration. |
| 15.0 | 10 | 90 | Elute lipophilic precursors (High LogP).[1] |
| 20.0 | 10 | 90 | Wash column of dimers/oligomers. |
| 20.1 | 90 | 10 | Re-equilibration.[1] |
Data Interpretation (Self-Validating Logic)
-
Retention Time (RT) Order:
-
System Suitability: The resolution (
) between the main peak and the nearest impurity must be .[1]
Impact of Properties on Process Logic
The following diagram maps how specific physicochemical properties dictate the downstream engineering controls.
Figure 2: Property-Driven Process Logic
Caption: Decision matrix linking precursor properties to manufacturing constraints.[1]
References
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route. MDPI. Available at: [Link]
-
2,3,4,5-Tetrafluorobenzoic acid: Safety and Properties. PubChem. Available at: [Link][5]
-
Thermal Stability of Diazo and Benzoyl Acetate Intermediates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Impurity Profiling of Fluoroquinolone Precursors. ResearchGate. Available at: [Link]
Sources
- 1. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 [chemicalbook.com]
- 3. 2,4-Dichloro-5-fluorobenzoic acid | CAS 86522-89-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
7-Fluoroquinoline-2-carboxylic acid proper disposal procedures
This guide outlines the technical protocol for the safe containment and disposal of 7-Fluoroquinoline-2-carboxylic acid (CAS: 38186-88-8).
These procedures are designed for research and industrial laboratory environments.[1] They prioritize the mitigation of hydrofluoric acid (HF) generation during thermal destruction and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.
Chemical Safety & Hazard Profile
Before initiating disposal, the operator must understand the specific hazards that dictate the waste stream classification.
| Property | Specification | Operational Implication |
| CAS Number | 38186-88-8 | Unique identifier for waste manifests. |
| Chemical Class | Fluorinated Heterocycle | Critical: Thermal decomposition releases toxic Hydrogen Fluoride (HF) gas. |
| Physical State | Solid (Powder) | High risk of dust inhalation; requires particulate containment. |
| Acidity | Carboxylic Acid moiety | Can react vigorously with strong bases and oxidizers. |
| GHS Classification | Irritant (Skin/Eye/Resp) | PPE Requirement: Nitrile gloves, safety goggles, and N95/P100 respirator if dust is generated. |
Waste Characterization & Segregation
Core Directive: Do NOT mix this compound with non-halogenated organic waste. Standard incineration of non-halogenated waste often lacks the wet scrubbers necessary to neutralize the HF gas produced when the fluorine atom is stripped from the quinoline ring.
Step 1: Determine the Waste Stream
-
Solid Waste: Pure substance, contaminated weighing boats, gloves, or paper towels.
-
Classification:Halogenated Organic Solid .
-
-
Liquid Waste: Mother liquors or solutions containing the compound.
-
Classification:Halogenated Organic Solvent/Solution .
-
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred over glass for solid waste to prevent breakage.
-
Compatibility: Ensure the container is resistant to acidic residues.
Disposal Procedure (Step-by-Step)
Phase A: Containment & Labeling
-
Solid Waste Collection:
-
Transfer the solid waste into a wide-mouth HDPE jar.
-
Expert Insight: If the powder is fine, dampen it slightly with an inert solvent (like water or minimal ethanol) to prevent dust dispersion during transfer, provided this does not create a reaction hazard.
-
-
Liquid Waste Collection:
-
Adjust pH to neutral (pH 6-8) if the solution is highly acidic, using a dilute base (e.g., Sodium Bicarbonate). This prevents container corrosion during storage.
-
Pour into the "Halogenated Waste" carboy.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Mandatory Fields:
-
Chemical Name: "this compound"
-
Hazard Checkbox: "Toxic," "Irritant."
-
Critical Note: Write "FLUORINATED ORGANIC" in the comments section. This alerts the disposal facility to use HF-compatible incineration.
-
-
Phase B: Storage Prior to Pickup
-
Store in a Satellite Accumulation Area (SAA) .
-
Keep the container closed at all times except when adding waste.
-
Segregation: Store away from strong oxidizers (e.g., nitric acid) and alkali metals.
Phase C: Final Destruction (The "Why" behind the protocol)
-
Method: High-Temperature Incineration (>1100°C).
-
Mechanism: The compound is oxidized to CO₂, H₂O, NOₓ, and HF .
-
Control: The incinerator must be equipped with a caustic scrubber (typically NaOH or Ca(OH)₂) to capture the HF gas as NaF or CaF₂ (calcium fluoride) precipitate, preventing release into the atmosphere.
Decision Logic Visualization
The following diagram illustrates the critical decision points for disposing of this compound to ensure the correct waste stream is selected.
Caption: Operational workflow for segregating fluorinated quinoline waste to ensure downstream HF capture.
Emergency Spill Procedures
In the event of a spill outside of containment:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE Upgrade: Wear a P100 respirator and double nitrile gloves.
-
Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder carefully with a paper towel dampened in water to avoid dust generation.
-
Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (to neutralize any acidic residue) followed by water.
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste container.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Coumarin-3-carboxylic acid (Structural Analog/General Carboxylic Acid Handling). Retrieved from
-
Fluorochem. (2024).[3][4][5] Safety Data Sheet: Fluorinated Carboxylic Acids General Disposal. Retrieved from
-
US Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Fluorinated Organics.[5] Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
